molecular formula C8H18ClN3O B1425161 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride CAS No. 1233955-06-0

1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride

Cat. No.: B1425161
CAS No.: 1233955-06-0
M. Wt: 207.7 g/mol
InChI Key: LCVQXFDMAZKCOV-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride is a useful research compound. Its molecular formula is C8H18ClN3O and its molecular weight is 207.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1-dimethyl-3-piperidin-4-ylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVQXFDMAZKCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Dimethyl-3-(piperidin-4-yl)urea Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride. This compound belongs to the piperidine-urea class of molecules, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active agents. This document details a robust synthetic pathway, outlines methods for analytical characterization, discusses safety considerations, and explores the promising role of this compound as a building block in drug discovery. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, handle, and utilize this compound in their research endeavors.

Introduction

The urea functional group is a cornerstone in medicinal chemistry, prized for its unique hydrogen bonding capabilities which facilitate strong and specific interactions with biological targets.[1][2][3] When incorporated into a piperidine ring, a common scaffold in pharmaceuticals, the resulting piperidine-urea motif offers a versatile platform for the development of novel therapeutics.[4] These derivatives have been explored for a multitude of pharmacological activities, including as enzyme inhibitors and receptor antagonists.[5][6] this compound is a key intermediate and building block within this chemical space. Its hydrochloride salt form enhances aqueous solubility and stability, making it amenable to a variety of experimental conditions. This guide serves as a detailed resource for scientists working with or considering the use of this compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structural components and data from analogous compounds.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₈H₁₈ClN₃O[7]
Molecular Weight 207.70 g/mol [7]
Appearance White to off-white crystalline solidBased on similar urea hydrochloride compounds.[8]
Melting Point Expected to be >200 °C (decomposes)Urea hydrochlorides are salts and typically have high melting points.[8]
Solubility Soluble in water and polar organic solvents like methanol and DMSO.The hydrochloride salt form significantly increases aqueous solubility. DMSO is a good solvent for many urea-containing compounds.[9]
pKa Estimated piperidine amine pKa ~10-11The piperidine nitrogen is the most basic site.

Synthesis and Purification

The synthesis of this compound is a two-step process commencing with commercially available starting materials. The core principle involves the formation of a urea linkage followed by the removal of a protecting group.

Synthetic Scheme

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Deprotection Boc-4-aminopiperidine tert-butyl 4-aminopiperidine-1-carboxylate Boc_protected_urea tert-butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate Boc-4-aminopiperidine->Boc_protected_urea Base (e.g., Et3N) DCM, 0 °C to rt Dimethylcarbamoyl_chloride 1,1-Dimethylcarbamoyl chloride Dimethylcarbamoyl_chloride->Boc_protected_urea Boc_protected_urea_2 tert-butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate Final_Product This compound Boc_protected_urea_2->Final_Product HCl in Dioxane or EtOAc

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of tert-butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate

This step involves the reaction of a protected piperidine amine with dimethylcarbamoyl chloride. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent undesired side reactions.

Experimental Protocol:

  • To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) at 0 °C, add 1,1-dimethylcarbamoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired Boc-protected urea intermediate.

Step 2: Synthesis of this compound (Final Product)

The final step is the deprotection of the Boc group under acidic conditions to yield the hydrochloride salt of the target compound.

Experimental Protocol:

  • Dissolve the purified tert-butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dioxane or ethyl acetate.

  • Add a solution of hydrochloric acid in the corresponding solvent (e.g., 4M HCl in dioxane, a significant excess) to the mixture at room temperature.

  • Stir the reaction for 2-4 hours. The hydrochloride salt of the deprotected product will often precipitate out of the solution.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Collect the precipitate by filtration, wash with a non-polar solvent like diethyl ether to remove any non-polar impurities, and dry under vacuum to obtain the final product, this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for the target compound are predicted based on the analysis of its structural fragments and data from similar molecules.[9][10]

  • ¹H NMR (in D₂O or DMSO-d₆):

    • Dimethyl Protons (-N(CH₃)₂): A singlet around 2.7-2.9 ppm.

    • Piperidine Protons: A series of multiplets between 1.5-3.5 ppm. The proton on the carbon bearing the urea group (CH-NH) is expected to be a multiplet around 3.6-4.0 ppm.

    • NH Protons: The urea NH and the piperidinium NH⁺ protons will appear as broad singlets, and their chemical shifts will be concentration and solvent dependent. In DMSO-d₆, these are more likely to be observed.

  • ¹³C NMR (in D₂O or DMSO-d₆):

    • Urea Carbonyl (C=O): A signal in the range of 155-160 ppm.[11]

    • Dimethyl Carbons (-N(CH₃)₂): A signal around 36-38 ppm.

    • Piperidine Carbons: Signals in the aliphatic region, typically between 30-50 ppm. The carbon attached to the urea nitrogen (C-NH) would be expected around 45-50 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For the free base form of the target compound, the expected exact mass can be calculated.

  • Expected Molecular Ion (M+H)⁺: For C₈H₁₇N₃O, the expected m/z would be approximately 186.14. In ESI-MS, the protonated molecule is the most likely observed ion.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the synthesized compound. A reversed-phase HPLC method would be suitable.

Illustrative HPLC Method:

  • Column: C18 reversed-phase column.[12]

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile, with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape.[12]

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the urea chromophore absorbs.

G Sample Sample HPLC_Column HPLC_Column Sample->HPLC_Column Mobile Phase UV_Detector UV_Detector HPLC_Column->UV_Detector Eluent Chromatogram Chromatogram UV_Detector->Chromatogram

Caption: A simplified workflow for HPLC analysis.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] Avoid inhalation of dust and contact with skin and eyes.[13][14]

  • Reactivity: The compound is a hydrochloride salt and may be corrosive. It is incompatible with strong bases and oxidizing agents.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]

Applications in Drug Discovery

The 1,1-dimethyl-3-(piperidin-4-yl)urea scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The presence of the secondary amine on the piperidine ring allows for further functionalization, enabling the exploration of a wide chemical space.

  • Enzyme Inhibition: The urea moiety can act as a hydrogen bond donor and acceptor, making it an effective pharmacophore for interacting with the active sites of various enzymes. Diaryl urea derivatives, for example, are known kinase inhibitors.[15]

  • Receptor Antagonism: Piperidine-urea derivatives have been successfully developed as antagonists for various G-protein coupled receptors (GPCRs), such as the CXCR3 receptor.[5]

  • Neuroprotective Agents: Recent studies have shown that certain piperidine urea derivatives exhibit neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases.[6]

The synthesis of a library of compounds based on the 1,1-Dimethyl-3-(piperidin-4-yl)urea core, through derivatization of the piperidine nitrogen, can lead to the discovery of novel drug candidates with diverse biological activities.

Conclusion

This compound is a synthetically accessible and versatile building block for drug discovery and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route with purification protocols, and a framework for its analytical characterization. By understanding the chemistry and potential applications of this compound, researchers can effectively utilize it in the design and synthesis of novel therapeutic agents. As with all chemical research, adherence to proper safety protocols is paramount.

References

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  • Google Patents. (2016). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
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An In-depth Technical Guide to 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride (CAS No. 1233955-06-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride, with the Chemical Abstracts Service (CAS) number 1233955-06-0, is a synthetic compound of significant interest in medicinal chemistry and drug discovery.[1] This molecule belongs to the class of piperidinyl-urea derivatives, a scaffold known to exhibit a wide range of biological activities. The unique structural features of this compound, namely the piperidine ring and the dimethylurea moiety, make it a valuable building block and a potential pharmacophore for targeting various physiological pathways. This guide provides a comprehensive overview of its synthesis, potential mechanisms of action, applications in drug development, and key experimental protocols.

Chemical Properties and Structure

PropertyValueSource
CAS Number 1233955-06-0ChemicalBook
Molecular Formula C8H18ClN3OChemicalBook
Molecular Weight 207.70 g/mol ChemicalBook
Appearance White to off-white solidGeneric supplier data
Solubility Soluble in water and polar organic solventsInferred from structure

The structure of this compound features a central piperidine ring, which is a common motif in many pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[2] The urea functional group is a key hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with commercially available starting materials. A general and adaptable synthetic route is outlined below, based on established methods for the preparation of similar piperidinyl-urea derivatives.[2][4]

Synthetic Workflow

Synthesis_Workflow start tert-butyl 4-aminopiperidine-1-carboxylate intermediate1 Reaction with Dimethylcarbamoyl chloride start->intermediate1 Step 1 intermediate2 tert-butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate intermediate1->intermediate2 intermediate3 Boc Deprotection (HCl) intermediate2->intermediate3 Step 2 product This compound intermediate3->product

Caption: General synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add dimethylcarbamoyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate.

Step 2: Boc Deprotection to Yield this compound

  • Dissolve the purified product from Step 1 in a suitable solvent such as ethyl acetate or methanol.

  • Add an excess of a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane or a saturated solution of HCl in ethyl acetate).

  • Stir the mixture at room temperature for 2-4 hours.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to obtain this compound as a white solid.

Mechanism of Action and Biological Activity

While specific studies on this compound are limited, the broader class of 1-aryl-3-piperidin-4-yl-urea derivatives has been extensively investigated as antagonists of the C-X-C chemokine receptor 3 (CXCR3).[5] CXCR3 is a G protein-coupled receptor (GPCR) that plays a crucial role in the chemotaxis of immune cells, particularly T lymphocytes, to sites of inflammation.[6]

Proposed Mechanism of Action as a CXCR3 Antagonist

CXCR3_Antagonism cluster_membrane Cell Membrane CXCR3 CXCR3 Receptor G-protein coupled G_protein G-protein (αβγ) CXCR3->G_protein Activates Ligand CXCL9/10/11 (Chemokine Ligands) Ligand->CXCR3 Binds and Activates Antagonist This compound Antagonist->CXCR3 Blocks Ligand Binding Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_protein->Signaling Chemotaxis Immune Cell Migration Signaling->Chemotaxis

Caption: Proposed mechanism of action of this compound as a CXCR3 antagonist.

The antagonism of CXCR3 by piperidinyl-urea derivatives is thought to occur through competitive binding to the receptor, thereby preventing the binding of its natural chemokine ligands (CXCL9, CXCL10, and CXCL11). This blockage inhibits the downstream signaling cascade that leads to immune cell migration and activation, suggesting potential therapeutic applications in inflammatory and autoimmune diseases.[6][7]

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a versatile scaffold for the development of novel therapeutics.

  • CXCR3 Antagonists: As discussed, this compound class shows promise in the development of treatments for autoimmune disorders such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis, where CXCR3-mediated inflammation is a key pathological feature.[5][6]

  • Other GPCR Targets: The piperidinyl-urea scaffold can be modified to target other G protein-coupled receptors, making it a valuable starting point for lead optimization in various therapeutic areas.

  • Fragment-Based Drug Discovery: The relatively small size and well-defined chemical features of this molecule make it an ideal candidate for fragment-based screening to identify novel binding interactions with protein targets.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule, such as the C=O stretch of the urea and N-H bonds.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery, particularly in the development of chemokine receptor antagonists. Its straightforward synthesis and the known biological activities of related compounds make it an attractive scaffold for further investigation. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

  • Allen, D. R., et al. (2007). Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(3), 697–701. [Link]

  • Poulet, F. M., et al. (2010). Combination treatment of a novel CXCR3 antagonist ACT-777991 with an anti-CD3 antibody synergistically increases persistent remission in experimental models of type 1 diabetes. Clinical & Experimental Immunology, 162(2), 294–303. [Link]

  • Takeda, et al. (2005). Derivatives of N-4-piperidyl urea and medicaments containing them as active ingredient.
  • Yuan, Y. (2024). CXCR3 inhibitors for therapeutic interventions: current status and perspectives. Frontiers in Immunology, 15, 1369949. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

  • PubChemLite. (n.d.). 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride. Retrieved January 19, 2026, from [Link]

  • PubChemLite. (n.d.). (piperidin-4-yl)urea hydrochloride. Retrieved January 19, 2026, from [Link]

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course into the Unknown

To our fellow researchers, scientists, and drug development professionals, this guide addresses the mechanism of action of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride. A survey of the current scientific literature reveals that while the broader class of piperidinyl-urea compounds has been investigated for various therapeutic targets, the specific molecular interactions and signaling pathways governed by this particular hydrochloride salt remain undefined[1][2][3][4][5][6].

This document, therefore, deviates from a conventional monograph on a well-characterized agent. Instead, it serves as a comprehensive strategic whitepaper, outlining a robust, multi-tiered experimental framework designed to systematically elucidate the mechanism of action of this compound. We will proceed from broad, unbiased screening to focused target validation and pathway analysis, leveraging established methodologies and cutting-edge techniques. This guide is structured to not only propose a course of action but to explain the causal logic behind each experimental choice, ensuring a self-validating and rigorous scientific journey.

Part 1: Foundational Insights from Analogues and Scaffolds

The chemical architecture of this compound, featuring a piperidine ring and a disubstituted urea moiety, is prevalent in a variety of biologically active agents[7]. This structural homology provides a logical starting point for generating initial hypotheses regarding its potential molecular targets.

  • Chemokine Receptors: The piperidin-4-yl-urea scaffold is a known pharmacophore for chemokine receptor antagonists, particularly CXCR3 and CCR3[8][9]. These receptors are pivotal in mediating inflammatory responses, making them a plausible target class.

  • Soluble Epoxide Hydrolase (sEH): Derivatives of 1-acetyl-piperidin-4-yl-3-adamantan-1-yl-urea have demonstrated potent and selective inhibition of sEH, an enzyme implicated in hypertension and inflammation[10]. The shared core structure suggests sEH as another potential target.

  • Melanin-Concentrating Hormone Receptor 1 (MCH-R1): Optimization of piperidin-4-yl-urea derivatives has yielded potent MCH-R1 antagonists, which are of interest in the treatment of obesity[11].

  • Kinases: The urea functionality is a common feature in kinase inhibitors, where it often acts as a hinge-binding motif. For instance, pyridin-2-yl urea derivatives have been developed as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1)[12].

Given these precedents, our investigation will be initially biased towards, but not limited to, G-protein coupled receptors (GPCRs) like chemokine receptors, hydrolases, and kinases.

Part 2: A Phased Experimental Approach to Mechanism of Action Elucidation

We propose a three-phase experimental workflow to systematically investigate the mechanism of action of this compound.

Phase I: Unbiased Phenotypic Screening and Initial Target Identification

The initial phase is designed to cast a wide net, identifying cellular processes modulated by the compound without a priori assumptions about its direct target.

  • Cell Line Selection: Utilize a panel of well-characterized human cell lines representing diverse tissue origins (e.g., HeLa for cervical cancer, A549 for lung carcinoma, SH-SY5Y for neuroblastoma, and primary human umbilical vein endothelial cells - HUVECs).

  • Compound Treatment: Seed cells in 96-well, optically clear bottom plates. After 24 hours, treat with a concentration gradient of this compound (e.g., from 10 nM to 100 µM).

  • Staining: After a 24 or 48-hour incubation period, fix the cells and stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, and MitoTracker for mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Data Analysis: Employ image analysis software to quantify a wide array of cellular features, including cell count, nuclear morphology, mitochondrial integrity, and cell-cell junctions. Significant, dose-dependent changes in any of these parameters will guide subsequent, more focused assays.

Causality behind Experimental Choices: High-content imaging provides an unbiased view of the compound's impact on cellular morphology and health. This approach can reveal unexpected effects (e.g., changes in cell cycle, induction of apoptosis, or alterations in cell adhesion) that would be missed by target-specific assays.

Phase II: Target Deconvolution and Validation

Based on the phenotypic screening results and our initial hypotheses, this phase aims to identify the direct molecular target(s) of the compound.

  • Synthesis of an Affinity Probe: Synthesize a derivative of 1,1-Dimethyl-3-(piperidin-4-yl)urea with a linker and a reactive group (e.g., a photo-affinity label like a diazirine) suitable for covalent attachment to its binding partner upon UV irradiation. A clickable handle (e.g., an alkyne) should also be incorporated for subsequent enrichment.

  • Cell Lysate Incubation: Incubate the affinity probe with total cell lysate from a responsive cell line identified in Phase I. Include a control group where the lysate is pre-incubated with an excess of the parent compound to competitively block specific binding sites.

  • UV Crosslinking and Enrichment: Irradiate the samples with UV light to induce covalent crosslinking of the probe to its target protein(s). Subsequently, click-chemistry ligate a biotin tag to the probe's alkyne handle. Enrich the biotinylated proteins using streptavidin-coated beads.

  • Mass Spectrometry: Elute the enriched proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein profiles from the probe-treated and the competitor-treated samples. Proteins that are significantly depleted in the competitor-treated sample are considered high-confidence binding partners.

Causality behind Experimental Choices: This unbiased chemical proteomics approach directly identifies proteins that physically interact with the compound, providing strong evidence for a direct target. The competitive binding control is crucial for distinguishing specific interactors from non-specific background binding.

Once candidate targets are identified, their interaction with this compound must be validated using orthogonal, in vitro assays.

  • For GPCR Targets (e.g., CXCR3):

    • Radioligand Binding Assay: Perform competitive binding assays using membranes from cells overexpressing the candidate receptor and a known radiolabeled ligand. Determine the inhibition constant (Ki) of the compound.

    • GTPγS Binding Assay: Measure the compound's ability to stimulate or inhibit the binding of [³⁵S]GTPγS to cell membranes, which indicates G-protein activation (agonist) or blockade (antagonist/inverse agonist activity)[8].

  • For Enzyme Targets (e.g., sEH):

    • Enzyme Inhibition Assay: Use a purified, recombinant form of the candidate enzyme. Measure the enzyme's activity in the presence of varying concentrations of the compound using a substrate that produces a fluorescent or colorimetric signal upon conversion. Calculate the IC₅₀ value[10].

Causality behind Experimental Choices: These assays provide quantitative measures of the compound's affinity (Ki) and functional activity (IC₅₀, agonist/antagonist) at the purified target protein, thereby validating the interaction identified through chemical proteomics.

Phase III: Pathway Elucidation and Cellular Mechanism

With a validated molecular target, the final phase connects this interaction to the observed cellular phenotype.

  • Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement in intact cells. Treat cells with the compound, heat them to a range of temperatures, and then lyse the cells. The binding of the compound is expected to stabilize the target protein, leading to less denaturation at higher temperatures. Analyze the soluble fraction of the target protein by Western blot or mass spectrometry.

  • Phospho-Proteomics: Treat a responsive cell line with the compound for various durations. Lyse the cells, digest the proteins, and enrich for phosphopeptides. Analyze the changes in the phosphoproteome using LC-MS/MS. This will reveal the signaling pathways that are modulated downstream of the target engagement. For instance, if the target is a kinase, this would reveal its substrates and downstream effectors[13][14].

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete the expression of the validated target protein in a responsive cell line. If the compound's cellular phenotype is attenuated or abolished in the knockdown/knockout cells, it provides strong evidence that the compound's effects are mediated through this target.

Causality behind Experimental Choices: CETSA provides definitive proof of target engagement within the complex cellular environment. Phospho-proteomics offers a global view of the immediate signaling consequences of this engagement, while target knockdown/knockout experiments establish a causal link between the target and the observed cellular effects.

Part 3: Data Presentation and Visualization

Quantitative Data Summary
Assay Type Parameter Measured Example Data for Hypothetical Target
Radioligand BindingInhibition Constant (Ki)50 nM
GTPγS BindingIC₅₀120 nM
Enzyme InhibitionIC₅₀75 nM
CETSAThermal Shift (ΔTₘ)+3.5 °C
Diagrams of Experimental Workflows and Signaling Pathways

MOA_Workflow cluster_Phase1 Phase I: Phenotypic Screening cluster_Phase2 Phase II: Target Identification & Validation cluster_Phase3 Phase III: Pathway Analysis P1_HCS High-Content Phenotypic Screening P2_Affinity Affinity Proteomics (Target ID) P1_HCS->P2_Affinity Identified Phenotype P2_Validation In Vitro Validation (Binding & Functional Assays) P2_Affinity->P2_Validation Candidate Targets P3_CETSA Target Engagement (CETSA) P2_Validation->P3_CETSA Validated Target P3_Signaling Downstream Signaling (Phospho-proteomics) P3_CETSA->P3_Signaling P3_KO Target Knockdown/out (Functional Validation) P3_Signaling->P3_KO Result Elucidated Mechanism of Action P3_KO->Result

Caption: A three-phase experimental workflow for elucidating the mechanism of action.

Signaling_Pathway Compound 1,1-Dimethyl-3- (piperidin-4-yl)urea HCl CXCR3 CXCR3 Receptor Compound->CXCR3 Antagonism G_Protein Gi/o Protein CXCR3->G_Protein Coupling AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Production Chemokine CXCL9/10/11 Chemokine->CXCR3 Activation

Caption: Hypothetical pathway of CXCR3 antagonism by the compound.

Conclusion

References

  • Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase. (n.d.). National Institutes of Health.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Center for Biotechnology Information.
  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025). Thieme.
  • (piperidin-4-yl)urea hydrochloride (C6H13N3O). (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • (piperidin-3-yl)urea hydrochloride (C6H13N3O). (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 3,3-dimethyl-1-(piperidin-3-yl)urea hydrochloride. (n.d.). Kono Chem Co., Ltd. Retrieved January 19, 2026, from [Link]

  • Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. (2007). Bioorganic & Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

  • N-Arylalkylpiperidine urea derivatives as CC chemokine receptor-3 (CCR3) antagonists. (2005). Bioorganic & Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

  • 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

  • Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor. (2022). Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Potential Biological Targets of 1,1-Dimethyl-3-(piperidin-4-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological targets of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride is not extensively available in public-domain scientific literature. This guide, therefore, presents a focused exploration of high-probability candidate targets based on the established activities of structurally analogous piperidine-urea compounds. The methodologies and pathways described herein are intended to serve as a foundational framework for initiating research and validating these potential interactions.

Introduction: The Piperidine-Urea Scaffold in Drug Discovery

The this compound belongs to a chemical class characterized by a piperidine ring linked to a urea moiety. This scaffold is of significant interest in medicinal chemistry due to its capacity for forming multiple hydrogen bonds, a key feature for interacting with biological macromolecules.[1] The piperidine ring itself is a prevalent feature in many FDA-approved drugs, valued for its pharmacokinetic properties and synthetic tractability.[2] The urea functional group is also a cornerstone in drug design, contributing to potent and selective interactions with a wide array of biological targets, including enzymes and receptors.[1][3]

Given the absence of direct biological data for this compound, this guide will focus on a curated set of potential targets identified through the analysis of its structural analogs. These include G-protein coupled receptors (GPCRs) and enzymes that have been shown to be modulated by similar molecules.

Potential Biological Target Classes

Based on the pharmacology of structurally related piperidine-urea derivatives, the following biological target classes are proposed as high-priority candidates for investigation:

  • Chemokine Receptors: Specifically, the CXCR3 and CCR3 receptors.

  • Melanin-Concentrating Hormone Receptor 1 (MCH-R1)

  • Soluble Epoxide Hydrolase (sEH)

This guide will now delve into each of these potential targets, providing the scientific rationale for their consideration, established signaling pathways, and detailed protocols for experimental validation.

Chemokine Receptors: A Focus on CXCR3 and CCR3

Scientific Rationale:

Several studies have highlighted the activity of 1-aryl-3-(piperidin-4-yl)urea derivatives as antagonists of the CXCR3 receptor.[4] Additionally, N-arylalkylpiperidine urea derivatives have been identified as antagonists of the CC chemokine receptor-3 (CCR3).[5] The shared piperidine-urea core suggests that this compound may exhibit similar antagonistic properties at these receptors.

Biological Significance:

  • CXCR3: This receptor and its chemokine ligands (CXCL9, CXCL10, and CXCL11) are key mediators of T-cell trafficking to sites of inflammation. Antagonism of CXCR3 is a therapeutic strategy for autoimmune diseases and transplant rejection.

  • CCR3: This receptor is predominantly expressed on eosinophils and is activated by eotaxins (CCL11, CCL24, CCL26). It plays a crucial role in the pathogenesis of allergic inflammatory diseases such as asthma.

Proposed Signaling Pathway and Mechanism of Action

Antagonists of CXCR3 and CCR3 typically act by competitively binding to the receptor, thereby preventing the binding of endogenous chemokines. This blocks the initiation of downstream signaling cascades, which include G-protein activation, calcium mobilization, and ultimately, cell migration.

Chemokine Receptor Antagonism cluster_membrane Cell Membrane Receptor CXCR3 / CCR3 G_Protein Gαi Protein Activation Receptor->G_Protein Initiates Chemokine Chemokine (e.g., CXCL10, Eotaxin) Chemokine->Receptor Binds & Activates Antagonist 1,1-Dimethyl-3- (piperidin-4-yl)urea (Hypothesized) Antagonist->Receptor Competitively Binds & Inhibits Signaling Downstream Signaling (Ca2+ mobilization, MAPK activation) G_Protein->Signaling Migration Cell Migration / Chemotaxis Signaling->Migration

Caption: Hypothesized competitive antagonism of a chemokine receptor.

Experimental Validation Workflow

A systematic approach is required to validate the interaction of this compound with chemokine receptors.

Validation_Workflow Start Start: Hypothesis Compound targets CXCR3/CCR3 Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Calcium Mobilization Assay Binding_Assay->Functional_Assay If binding is confirmed Chemotaxis_Assay Transwell Migration Assay Functional_Assay->Chemotaxis_Assay If functional antagonism is observed End Conclusion: Activity Profile Chemotaxis_Assay->End

Caption: Experimental workflow for validating chemokine receptor antagonism.

Detailed Experimental Protocols

1. Radioligand Binding Assay

  • Objective: To determine if this compound binds to CXCR3 or CCR3.

  • Methodology:

    • Prepare cell membranes from a cell line stably expressing the human CXCR3 or CCR3 receptor.

    • Incubate the membranes with a known radiolabeled ligand (e.g., [¹²⁵I]CXCL10 for CXCR3) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by filtration.

    • Quantify the radioactivity of the filter-bound membranes using a gamma counter.

    • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

2. Calcium Mobilization Assay

  • Objective: To assess the functional antagonist activity of the compound.

  • Methodology:

    • Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a known agonist (e.g., CXCL10 for CXCR3) and measure the change in intracellular calcium concentration using a fluorometric plate reader.

    • Determine the ability of the test compound to inhibit the agonist-induced calcium flux and calculate the IC₅₀.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1)

Scientific Rationale:

A study on piperidin-4-yl-urea derivatives has described their discovery and optimization as MCH-R1 antagonists.[6] This precedent strongly suggests that this compound could also interact with this receptor.

Biological Significance:

MCH-R1 is a GPCR primarily expressed in the brain and is involved in the regulation of energy homeostasis, mood, and sleep. Antagonists of MCH-R1 are being investigated as potential treatments for obesity and anxiety disorders.

Proposed Signaling Pathway

MCH-R1 couples to Gαi and Gαq proteins. Antagonism would block the binding of melanin-concentrating hormone (MCH), thereby inhibiting downstream signaling pathways that lead to changes in neuronal excitability and appetite stimulation.

MCH-R1_Signaling cluster_membrane Neuronal Membrane MCHR1 MCH-R1 G_Protein Gαi / Gαq Activation MCHR1->G_Protein MCH MCH MCH->MCHR1 Binds & Activates Antagonist 1,1-Dimethyl-3- (piperidin-4-yl)urea (Hypothesized) Antagonist->MCHR1 Inhibits Effector Effector Modulation (e.g., adenylyl cyclase inhibition) G_Protein->Effector Response Physiological Response (e.g., increased appetite) Effector->Response

Caption: Hypothesized antagonism of MCH-R1 signaling.

Experimental Validation

The same experimental workflow as described for chemokine receptors (binding and functional assays) can be applied to validate the interaction with MCH-R1, using appropriate radioligands (e.g., [¹²⁵I]-MCH) and cell lines.

Soluble Epoxide Hydrolase (sEH)

Scientific Rationale:

A potent and selective inhibitor of soluble epoxide hydrolase, AR9281, is 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea.[7] While structurally more complex, it shares the core piperidine-urea motif. This suggests that simpler analogs, such as this compound, may also possess inhibitory activity against sEH.

Biological Significance:

sEH is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxy fatty acids (e.g., epoxyeicosatrienoic acids or EETs) into their less active diol counterparts. Inhibition of sEH increases the levels of EETs, which has therapeutic potential for hypertension, inflammation, and pain.

Proposed Mechanism of Action

The urea moiety of the inhibitor is proposed to mimic the transition state of the epoxide ring-opening reaction catalyzed by sEH, forming key hydrogen bond interactions with catalytic residues in the active site, such as Asp333 and Tyr381.[1]

sEH_Inhibition EETs Epoxy Fatty Acids (EETs) sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Substrate DHTs Diols (DHTs) (Less active) sEH->DHTs Metabolizes to Inhibitor 1,1-Dimethyl-3- (piperidin-4-yl)urea (Hypothesized) Inhibitor->sEH Inhibits

Caption: Hypothesized inhibition of soluble epoxide hydrolase.

Experimental Validation

Enzyme Inhibition Assay

  • Objective: To determine the inhibitory potency of this compound against sEH.

  • Methodology:

    • Use a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNC), which is hydrolyzed by sEH to produce a fluorescent product.

    • Incubate recombinant human sEH with varying concentrations of the test compound.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Calculate the rate of reaction at each inhibitor concentration and determine the IC₅₀ value.

Quantitative Data Summary (Based on Analogs)

The following table summarizes representative quantitative data for structurally related compounds acting on the proposed target classes. This data serves as a benchmark for potential activity.

Compound ClassTargetAssay TypePotency (IC₅₀)Reference
1-Aryl-3-piperidin-4-yl-ureaCXCR3GTPγS Functional Assay16 nM (for compound 9t)[4]
Piperidin-4-yl-urea derivativesMCH-R1Binding AssayVaries with substitution[6]
1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-ureasEHEnzyme InhibitionPotent (specific value not stated in abstract)[7]

Conclusion and Future Directions

While direct evidence for the biological targets of this compound is currently lacking, a strong rationale exists for investigating its potential interactions with chemokine receptors (CXCR3 and CCR3), MCH-R1, and soluble epoxide hydrolase. The experimental workflows and specific protocols detailed in this guide provide a clear and robust framework for researchers to systematically evaluate these hypotheses. Successful validation of activity at any of these targets could open new avenues for the development of this compound in therapeutic areas such as autoimmune diseases, metabolic disorders, or cardiovascular disease.

References

  • Li, et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts.
  • PubMed. (2009). Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. Retrieved from [Link]

  • Batt, D. G., et al. (2005). N-Arylalkylpiperidine urea derivatives as CC chemokine receptor-3 (CCR3) antagonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 787-791.
  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788.
  • PubMed. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Retrieved from [Link]

  • Jeon, Y. T., et al. (2014). Identification of 1-{2-[4-chloro-1'-(2,2-dimethylpropyl)-7-hydroxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1-yl]phenyl}-3-{5-chloro-[4][8]thiazolo[5,4-b]pyridin-2-yl}urea, a potent, efficacious and orally bioavailable P2Y(1) antagonist as an antiplatelet agent. Bioorganic & Medicinal Chemistry Letters, 24(5), 1294-1298.

  • PubMed. (2011). 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Retrieved from [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (piperidin-4-yl)urea hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-1-(piperidin-4-yl)urea hydrochloride. Retrieved from [Link]

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An In-depth Technical Guide to the Safety of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

The safe and effective handling of any chemical compound is predicated on the availability of comprehensive and verified safety data. For the subject of this guide, 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride (CAS No. 1233955-06-0) , a thorough and exhaustive search for a specific, manufacturer-issued Safety Data Sheet (SDS) has been conducted. At the time of this writing, a dedicated and verified SDS for this precise compound could not be located in publicly accessible databases or from major chemical suppliers.

The information presented herein is therefore a synthesis of established safety principles for closely related urea compounds and hydrochloride salts. This guide is intended to provide a framework for risk assessment and safe handling procedures based on scientific precedent. It is not a substitute for a compound-specific SDS. All laboratory work must be preceded by a rigorous, site-specific risk assessment conducted by qualified personnel. Researchers are strongly advised to procure a compound-specific SDS from their supplier before commencing any experimental work.

Section 1: Compound Identification and Inferred Hazard Profile

This compound is a substituted urea derivative. While specific toxicological data is not available, an analysis of its structural motifs—a dimethylurea group, a piperidine ring, and a hydrochloride salt—allows for an inferred hazard profile.

  • Urea Moiety: Urea-based compounds can vary widely in their toxicological profiles. Some are relatively benign, while others can be harmful if swallowed, inhaled, or in contact with skin.

  • Piperidine Moiety: Piperidine itself is a cyclic secondary amine that is flammable and toxic. While integrated into a larger molecule, the potential for metabolism to release piperidine-like structures should be considered.

  • Hydrochloride Salt: The hydrochloride form suggests good water solubility and the potential to form a weakly acidic solution.

Based on these components, it is prudent to handle this compound with a degree of caution, assuming it may be harmful by ingestion, skin contact, or inhalation, and may cause skin and eye irritation.

Table 1-1: Chemical and Physical Properties
PropertyInferred Value/InformationSource/Rationale
CAS Number 1233955-06-0ChemicalBook[1][2]
Molecular Formula C8H18ClN3OChemicalBook[1][2]
Molecular Weight 207.7 g/mol ChemicalBook[1][2]
Physical State Likely a solid at room temperature.Based on similar urea compounds.
Solubility Expected to be soluble in water.Presence of the hydrochloride salt.

Section 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)

Given the unknown specific hazards, a conservative approach to handling is warranted. The following protocols are based on guidelines for handling novel compounds of unknown toxicity.

Engineering Controls

All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. A well-ventilated laboratory environment is essential for all related procedures. Eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling. The following should be considered mandatory:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron and arm sleeves are recommended.

  • Respiratory Protection: In the absence of specific inhalation hazard data, respiratory protection should be used as a primary safety measure. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended when handling the solid compound outside of a fume hood, or if aerosolization is possible.

Diagram 2-1: Hierarchy of Controls for Safe Handling

G cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Fume Hood, Ventilation) Admin Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator)

Caption: Hierarchy of controls for mitigating exposure risks.

Section 3: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

The following first-aid guidance is based on general principles for chemical exposure and should be adapted based on a site-specific risk assessment.

  • In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • If Inhaled: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Prevent the spread of the spill using appropriate absorbent materials for liquids or by carefully covering a solid spill with a damp paper towel to prevent dust generation.

  • Clean-Up: Wearing appropriate PPE, carefully scoop the spilled material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Diagram 3-1: Spill Response Workflow

G start Spill Occurs evacuate Evacuate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose end End dispose->end

Caption: A stepwise workflow for responding to a chemical spill.

Section 4: Storage and Handling

Proper storage and handling are critical to maintaining the stability of the compound and ensuring laboratory safety.

Table 4-1: Storage and Handling Guidelines
GuidelineRecommendationRationale
Storage Conditions Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.To prevent degradation and accidental exposure.
Incompatible Materials Based on general principles for ureas and hydrochlorides, avoid strong oxidizing agents, strong bases, and nitrites.To prevent potentially hazardous chemical reactions.
Handling Practices Avoid creating dust. Use only in a chemical fume hood. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.To minimize exposure risk through all potential routes.

Section 5: Conclusion and Call for Data

This technical guide provides a foundational framework for the safe handling of this compound based on its chemical structure and established safety protocols for related compounds. The lack of a specific Safety Data Sheet necessitates a highly cautious and conservative approach.

The scientific community is encouraged to share any available safety and toxicological data for this compound to enhance collective knowledge and ensure the highest standards of safety in research and development. Always prioritize obtaining a manufacturer- or supplier-issued SDS before working with any chemical.

References

Sources

An In-depth Technical Guide to 1,1-Dimethyl-3-(piperidin-4-yl)urea Hydrochloride: A Review of Synthetic Strategies and Potential Applications Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating a Sparse Data Landscape

A comprehensive review of the scientific literature reveals a notable scarcity of detailed, publicly available data specifically for 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride (CAS Number: 1233955-06-0). This compound is commercially available, indicating its use, likely as a synthetic intermediate or a building block in medicinal chemistry.[1][2] Given the limited specific information, this guide will provide a robust technical overview based on the well-established chemistry and pharmacology of structurally related piperidinyl urea compounds. By examining analogous structures, we can infer logical synthetic pathways, potential biological activities, and the analytical methodologies required for its characterization. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules in drug discovery and development.

Section 1: Synthesis and Chemical Characterization

The synthesis of 1,1-dimethyl-3-(substituted)urea derivatives is a well-established area of organic chemistry.[3] The core structure of this compound suggests a primary synthetic route involving the reaction of a piperidine-based amine with a dimethyl-substituted urea precursor.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A logical retrosynthetic approach to this compound would involve disconnecting the urea bond, leading to two key synthons: 4-aminopiperidine and a reactive dimethylaminocarbonyl equivalent.

dot

Retrosynthesis cluster_intermediates Target This compound Urea_Bond Urea Bond Disconnection Target->Urea_Bond Intermediates Urea_Bond->Intermediates Piperidine 4-Aminopiperidine (or protected form) Intermediates->Piperidine Urea_Precursor Dimethylaminocarbonyl source (e.g., Dimethylcarbamoyl chloride) Intermediates->Urea_Precursor

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: A Generalized Synthetic Approach

The following protocol is a generalized procedure based on common methods for urea synthesis.[4][5] Optimization would be necessary to achieve high yield and purity for the specific target compound.

Step-by-Step Synthesis:

  • Protection of the Piperidine Nitrogen (Optional but Recommended): To avoid side reactions, the secondary amine of the piperidine ring is often protected. A common protecting group is the tert-butyloxycarbonyl (Boc) group. 4-Amino-1-Boc-piperidine is a commercially available starting material.

  • Urea Formation: The protected 4-aminopiperidine is reacted with a suitable dimethylaminocarbonylating agent. A common and effective reagent is dimethylcarbamoyl chloride. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct.

  • Deprotection: The Boc protecting group is removed under acidic conditions. Treatment with hydrochloric acid in a solvent like ethyl acetate or dioxane is a standard procedure. This step not only deprotects the piperidine nitrogen but also forms the desired hydrochloride salt.

  • Isolation and Purification: The final product, this compound, would likely precipitate from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.

Synthesis_Workflow Start 4-Amino-1-Boc-piperidine Reaction1 React with Dimethylcarbamoyl Chloride (Solvent: DCM, Base: TEA) Start->Reaction1 Intermediate 1-Boc-4-(3,3-dimethylureido)piperidine Reaction1->Intermediate Reaction2 Deprotection with HCl (Solvent: Ethyl Acetate) Intermediate->Reaction2 Product This compound Reaction2->Product Purification Isolation and Purification (Filtration, Recrystallization) Product->Purification Final Pure Product Purification->Final

Sources

The Piperidinyl Urea Scaffold: A Privileged Motif Driving Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery & Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of modern medicinal chemistry, the piperidinyl urea scaffold has emerged as a cornerstone for the development of novel therapeutics targeting a wide array of diseases. Its prevalence in clinically evaluated and approved drugs underscores its status as a "privileged" structure. This is not by chance; the unique combination of the piperidine ring's conformational flexibility and the urea moiety's potent hydrogen bonding capabilities allows for high-affinity and selective interactions with a diverse range of biological targets. This technical guide provides an in-depth exploration of the therapeutic applications of piperidinyl ureas, delving into their mechanisms of action, providing field-proven experimental protocols, and offering insights into their future potential in drug discovery.

I. Diverse Mechanisms of Action: A Scaffold for All Targets

The true power of the piperidinyl urea motif lies in its remarkable versatility. It serves as a foundational structure for compounds that can act as potent enzyme inhibitors, disrupt protein-protein interactions, and modulate the activity of key signaling pathways. This section will explore the core mechanisms through which these compounds exert their therapeutic effects.

A. Enzyme Inhibition: A Precise Tool for Modulating Biological Pathways

Piperidinyl ureas have been successfully employed to target several classes of enzymes implicated in a range of pathologies, from pain and inflammation to cancer and metabolic disorders.

The endocannabinoid system plays a crucial role in regulating pain, mood, and inflammation. A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endogenous cannabinoid anandamide.[1] Inhibition of FAAH leads to an increase in anandamide levels, thereby producing analgesic and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2]

Piperidinyl ureas have proven to be a particularly effective class of FAAH inhibitors.[3] These compounds act as covalent inhibitors, forming a stable carbamate adduct with the catalytic serine residue (Ser241) in the FAAH active site.[3][4] This covalent modification irreversibly inactivates the enzyme. The proposed mechanism involves a binding-induced conformational change in the urea moiety, which decreases its hydrolytic stability and facilitates the nucleophilic attack by Ser241.[4][5] This enzyme-induced distortion of the typically stable urea bond is a key factor in the potent and selective inhibition of FAAH by these compounds.[3]

A notable example of a piperidinyl urea FAAH inhibitor that has reached clinical trials is PF-04457845 .[6] This compound has demonstrated high potency and selectivity for FAAH and has been evaluated for the treatment of chronic pain and other nervous system disorders.[6]

dot graph a { layout=dot rankdir=LR node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

} Caption: The Endocannabinoid System and FAAH Inhibition.

Kinases are a large family of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer.[7] The urea scaffold, in general, has been a fertile ground for the discovery of potent kinase inhibitors, with several urea-containing drugs approved for cancer therapy.[7] Piperidinyl ureas have also emerged as promising kinase inhibitors, targeting key players in cancer progression.

  • Apoptosis Signal-Regulating Kinase 1 (ASK1): ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various cellular stressors, including reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[2][5] Persistent activation of the ASK1 pathway can lead to apoptosis, inflammation, and fibrosis, and is implicated in various diseases, including cancer and neurodegenerative disorders.[5][8] Novel pyridin-2-yl urea inhibitors, which can incorporate a piperidine moiety, have been developed as potent ASK1 inhibitors, with some exhibiting nanomolar potency comparable to clinical candidates like Selonsertib.[2][9]

dot graph b { layout=dot rankdir=TB node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

} Caption: The ASK1 Signaling Pathway and its Inhibition.

  • Checkpoint Kinase 1 (CHK1): CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[10][11] Upon DNA damage, CHK1 is activated and orchestrates cell cycle arrest to allow time for DNA repair.[10] Cancer cells often have a defective G1 checkpoint and are therefore more reliant on the S and G2 checkpoints, which are regulated by CHK1.[12] Inhibition of CHK1 can abrogate these checkpoints, leading to mitotic catastrophe and cell death in cancer cells, particularly in combination with DNA-damaging chemotherapies.[12] Thiophenecarboxamide ureas, which can feature a piperidine substituent, have been developed as potent and selective CHK1 inhibitors.[13] One such compound, AZD7762 , has advanced to clinical trials.[12][14]

dot graph c { layout=dot rankdir=TB node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

} Caption: The Role of CHK1 in the DNA Damage Response.

B. Disruption of Protein-Protein Interactions: Targeting the Undruggable

Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets. The development of small molecules that can effectively and selectively disrupt these interactions has been a significant challenge in drug discovery. The piperidinyl urea scaffold has shown promise in this area, particularly in the context of the neddylation pathway.

The neddylation pathway is a post-translational modification system that is crucial for the activity of Cullin-RING E3 ligases (CRLs), the largest family of ubiquitin E3 ligases.[11][15] CRLs play a critical role in protein homeostasis by targeting a vast number of proteins for degradation.[11] The activation of CRLs requires the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin subunit, a process that is facilitated by the co-E3 ligase Defective in Cullin Neddylation 1 (DCN1) and the E2 enzyme UBE2M.[11][15]

In many cancers, particularly squamous cell carcinomas, DCN1 is overexpressed and acts as an oncogene.[13] Therefore, inhibiting the DCN1-UBE2M interaction presents a promising therapeutic strategy. A class of piperidinyl ureas has been discovered that potently and selectively inhibits this PPI.[11][13] X-ray crystallography studies have revealed that these inhibitors bind to DCN1 in a pocket that overlaps with the UBE2M binding site.[11] The piperidine core and the urea moiety make crucial hydrogen bonding interactions with the backbone of DCN1, while the substituents on the piperidine and urea engage in hydrophobic interactions within sub-pockets of the binding site.[11][16] By disrupting the DCN1-UBE2M interaction, these compounds inhibit the neddylation of cullins, leading to the inactivation of CRLs and subsequent anti-tumor effects.[11][13] While no piperidinyl urea DCN1 inhibitors have entered clinical trials yet, the neddylation pathway has been validated as a therapeutic target by the clinical development of the NAE inhibitor pevonedistat (MLN4924).[13][15]

dot graph d { layout=dot rankdir=TB node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

} Caption: The Cullin-RING Ligase Neddylation Pathway and DCN1 Inhibition.

II. Experimental Protocols: A Practical Guide for the Bench Scientist

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of piperidinyl urea derivatives, designed to be a practical resource for researchers in the field.

A. General Synthesis of Piperidinyl Ureas

The synthesis of piperidinyl ureas is typically a straightforward process, often involving the reaction of a piperidinyl amine with an isocyanate or a carbamoyl chloride. The following is a general protocol that can be adapted for the synthesis of a wide range of derivatives.

Step-by-step Protocol:

  • Preparation of the Piperidinyl Amine: The starting piperidinyl amine can be commercially available or synthesized according to literature procedures. If the piperidine ring contains other functional groups, they may need to be protected prior to the urea formation step.

  • Urea Formation:

    • Method A: Reaction with an Isocyanate:

      • Dissolve the piperidinyl amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

      • To this solution, add the desired isocyanate (1.0-1.2 eq) dropwise at 0 °C.

      • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

      • Upon completion, the reaction mixture can be concentrated under reduced pressure.

    • Method B: Reaction with a Carbamoyl Chloride Precursor (e.g., 4-nitrophenyl chloroformate):

      • In a two-step, one-pot procedure, first react the desired primary amine with 4-nitrophenyl chloroformate in the presence of a base like triethylamine or diisopropylethylamine to form an activated carbamate intermediate.

      • Then, add the piperidinyl amine to the reaction mixture to displace the 4-nitrophenoxide and form the desired urea.

  • Work-up and Purification:

    • The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

    • The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield the purified piperidinyl urea.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

dot graph e { layout=dot rankdir=LR node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

} Caption: General Synthetic Workflow for Piperidinyl Ureas.

B. In Vitro Assay Protocols

This assay measures the activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH Substrate (e.g., arachidonyl-7-amino-4-methylcoumarin amide, AAMCA)

  • Test compounds (piperidinyl ureas) dissolved in DMSO

  • 96-well black plates

  • Fluorescence plate reader

Step-by-step Protocol:

  • Prepare serial dilutions of the test compounds in FAAH Assay Buffer.

  • In a 96-well plate, add the following to each well:

    • FAAH Assay Buffer

    • Test compound solution (or DMSO for control wells)

    • Recombinant FAAH enzyme

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding. For irreversible inhibitors, this pre-incubation step is critical.[2]

  • Initiate the enzymatic reaction by adding the FAAH substrate (AAMCA) to all wells.

  • Immediately measure the fluorescence (e.g., excitation at 360 nm, emission at 465 nm) in a kinetic mode for 10-30 minutes at 37°C.[17]

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable equation to determine the IC₅₀ value.

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[10][18]

Materials:

  • Recombinant kinase (e.g., ASK1 or CHK1)

  • Kinase Assay Buffer

  • Substrate (specific for the kinase)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white plates

  • Luminometer

Step-by-step Protocol:

  • Prepare serial dilutions of the test compounds in Kinase Assay Buffer.

  • In a 96-well plate, add the following to each well:

    • Kinase Assay Buffer

    • Test compound solution (or DMSO for control wells)

    • Recombinant kinase and its specific substrate

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[19][20]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[10]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[5][10]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value as described for the FAAH assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for studying PPIs in a high-throughput format.[21]

Materials:

  • His-tagged DCN1

  • GST-tagged UBE2M

  • Terbium (Tb)-conjugated anti-His antibody (donor)

  • Fluorescein (Fl)-conjugated anti-GST antibody (acceptor)

  • TR-FRET Assay Buffer

  • Test compounds dissolved in DMSO

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Step-by-step Protocol:

  • Prepare serial dilutions of the test compounds in TR-FRET Assay Buffer.

  • In a 384-well plate, add the following to each well:

    • His-tagged DCN1

    • GST-tagged UBE2M

    • Test compound solution (or DMSO for control wells)

  • Incubate at room temperature for a pre-determined time to allow for inhibitor binding.

  • Add a mixture of the Tb-conjugated anti-His antibody and the Fl-conjugated anti-GST antibody to all wells.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the TR-FRET signal by exciting the donor (Tb) at ~340 nm and measuring the emission from both the donor (~490 nm) and the acceptor (Fl) at ~520 nm.

  • Calculate the TR-FRET ratio (emission at 520 nm / emission at 490 nm).

  • Determine the percent inhibition and IC₅₀ value based on the reduction in the TR-FRET ratio in the presence of the test compound.

C. In Vivo Efficacy Models

This model is used to assess the analgesic efficacy of compounds in a model of chronic inflammatory pain.[1]

Step-by-step Protocol:

  • Acclimate male Sprague-Dawley rats to the testing environment.

  • Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.

  • Allow 24-48 hours for the inflammation and associated hyperalgesia to develop.

  • Administer the test compound (piperidinyl urea) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • At various time points after drug administration, assess the pain response using a von Frey filament test to measure mechanical allodynia or a Hargreaves test to measure thermal hyperalgesia.[22]

  • The withdrawal threshold of the paw is recorded, and the data is analyzed to determine the anti-hyperalgesic effect of the compound.

This model is used to evaluate the anti-tumor efficacy of compounds using human cancer cells implanted in immunodeficient mice.[12][13]

Step-by-step Protocol:

  • Culture the desired human cancer cell line (e.g., a squamous cell carcinoma line for a DCN1 inhibitor) under standard conditions.

  • Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).

  • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control according to the desired dosing schedule and route.

  • Measure the tumor volume (e.g., using calipers) and the body weight of the mice regularly (e.g., 2-3 times per week).

  • At the end of the study, the tumors can be excised for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

III. Clinical Landscape and Future Perspectives

The therapeutic potential of piperidinyl ureas is not merely theoretical; several compounds from this class have progressed into clinical development, validating their promise as therapeutic agents. As mentioned, the FAAH inhibitor PF-04457845 and another piperazinyl urea FAAH inhibitor, JNJ-42165279 , have been evaluated in clinical trials for pain and other CNS disorders.[23] In the oncology space, the CHK1 inhibitor AZD7762 , a thiophenecarboxamide urea with a piperidine moiety, has also been in clinical trials.[14]

The future of piperidinyl ureas in drug discovery remains bright. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The continued exploration of this scaffold against both established and novel targets is likely to yield the next generation of therapeutics for a wide range of diseases. The insights gained from the clinical evaluation of the current generation of piperidinyl urea-based drugs will undoubtedly guide the design of more effective and safer medicines in the years to come.

IV. References

  • Checkpoint kinase 1 in DNA damage response and cell cycle regulation. PMC. Available at: [Link]

  • New Insights into Checkpoint Kinase 1 in the DNA Damage Response Signaling Network. Clinical Cancer Research. Available at: [Link]

  • The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. PubMed. Available at: [Link]

  • ASK1-JNK signaling pathway: navigating cellular stress. This schematic... ResearchGate. Available at: [Link]

  • A schematic overview of cullin-RING E3 ligase (CRL) and NEDD8... ResearchGate. Available at: [Link]

  • Schematic presentation of the endocannabinoid system. ResearchGate. Available at: [Link]

  • NEDD8 and ubiquitin ligation by cullin-RING E3 ligases. PMC. Available at: [Link]

  • The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. ResearchGate. Available at: [Link]

  • Activation of the ASK1 signaling pathway by oxidative stress. In... ResearchGate. Available at: [Link]

  • Schematic of the endocannabinoid system. The main endocannabinoids AEA... ResearchGate. Available at: [Link]

  • Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response. PMC. Available at: [Link]

  • Syngeneic Tumor Models for the In Vivo Assessment Cancer Immunotherapies. Explicyte. Available at: [Link]

  • Syngeneic Mouse Models. Reaction Biology. Available at: [Link]

  • Role of NEDD8 in the activation of Cullin RING ligases. Schematic... ResearchGate. Available at: [Link]

  • The endocannabinoid system: an overview. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Syngeneic Mouse Models. Medicilon. Available at: [Link]

  • A schematic diagram of ASK1 regulators (positive, negative, and PTMs). ResearchGate. Available at: [Link]

  • Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer's Disease. PMC. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. Available at: [Link]

  • E2-RING expansion of the NEDD8 cascade confers specificity to cullin modification. PMC. Available at: [Link]

  • NEDD8 orchestrates active ubiquitylation assembly of cullin-RING E3 ligase. mediaTUM. Available at: [Link]

  • Syngeneic Mouse Models. Charles River. Available at: [Link]

  • Overview of drug screening experiments using patient‐derived xenograft... ResearchGate. Available at: [Link]

  • a Main components of the endocannabinoid system (ECS). Anandamide (AEA)... ResearchGate. Available at: [Link]

  • Urea and amide derivatives of aminoalkylpiperazines and use thereof. Google Patents. Available at:

  • 4-piperidyl-or dehydropiperidyl-urea derivatives and method of use. Google Patents. Available at:

  • The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1. eLife. Available at: [Link]

  • An introduction to the endogenous cannabinoid system. PMC. Available at: [Link]

  • Drug Screening of patient derived Tumor Xenografts | Protocol Preview. YouTube. Available at: [Link]

  • Xenograft Tumor Assay Protocol. University of Medicine and Dentistry of New Jersey. Available at: [Link]

  • Piperidine urea derivatives, their preparation and pharmaceutical compositions containing them. Google Patents. Available at:

  • A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synfacts. Available at: [Link]

  • Practical synthesis of urea derivatives. Google Patents. Available at:

  • Substituted urea compounds and their preparation and use. Google Patents. Available at:

  • Synthesis of mono-and N,N-disubstituted ureas. ResearchGate. Available at: [Link]

  • Synthesis of N,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. SciSpace. Available at: [Link]

  • L-Proline Catalyzed Synthesis of Various N-substituted Urea and Unsymmetrical N,N'-disubstituted Urea. ResearchGate. Available at: [Link]

  • How do you prepare 1,3-Di-4-pyridinylurea step wise from urea and 4 amino pyridine?. ResearchGate. Available at: [Link]

  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters. Available at: [Link]

  • Process for the synthesis of substituted urea compounds. Google Patents. Available at:

  • Urea, phenyl-, and. Organic Syntheses. Available at: [Link]

Sources

An In-Depth Technical Guide to 1,1-Dimethyl-3-(piperidin-4-yl)urea Hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride is a key chemical entity within the broader class of urea derivatives, a structural motif of significant interest in medicinal chemistry and drug discovery. The urea functionality is adept at forming stable hydrogen bonds with biological targets, making it a privileged scaffold in the design of therapeutic agents.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering its chemical properties, synthesis, applications, and critical considerations for procurement and quality control. While this compound primarily serves as a building block or intermediate, its proper handling and qualification are paramount to the success of complex multi-step syntheses.

Physicochemical Properties and Structural Information

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 1233955-06-0ChemicalBook[2]
Molecular Formula C8H18ClN3OPubChem
Molecular Weight 207.70 g/mol PubChem
Appearance Typically a white to off-white solidGeneral Supplier Data
Solubility Soluble in water and polar organic solvents like methanol and DMSOGeneral Chemical Principles
Purity Typically >95% for research gradesCymitQuimica[3]

The structure features a piperidine ring, a common scaffold in medicinal chemistry, linked to a dimethylurea moiety. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for various synthetic and biological applications.

Synthesis and Mechanism of Action Context

General Synthesis of Urea Derivatives

The synthesis of unsymmetrical ureas like 1,1-Dimethyl-3-(piperidin-4-yl)urea is a cornerstone of modern organic and medicinal chemistry.[1] Traditional methods often involve the use of hazardous reagents like phosgene or its equivalents to generate isocyanate intermediates.[1][4] These isocyanates are then reacted with a primary or secondary amine to form the final urea product.

More contemporary and safer methods often employ activating agents like N,N'-carbonyldiimidazole (CDI) or utilize oxidative carbonylation reactions.[4][5] For instance, a general approach could involve the reaction of piperidin-4-amine with an activated dimethylamine equivalent.

Role as a Synthetic Intermediate

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its structure is incorporated into larger, more complex molecules designed to interact with specific biological targets. For example, derivatives of piperidinyl-urea have been investigated for a wide range of activities, including neuroprotection and as enzyme inhibitors.[6][7] The piperidine nitrogen provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

The urea group itself is a potent hydrogen bond donor and acceptor, enabling it to anchor a molecule within the binding site of a protein, such as a kinase or a G-protein coupled receptor.

Key Research Applications and Workflows

The primary application of this compound is as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[8]

Workflow for Incorporating into a Lead Molecule

A typical workflow for a medicinal chemist using this intermediate would follow a logical progression from procurement to the synthesis of a final target compound.

Caption: Workflow from intermediate qualification to biological testing.

Example Synthetic Protocol: N-Arylation of the Piperidine Moiety

This protocol is a representative example of how this compound would be used in a subsequent synthetic step.

Objective: To synthesize an N-aryl derivative of the title compound.

Materials:

  • This compound

  • An appropriate aryl halide (e.g., 4-fluoronitrobenzene)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • A polar aprotic solvent (e.g., Dimethylformamide, DMF)

  • Palladium catalyst and ligand (for Buchwald-Hartwig type reactions) OR standard nucleophilic aromatic substitution conditions.

Step-by-Step Methodology:

  • Neutralization: Dissolve this compound (1.0 eq) in DMF. Add DIPEA (2.2 eq) to neutralize the hydrochloride and liberate the free secondary amine. Stir for 15-20 minutes at room temperature.

  • Reactant Addition: To the solution from Step 1, add the aryl halide (1.1 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove DMF and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Note: The use of a non-nucleophilic base like DIPEA is critical to prevent it from competing with the piperidine nitrogen in the reaction with the aryl halide. The hydrochloride salt must be neutralized in situ to generate the nucleophilic free base required for the coupling reaction.

Supplier Identification and Qualification

Procuring high-quality starting materials is a critical, often overlooked, aspect of successful research. Inconsistent purity can lead to failed reactions, difficult purifications, and unreliable biological data.

Table 2: Representative Suppliers of this compound

SupplierNotes
BLDpharm Often provides detailed analytical data like NMR and HPLC online.[9]
ChemicalBook A platform that lists multiple suppliers and provides basic chemical properties.[2][10]
CymitQuimica Provides purity specifications (e.g., Min. 95%).[3]
Biosynth A supplier mentioned by distributors like CymitQuimica.
Supplier Qualification Protocol

Choosing a supplier should not be based on price alone. A robust qualification process is essential.

Sources

The Architect's Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Piperidine Urea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Partnership of Piperidine and Urea in Modern Drug Discovery

In the landscape of medicinal chemistry, certain structural motifs consistently emerge as cornerstones of successful therapeutic agents. The piperidine ring, a saturated heterocycle, is a quintessential example, gracing the structures of numerous blockbuster drugs due to its ability to confer favorable pharmacokinetic properties such as improved solubility, metabolic stability, and bioavailability.[1] When combined with the urea functional group—a powerful hydrogen bond donor and acceptor capable of forming robust interactions with biological targets—a pharmacologically potent and versatile scaffold is born: the piperidine urea derivative.[2][3]

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of the experimental choices that drive the discovery and synthesis of these valuable compounds. We will explore the strategic design principles, dissect robust synthetic methodologies, and illuminate the pathways to biological validation, grounding every concept in authoritative and field-proven insights.

Part 1: Strategic Design & Mechanistic Considerations

The design of a novel piperidine urea derivative is a multi-faceted process, balancing potency, selectivity, and drug-like properties. The piperidine ring often serves as a central scaffold, with its substitution pattern dictating the vectoral orientation of other pharmacophoric elements and influencing absorption, distribution, metabolism, and excretion (ADME) properties.[1] The urea moiety, conversely, is typically designed to engage in key hydrogen bonding interactions within the target's active site.

The Role of the Urea Moiety: More Than a Simple Linker

The N,N'-disubstituted urea functionality is critical for biological activity, primarily through its ability to form multiple, stable hydrogen bonds with protein and receptor targets.[2] This interaction is often the linchpin of high-affinity binding. For instance, in the inhibition of enzymes like Fatty Acid Amide Hydrolase (FAAH), the urea group can act as a covalent modifier, interacting with a catalytic serine nucleophile to inactivate the enzyme.[4]

A crucial design consideration is the potential for bioisosteric replacement. While effective, the urea group can sometimes confer poor solubility or metabolic instability.[1] Medicinal chemists often explore replacements such as amides, carbamates, or thioureas to enhance physicochemical properties while preserving the essential hydrogen bonding network.[5]

Targeting Diverse Pathologies: From Neurological Disorders to Metabolic Disease

Piperidine urea derivatives have demonstrated efficacy across a wide spectrum of diseases, underscoring the scaffold's versatility.

  • Neuroprotection: Certain derivatives have shown promise in treating ischemic stroke by exhibiting neuroprotective effects. In one study, compound A10, a novel piperidine urea derivative, demonstrated superior protection against L-glutamic acid-induced injury in SH-SY5Y cells and reduced cerebral infarction in rat models, with the added benefit of lower cardiotoxicity compared to the parent compound.[6]

  • Metabolic Diseases: The enzyme 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key target for diabetes and metabolic syndrome.[7] Piperidine urea derivatives have been successfully developed as potent inhibitors of this enzyme, with specific compounds demonstrating efficacy in reducing blood glucose levels in diabetic ob/ob mouse models.[7]

  • Inflammation and Pain: By targeting enzymes like FAAH and soluble epoxide hydrolase (sEH), these derivatives can modulate inflammatory pathways. Benzothiophene piperidine urea inhibitors of FAAH have shown in vivo activity in models of inflammatory pain.[4] Similarly, piperazine urea derivatives have been optimized to yield potent sEH inhibitors with IC50 values in the low nanomolar range.[8]

  • Oncology and Immunology: G-protein coupled receptors (GPCRs), such as the chemokine receptors CXCR3 and CXCR7, are implicated in inflammation and cancer.[9][10] Piperidine derivatives are being actively explored as modulators of these receptors for therapeutic intervention.[10]

The logical flow from initial hit identification to a lead candidate with therapeutic potential is a critical process in drug discovery. The following diagram illustrates a typical workflow.

DrugDiscoveryWorkflow TargetID Target Identification & Validation HitGen Hit Generation (e.g., HTS, FBDD) TargetID->HitGen Assay Development HitToLead Hit-to-Lead Optimization (SAR Studies) HitGen->HitToLead Initial Hits LeadOpt Lead Optimization (ADME/Tox Profiling) HitToLead->LeadOpt Lead Compounds Preclinical Preclinical Development LeadOpt->Preclinical Candidate Drug Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for drug discovery and development.

Part 2: Synthesis of Novel Piperidine Urea Derivatives

The construction of piperidine urea derivatives hinges on the reliable formation of the unsymmetrical urea bond. A variety of methods exist, ranging from classical approaches to modern, milder techniques that offer greater functional group tolerance and improved safety profiles.

Classical and Modern Approaches to Urea Synthesis

Historically, the synthesis of ureas involved hazardous reagents like phosgene or their equivalents (e.g., triphosgene).[2] These methods typically proceed through an isocyanate intermediate formed from a primary amine, which then reacts with a second amine to form the final urea product.[2][5]

UreaSynthesis cluster_0 Phosgene-Based Method cluster_1 Phosgene-Free Methods R1NH2 R¹-NH₂ Isocyanate R¹-N=C=O R1NH2->Isocyanate + Phosgene Urea R¹-NH(CO)NR²R³ Isocyanate->Urea + R²R³-NH Phosgene COCl₂ R2NHR3 R²R³-NH Amine1 Amine 1 Urea_PF Unsymmetrical Urea Amine1->Urea_PF Amine2 Amine 2 Amine2->Urea_PF Reagents CDI, PhI(OAc)₂, COS, etc. Reagents->Urea_PF

Caption: Comparison of classical and modern urea synthesis strategies.

Modern methodologies aim to circumvent the use of these toxic reagents. Safer alternatives include:

  • N,N'-Carbonyldiimidazole (CDI): A crystalline solid that acts as a phosgene substitute, offering a safer route to unsymmetrical ureas.[2]

  • Hypervalent Iodine Reagents: Phenyliodine diacetate (PhI(OAc)₂) can mediate the coupling of amides and amines under mild, metal-free conditions, providing a versatile route to unsymmetrical ureas.[11]

  • Carbonyl Sulfide (COS): A novel and mild method for the highly selective synthesis of unsymmetrical ureas from amines and COS has been developed, overcoming previous limitations on substrate scope.[12]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, step-by-step instructions for key synthetic transformations.

Protocol 1: Synthesis of an Unsymmetrical Piperidine Urea via PhI(OAc)₂ Coupling

This protocol is adapted from a general procedure for the synthesis of N-(p-tolyl)piperidine-1-carboxamide.[11]

Objective: To synthesize an unsymmetrical urea by coupling a primary amide with a piperidine derivative.

Materials:

  • p-Toluamide (1.0 equiv.)

  • Piperidine (2.0 equiv.)

  • Phenyliodine diacetate (PhI(OAc)₂) (2.0 equiv.)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,2-Dichloroethane (DCE)

  • Petroleum ether

  • Acetone

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add p-toluamide (e.g., 50 mg, 0.37 mmol), piperidine (63 mg, 0.74 mmol), PhI(OAc)₂ (238 mg, 0.74 mmol), and K₃PO₄ (157 mg, 0.74 mmol).

  • Add 1,2-dichloroethane (2 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 80 °C for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography on silica gel, eluting with a petroleum ether/acetone gradient (e.g., 85/15 v/v).[11]

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the N-(p-tolyl)piperidine-1-carboxamide.

  • Characterize the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.[11]

Protocol 2: Characterization of Piperidine Urea Derivatives

Objective: To confirm the structure and purity of the synthesized compound.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Rationale: NMR provides detailed information about the chemical environment of protons and carbons, allowing for the unambiguous assignment of the molecular structure. The chemical shifts, coupling constants, and integration values are used to piece together the connectivity of the molecule. For N-(p-tolyl)piperidine-1-carboxamide, characteristic signals would include aromatic protons for the tolyl group, aliphatic protons for the piperidine ring, and a singlet for the methyl group.[11]

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Analyze using an electrospray ionization (ESI) source.

    • Rationale: HRMS provides a highly accurate mass measurement of the parent ion (e.g., [M+H]⁺ or [M+Na]⁺). This allows for the determination of the elemental composition, confirming that the synthesized compound has the correct molecular formula.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Analyze a small amount of the solid sample.

    • Rationale: FTIR is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for in a piperidine urea derivative include N-H stretching (around 3300 cm⁻¹) and C=O (urea carbonyl) stretching (around 1630-1660 cm⁻¹).[11]

Part 3: Biological Evaluation & Structure-Activity Relationships (SAR)

Once synthesized and characterized, novel derivatives must be evaluated for their biological activity to establish structure-activity relationships (SAR). This iterative process guides the optimization of lead compounds.

In Vitro and In Vivo Evaluation

A tiered approach to biological testing is typically employed, starting with in vitro assays and progressing to in vivo models for promising candidates.

In Vitro Assays:

  • Enzyme Inhibition Assays: To determine the potency of compounds against a specific enzyme target (e.g., 11β-HSD1, sEH), IC₅₀ values are measured. These assays quantify the concentration of the inhibitor required to reduce enzyme activity by 50%.[7][8]

  • Cell-Based Assays: These assays assess the compound's effect in a more biologically relevant context. For example, a neuroprotective agent might be tested for its ability to prevent cell death in a neuronal cell line (e.g., SH-SY5Y) exposed to a toxin.[6]

  • Receptor Binding/Modulation Assays: For GPCR targets, assays are used to determine if a compound binds to the receptor and whether it acts as an agonist, antagonist, or allosteric modulator.[9][10]

  • Cardiotoxicity Screening: An early assessment of potential cardiotoxicity is crucial. The hERG (human Ether-à-go-go-Related Gene) assay is a standard in vitro test to evaluate a compound's potential to cause QT interval prolongation, a dangerous cardiac side effect.[6]

In Vivo Models:

  • Disease Models: Compounds that show promise in vitro are advanced to animal models of the target disease. For example, the efficacy of an anti-diabetic compound can be tested in diabetic mice (e.g., ob/ob mice) by measuring its effect on blood glucose levels.[7] For neuroprotective agents, a middle cerebral artery occlusion (MCAO) model in rats can be used to simulate ischemic stroke and assess the compound's ability to reduce infarct volume.[6]

  • Pharmacokinetic (PK) Studies: These studies determine the ADME properties of the compound in a living organism. Key parameters such as half-life, clearance, and oral bioavailability are measured to assess the compound's drug-like potential.[1][13]

Case Study: SAR of Neuroprotective Piperidine Urea Derivatives

In a study aimed at developing safer and more potent neuroprotective agents based on the parent compound Fenazinel, a series of piperidine urea derivatives (A1-A13) were synthesized and evaluated.[6]

CompoundR SubstituentNeuroprotective Activity vs. FenazinelhERG IC₅₀ (µmol/L)
Fenazinel (Parent Compound)-8.64
A7 Aromatic heterocycleBetter>40
A8 3-PyridineStrong at low conc., cytotoxic at high conc.>40
A10 Aromatic heterocycle with S atomBetter>40

Data synthesized from Li et al., Pharmaceutical Fronts, 2025.[6]

Key SAR Insights:

  • Reducing Cardiotoxicity: The replacement of the metabolized carbonyl group in Fenazinel with a neuroprotective urea group successfully mitigated the cardiotoxicity, with several derivatives showing an hERG IC₅₀ > 40 µmol/L.[6]

  • Potency and Cytotoxicity: The nature of the R substituent on the urea nitrogen was critical for activity. Aromatic heterocyclic rings containing a sulfur atom (as in A10) conferred good neuroprotective activity.[6] In contrast, a 3-pyridine substituent (A8) led to a narrow therapeutic window, with cytotoxicity observed at higher concentrations.[6]

  • Optimized Candidate: Compound A10 emerged as a promising lead, exhibiting better neuroprotective activity than Fenazinel both in vitro and in vivo, coupled with a significantly improved safety profile (lower cytotoxicity and cardiotoxicity).[6]

Conclusion and Future Perspectives

The piperidine urea scaffold represents a highly privileged and adaptable platform in drug discovery. Its value is derived from the synergistic combination of the favorable pharmacokinetic properties imparted by the piperidine ring and the potent target-binding capabilities of the urea moiety. The synthetic methodologies for creating these derivatives are mature and versatile, with modern, safer protocols enabling the rapid generation of diverse chemical libraries for screening.

Future efforts in this field will likely focus on expanding the therapeutic applications of these derivatives, particularly in targeting complex diseases like cancer and autoimmune disorders through the modulation of kinases and GPCRs. The continued refinement of synthetic methods, coupled with advanced computational modeling and a deeper understanding of ADME and toxicology, will undoubtedly propel the next generation of piperidine urea-based therapeutics from the laboratory to the clinic.

References

  • Khatun, S., Devi, P., Zang, T., Nolan, I. A. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Piperidine amide and urea derivative. [Diagram]. Available from: [Link]

  • Verteramo, M., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of piperidine urea derivatives by Knight et al. [Table]. Available from: [Link]

  • Bao, D., et al. (2012). Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Johnson, D. S., et al. (2009). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Öz, G., et al. (2022). Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. ChemMedChem. Available from: [Link]

  • Glowacka, I. E., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

  • Zhang, X., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences. Available from: [Link]

  • Gentry, P. R., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry. Available from: [Link]

  • Frolov, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Bogolubsky, A. V., et al. (2011). A Facile Synthesis of Unsymmetrical Ureas. Tetrahedron. Available from: [Link]

  • American Chemical Society. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. Available from: [Link]

  • American Chemical Society. (2025). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • Conn, P. J., et al. (2014). Novel Allosteric Modulators of G Protein-coupled Receptors. Annual Review of Pharmacology and Toxicology. Available from: [Link]

  • Google Patents. (2018). Piperidine cxcr7 receptor modulators. WO2018019929A1.
  • Science.gov. (n.d.). pharmacokinetics biodistribution metabolism: Topics. Available from: [Link]

  • Jana, S., et al. (2009). Bioisosterism of urea-based GCPII inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Organic Chemistry Frontiers. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Two distinct protocols for the synthesis of unsymmetrical 3,4-disubstituted maleimides based on transition-metal catalysts. Organic & Biomolecular Chemistry. Available from: [Link]

  • GEN (Genetic Engineering & Biotechnology News). (2016). Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for PF-04457845: A Potent and Selective FAAH Inhibitor for In Vitro Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

PF-04457845 is a highly potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2] FAAH is an integral membrane serine hydrolase responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide (AEA).[1][2][3] By inhibiting FAAH, PF-04457845 elevates the endogenous levels of anandamide and other fatty acid amides, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[1][3] These characteristics make PF-04457845 a valuable tool for investigating the therapeutic potential of FAAH inhibition in various nervous system disorders.[4][5] This document provides a detailed guide for the use of PF-04457845 in in vitro assays, including its mechanism of action, preparation, and detailed experimental protocols.

Mechanism of Action

PF-04457845 is a time-dependent, covalent inhibitor of FAAH.[4][5] It functions by carbamylating the catalytic serine nucleophile (Ser241) within the enzyme's active site.[1][4][5] This covalent modification is irreversible and leads to the inactivation of the enzyme.[1][2] The high potency of PF-04457845 is demonstrated by its low nanomolar IC50 value of 7.2 nM for human FAAH.[4][5][6] Furthermore, it exhibits exceptional selectivity for FAAH over other serine hydrolases, as confirmed by activity-based protein profiling (ABPP).[1][2][4]

The inhibition of FAAH by PF-04457845 leads to an increase in the concentration of anandamide and other fatty acid amides. These signaling lipids then act on cannabinoid receptors (CB1 and CB2) and other targets to modulate various physiological processes, including pain perception and inflammation.

FAAH_Inhibition_Pathway cluster_0 Endocannabinoid System Modulation by PF-04457845 PF04457845 PF-04457845 FAAH FAAH Enzyme (Serine Hydrolase) PF04457845->FAAH Covalent Inhibition (Carbamylation of Ser241) Degradation Hydrolysis FAAH->Degradation Catalyzes Anandamide Anandamide (AEA) & other FAAs Anandamide->Degradation Substrate CB_Receptors Cannabinoid Receptors (CB1, CB2) Anandamide->CB_Receptors Activation Inactive_Metabolites Inactive Metabolites Degradation->Inactive_Metabolites Products Cellular_Response Downstream Signaling (e.g., Analgesia, Anti-inflammation) CB_Receptors->Cellular_Response Initiates

Caption: Mechanism of FAAH inhibition by PF-04457845.

Compound Preparation and Storage

Proper handling and storage of PF-04457845 are crucial for maintaining its stability and activity in in vitro assays.

ParameterRecommendation
Storage Store as a dry powder at room temperature.[7]
Solvent For in vitro assays, dissolve in anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[7][8]
Stock Solution Storage Store DMSO stock solutions at -20°C or -80°C for long-term use. Minimize freeze-thaw cycles.
Working Solution Prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

In Vitro Assays

FAAH Inhibition Assay (Fluorometric Method)

This assay is a common method to determine the inhibitory potency (IC50) of compounds against FAAH. It utilizes a fluorogenic substrate that, when cleaved by FAAH, releases a fluorescent product.

Principle: The assay measures the rate of hydrolysis of a fluorogenic FAAH substrate, such as AMC arachidonoyl amide. In the presence of an inhibitor like PF-04457845, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.[9]

Materials:

  • Recombinant human or rat FAAH

  • FAAH inhibitor screening assay kit (e.g., from Cayman Chemical)[9]

  • PF-04457845

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

  • 96-well or 384-well microplates (black, clear bottom)

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[9]

Protocol:

  • Compound Preparation: Prepare a serial dilution of PF-04457845 in DMSO. Further dilute the compound in assay buffer to the desired final concentrations. Include a vehicle control (DMSO only).

  • Enzyme Preparation: Dilute the FAAH enzyme to the appropriate concentration in pre-chilled assay buffer.

  • Assay Reaction:

    • Add the diluted PF-04457845 or vehicle control to the microplate wells.

    • Add the diluted FAAH enzyme to the wells and pre-incubate for a specified time (e.g., 60 minutes) at 37°C.[1] This pre-incubation is important for time-dependent inhibitors like PF-04457845.

    • Initiate the reaction by adding the fluorogenic FAAH substrate.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

FAAH_Inhibition_Assay_Workflow cluster_1 FAAH Inhibition Assay Workflow Start Start Prep_Compound Prepare Serial Dilutions of PF-04457845 Start->Prep_Compound Prep_Enzyme Prepare FAAH Enzyme Solution Start->Prep_Enzyme Dispense Dispense Compound/Vehicle and Enzyme to Plate Prep_Compound->Dispense Prep_Enzyme->Dispense Pre_Incubate Pre-incubate at 37°C (e.g., 60 min) Dispense->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (kinetic read) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and Plot Dose-Response Curve Measure_Fluorescence->Data_Analysis End Determine IC50 Data_Analysis->End

Caption: Workflow for a fluorometric FAAH inhibition assay.

Cell-Based Assay for FAAH Activity

This assay measures the activity of FAAH in a cellular context, providing insights into the compound's ability to penetrate cell membranes and inhibit the enzyme in a more physiologically relevant environment.

Principle: Cells overexpressing FAAH or endogenous FAAH-expressing cell lines are treated with PF-04457845. The remaining FAAH activity is then measured using a suitable substrate, either by quantifying the product or the remaining substrate.

Materials:

  • Cell line expressing FAAH (e.g., BV-2 microglial cells)[10]

  • Cell culture medium and supplements

  • PF-04457845

  • Lysis buffer

  • FAAH substrate (e.g., [14C]-AEA)[10]

  • Scintillation counter or LC-MS for product quantification

Protocol:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of PF-04457845 or vehicle control for a specified duration (e.g., 4 hours).[10]

  • Cell Lysis: Wash the cells with PBS and then lyse them to release the cellular contents, including FAAH.

  • FAAH Activity Measurement:

    • Incubate the cell lysates with a known concentration of FAAH substrate (e.g., [14C]-AEA) for a defined period at 37°C.[10]

    • Stop the reaction (e.g., by adding an organic solvent).

    • Separate the product from the substrate (e.g., by liquid-liquid extraction or chromatography).

    • Quantify the amount of product formed using a scintillation counter or LC-MS.

  • Data Analysis:

    • Calculate the FAAH activity for each treatment condition.

    • Normalize the activity to the vehicle control.

    • Determine the IC50 value as described for the fluorometric assay.

Expected Results

Based on published data, PF-04457845 is expected to exhibit potent inhibition of FAAH in in vitro assays.

Assay TypeOrganismPotency (IC50)Reference
FAAH InhibitionHuman7.2 nM[4][5][6]
FAAH InhibitionRat7.4 nM[6]

Troubleshooting

IssuePossible CauseSuggested Solution
High variability between replicates Inconsistent pipetting, temperature fluctuations, or plate edge effects.Use calibrated pipettes, ensure uniform temperature across the plate, and avoid using the outer wells.
Low signal or no enzyme activity Inactive enzyme, incorrect buffer pH, or substrate degradation.Use a fresh batch of enzyme, verify the buffer pH, and store the substrate according to the manufacturer's instructions.
Inconsistent IC50 values Variation in pre-incubation time, DMSO concentration, or cell passage number.Standardize the pre-incubation time, maintain a consistent final DMSO concentration, and use cells within a defined passage number range.

Conclusion

PF-04457845 is a powerful and selective tool for the in vitro investigation of the endocannabinoid system. Its well-characterized mechanism of action and high potency make it an ideal pharmacological agent for studying the roles of FAAH in various biological processes. The protocols outlined in this application note provide a robust framework for researchers to reliably assess the inhibitory activity of PF-04457845 and similar compounds in both biochemical and cell-based assays.

References

  • Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. The Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124. [Link]

  • Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 2(2), 91-96. [Link]

  • Ahn, K., et al. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. The Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124. [Link]

  • Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 2(2), 91-96. [Link]

  • Winkler, K., et al. (2014). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. Oncotarget, 5(11), 3574-3588. [Link]

  • Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. The Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124. [Link]

  • Saario, S. M., et al. (2006). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry, 49(21), 6178-6185. [Link]

  • Guida, F., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences, 22(14), 7654. [Link]

  • Wikipedia. (2023). BIA 10-2474. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

  • Li, G. L., et al. (2012). Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects. British Journal of Clinical Pharmacology, 73(5), 715-725. [Link]

  • Piomelli, D., et al. (2010). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Bioorganic & Medicinal Chemistry Letters, 20(10), 3023-3026. [Link]

  • Wilson, A. A., et al. (2013). Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase. Nuclear Medicine and Biology, 40(6), 785-792. [Link]

  • Keith, J. M., et al. (2012). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. ACS Medicinal Chemistry Letters, 3(7), 533-537. [Link]

  • Li, X., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts. [Link]

  • Johnson, D. S., et al. (2009). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 19(4), 1168-1172. [Link]

  • Kumar, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(18), 4063. [Link]

  • Allen, D. R., et al. (2007). Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(3), 697-701. [Link]

  • Gees, S., et al. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters, 19(15), 4274-4279. [Link]

  • Rose, T. E., et al. (2011). 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & Medicinal Chemistry Letters, 21(3), 983-988. [Link]

  • Khan, I., et al. (2020). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. Scientific Reports, 10(1), 16356. [Link]

Sources

Cell-based assay protocol for 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Cell-based Assay Protocol for 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of a Novel Endocannabinoid System Modulator

The urea scaffold is a cornerstone in medicinal chemistry, valued for its ability to form stable hydrogen bonds with biological targets, thereby enabling the design of potent and selective therapeutic agents[1]. Within this chemical class, piperidine-urea derivatives have emerged as a versatile framework for developing modulators of various physiological pathways, including those involving G-protein coupled receptors and enzymes[2][3][4]. This application note focuses on a specific compound, this compound, a novel molecule with potential activity within the endocannabinoid system (ECS).

The endocannabinoid system is a crucial neuromodulatory and immunomodulatory system that regulates a plethora of physiological processes, including pain, inflammation, mood, and metabolism[5]. The primary bioactive lipids of the ECS are anandamide (AEA) and 2-arachidonoylglycerol (2-AG)[6]. The signaling of these endocannabinoids is tightly controlled by their synthesis and degradation. Monoacylglycerol lipase (MGL) is the primary enzyme responsible for the hydrolysis and inactivation of 2-AG[7][8]. Inhibition of MGL leads to an elevation of 2-AG levels, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2), offering a promising therapeutic strategy for various disorders, including neurodegenerative diseases, inflammatory conditions, and pain[8][9][10].

Given the structural similarities of this compound to known MGL inhibitors such as URB602, we hypothesize that this compound may act as an inhibitor of MGL. URB602 has been shown to selectively inhibit MGL, leading to increased 2-AG levels and subsequent CB2 receptor-mediated anti-inflammatory and anti-nociceptive effects[9][10][11]. Therefore, this document provides a detailed cell-based assay protocol to investigate the inhibitory potential of this compound on MGL activity. The described methodology will enable researchers to determine the compound's potency and selectivity, providing critical insights for its further development as a potential therapeutic agent.

Scientific Rationale: A Cell-Based Approach to Quantifying MGL Inhibition

The proposed assay is designed to quantify the enzymatic activity of MGL in a cellular context. This approach offers several advantages over traditional biochemical assays using purified enzymes. A cell-based assay provides a more physiologically relevant environment, as the enzyme is present with its native interacting partners and is subject to normal cellular regulation. Furthermore, it allows for the simultaneous assessment of compound permeability across the cell membrane.

The assay principle is based on the hydrolysis of a fluorogenic or colorimetric substrate by cellular MGL. In the presence of an MGL inhibitor, the rate of substrate hydrolysis will decrease, leading to a reduction in the fluorescent or colorimetric signal. By measuring the signal at various concentrations of the test compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined.

To ensure the specificity of the observed inhibition, a counterscreen against Fatty Acid Amide Hydrolase (FAAH), the primary enzyme for AEA degradation, is also described. This is crucial as some compounds may exhibit off-target effects on other serine hydrolases within the ECS[12].

Visualizing the Mechanism: The Endocannabinoid Signaling Pathway

endocannabinoid_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitor Pharmacological Intervention 2_AG_pre 2-AG MGL MGL 2_AG_pre->MGL Hydrolyzed by CB1R CB1 Receptor 2_AG_pre->CB1R Binds to (Retrograde Signal) DAGL DAGL DAGL->2_AG_pre Synthesizes DAG DAG DAG->DAGL Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->DAG GPCR_pre GPCR GPCR_pre->PLC Activates Ca_ion Ca2+ Ca_ion->DAGL Activates AA Arachidonic Acid MGL->AA Glycerol Glycerol MGL->Glycerol AC Adenylyl Cyclase CB1R->AC Inhibits cAMP ↓ cAMP AC->cAMP Test_Compound 1,1-Dimethyl-3- (piperidin-4-yl)urea hydrochloride Test_Compound->MGL Inhibits

Figure 1: Simplified diagram of the 2-AG signaling pathway and the hypothesized point of intervention for this compound.

Materials and Reagents

ReagentSupplierCatalog Number
HEK293 cells (or other suitable cell line)ATCCCRL-1573
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
This compoundCustom Synthesis/VendorN/A
JZL195 (positive control for MGL/FAAH inhibition)Cayman Chemical10005196
Monoacylglycerol Lipase Inhibitor Screening Assay KitCayman Chemical705192
Fatty Acid Amide Hydrolase Inhibitor Screening Assay KitCayman Chemical10005196
96-well black, clear-bottom assay platesCorning3603
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650

Experimental Workflow

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition and Analysis A Cell Culture and Seeding C Compound Treatment A->C B Compound Preparation B->C D Addition of Assay Reagents C->D E Incubation D->E F Fluorescence/Absorbance Reading E->F G Data Analysis (IC50 determination) F->G

Figure 2: A high-level overview of the experimental workflow for the cell-based MGL inhibition assay.

Detailed Protocols

Protocol 1: Cell Culture and Plating
  • Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: The day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.

  • Plating: Seed the cells in a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

Protocol 2: Compound Preparation and Treatment
  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 µM).

  • Working Solutions: Further dilute the DMSO serial dilutions in assay buffer (provided in the assay kit) to achieve the final desired concentrations for the assay. The final DMSO concentration in the wells should be kept below 0.5% to avoid cellular toxicity.

  • Positive Control: Prepare working solutions of the positive control, JZL195, in a similar manner.

  • Compound Addition: Remove the culture medium from the cells and add 90 µL of assay buffer to each well. Then, add 10 µL of the compound working solutions to the respective wells. Include wells with vehicle control (DMSO in assay buffer) and a positive control.

Protocol 3: MGL and FAAH Inhibition Assays

This protocol is adapted from commercially available kits. Please refer to the manufacturer's instructions for specific details.[13]

For MGL Inhibition Assay (e.g., using Cayman Chemical Kit #705192):

  • Reagent Preparation: Prepare the MGL assay buffer, human recombinant MGL (for control wells if needed), and the substrate (e.g., 4-nitrophenyl acetate) according to the kit's instructions[14].

  • Substrate Addition: After a 30-minute pre-incubation with the compound, add 10 µL of the MGL substrate to each well.

  • Incubation: Incubate the plate at 37°C for 10-30 minutes, protecting it from light.

  • Measurement: Measure the absorbance at 405-415 nm using a microplate reader[15].

For FAAH Inhibition Counterscreen (e.g., using Cayman Chemical Kit #10005196):

  • Reagent Preparation: Prepare the FAAH assay buffer, human recombinant FAAH (for control wells if needed), and the fluorogenic substrate (e.g., AMC arachidonoyl amide) as per the manufacturer's protocol[16][17].

  • Substrate Addition: Following a 30-minute pre-incubation with the compound, add 10 µL of the FAAH substrate to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Measurement: Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm[18][19].

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance/fluorescence of the background wells (no cells or no enzyme) from all other readings.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration using the following formula:

    % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background))

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results:

CompoundTargetExpected IC50 RangeNotes
This compoundMGLTo be determinedA potent inhibitor would exhibit a low micromolar to nanomolar IC50.
This compoundFAAH> 50 µMA selective MGL inhibitor should have a significantly higher IC50 for FAAH compared to MGL.
JZL195 (Positive Control)MGLLow micromolarA known dual inhibitor of MGL and FAAH, serving as a reference for assay performance.
JZL195 (Positive Control)FAAHNanomolarA known potent inhibitor of FAAH.

Troubleshooting

IssuePossible CauseSolution
High well-to-well variabilityInconsistent cell seeding or pipetting errors.Ensure proper cell mixing before seeding and use calibrated pipettes.
Low signal-to-background ratioLow enzyme activity or substrate degradation.Optimize cell seeding density and incubation times. Prepare fresh substrate solution for each experiment.
No inhibition observedCompound is inactive or has poor cell permeability.Verify compound integrity. Consider using a cell line with higher MGL expression or a cell-free assay.
High background signalAutofluorescence of the compound or media components.Run a compound-only control (no cells) to assess autofluorescence and subtract this from the readings.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the cell-based evaluation of this compound as a potential monoacylglycerol lipase inhibitor. By following these detailed procedures, researchers can effectively determine the compound's inhibitory potency and selectivity, which are critical parameters for its advancement in the drug discovery pipeline. The insights gained from these assays will contribute to a deeper understanding of the therapeutic potential of novel piperidine-urea derivatives in modulating the endocannabinoid system.

References

  • King, A. R., Lodola, A., Carmi, C., Bordi, F., Tarzia, G., Mor, M., & Piomelli, D. (2007). URB602 inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices. Chem Biol, 14(12), 1357-65. [Link]

  • King, A. R., Lodola, A., Carmi, C., Bordi, F., Tarzia, G., Mor, M., & Piomelli, D. (2007). URB602 Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices. PMC, [Link]

  • Labclinics. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Assay Kit. [Link]

  • Labros, M., et al. (2012). Monoglyceride lipase: structure and inhibitors. PMC, [Link]

  • Biocompare. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. [Link]

  • Zhang, X., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry, [Link]

  • Bertin Bioreagent. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Assay Kit. [Link]

  • Bertin Bioreagent. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. [Link]

  • Costa, B., et al. (2008). The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation. British Journal of Pharmacology, 155(5), 747-757. [Link]

  • BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). [Link]

  • Vandevoorde, S., et al. (2007). Lack of selectivity of URB602 for 2-oleoylglycerol compared to anandamide hydrolysis in vitro. British Journal of Pharmacology, 150(2), 186-191. [Link]

  • Morales, P., et al. (2018). Endocannabinoid signaling pathways: beyond CB1R and CB2R. Cannabis and Cannabinoid Research, 3(1), 22-31. [Link]

  • Chem-Impex. (n.d.). 1-(Piperidin-4-Ylmethyl)-3-(Thiazol-2-Yl)Urea Dihydrochloride. [Link]

  • Castillo, P. E., et al. (2012). The Endocannabinoid Signaling System in the CNS: A Primer. Neuron, 76(1), 29-41. [Link]

  • Maccarrone, M. (Ed.). (2023). Endocannabinoid Signaling: Methods and Protocols. Springer US. [Link]

  • Costa, B., et al. (2008). The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation. British Journal of Pharmacology, 155(5), 747-757. [Link]

  • Onaivi, E. S., et al. (2024). The Endocannabinoid System in Human Disease: Molecular Signaling, Receptor Pharmacology, and Therapeutic Innovation. MDPI, [Link]

  • ResearchGate. (n.d.). Signaling pathways induced by endocannabinoid receptors activation. [Link]

  • Ghosh, A. K., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 64(15), 10927-10977. [Link]

  • Wang, Y., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme, [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. PubMed, [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2008). Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. PubMed, [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2011). 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. PubMed, [Link]

Sources

Application Notes and Protocols for Cellular Uptake Assays of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The assessment of cellular uptake is a cornerstone in the preclinical development of novel therapeutic agents. For compounds intended to engage intracellular targets, efficient translocation across the plasma membrane is a prerequisite for pharmacological activity. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of cellular uptake assays for the small molecule, 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride. We will delve into the mechanistic considerations for the uptake of this piperidine- and urea-containing compound, followed by detailed, step-by-step protocols for three orthogonal assay methodologies: radiolabeled uptake assays, fluorescence-based quantification, and label-free analysis by liquid chromatography-mass spectrometry (LC-MS). This guide is structured to provide not only procedural instructions but also the scientific rationale behind experimental choices, ensuring the generation of robust and reliable data.

Introduction: The Criticality of Cellular Permeation

The therapeutic efficacy of a drug candidate is intrinsically linked to its ability to reach its site of action at a sufficient concentration. For a vast number of small molecules targeting intracellular proteins, the plasma membrane represents a formidable barrier. Understanding the kinetics and mechanisms of cellular entry is therefore not merely a technical exercise but a critical step in the iterative cycle of drug design and optimization. The compound this compound incorporates two key structural motifs—a piperidine ring and a urea functional group—that have significant implications for its physicochemical properties and potential interactions with cellular transport machinery.

The urea moiety, with its capacity for strong hydrogen bonding, is a common feature in many bioactive compounds, contributing to target engagement.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, often enhancing the "druggability" of a molecule by improving its pharmacokinetic properties and facilitating transport across biological membranes.[2] The hydrochloride salt form of the title compound suggests good aqueous solubility, a desirable characteristic for in vitro assay development.

Given these structural features, the cellular uptake of this compound could occur through one or a combination of the following mechanisms:

  • Passive Diffusion: The molecule's lipophilicity and size may allow it to passively diffuse across the lipid bilayer.

  • Facilitated Diffusion: The compound could be a substrate for solute carrier (SLC) transporters that mediate the uptake of endogenous molecules or xenobiotics.

  • Active Transport: ATP-binding cassette (ABC) transporters could potentially mediate the efflux of the compound, a crucial consideration in net cellular accumulation.

This application note will equip the researcher with the tools to quantitatively assess the cellular uptake of this compound and to begin dissecting the underlying transport mechanisms.

Mechanistic Considerations and Assay Selection

The choice of cellular uptake assay is dictated by a multitude of factors including the specific research question, available instrumentation, and the properties of the test compound. Below, we present a comparative overview of three widely employed methodologies.

Assay Method Principle Advantages Disadvantages Best Suited For
Radiolabeled Uptake Assay Quantification of a radiolabeled version of the compound (e.g., ³H or ¹⁴C) in cell lysates.High sensitivity and specificity; considered the "gold standard".Requires synthesis of a radiolabeled analog; safety and disposal considerations for radioactive materials.Definitive quantification of uptake; mechanistic studies with transporter-expressing cell lines.
Fluorescence-Based Assay A fluorescent tag is conjugated to the compound, and uptake is measured by fluorescence intensity.High-throughput screening (HTS) compatible; allows for visualization of subcellular localization via microscopy.The fluorescent tag can alter the compound's physicochemical properties and uptake mechanism; potential for autofluorescence interference.HTS campaigns to identify modulators of uptake; qualitative and semi-quantitative analysis.
LC-MS Based Assay Direct quantification of the unlabeled parent compound in cell lysates using liquid chromatography-tandem mass spectrometry.Label-free, direct measurement of the compound of interest; high specificity and sensitivity.Lower throughput than fluorescence-based assays; requires specialized instrumentation and expertise.Accurate quantification without the need for compound modification; pharmacokinetic and metabolic studies.

Experimental Protocols

Prior to initiating any of the following protocols, it is imperative to establish a robust cell culture system. The choice of cell line should be guided by the biological context of the research. For general permeability assessment, Caco-2 or MDCK cells are commonly used. If a specific transporter is hypothesized to be involved, a cell line overexpressing that transporter (e.g., HEK293 or CHO cells) should be employed.

General Workflow for Cellular Uptake Assays

The overarching workflow for most cellular uptake experiments can be broken down into four key stages.

General Workflow A Cell Seeding & Culture B Compound Incubation A->B Achieve desired confluency C Termination & Washing B->C Defined time points & concentrations D Cell Lysis & Analysis C->D Remove extracellular compound

Caption: A generalized workflow for cellular uptake experiments.

Protocol 1: Radiolabeled Uptake Assay

This protocol provides a method for quantifying the cellular uptake of a radiolabeled version of this compound (e.g., [³H]- or [¹⁴C]-labeled).

Materials:

  • Radiolabeled this compound

  • Selected cell line

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Dosing Solution: Prepare a working solution of the radiolabeled compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Include a range of concentrations to determine kinetic parameters.

  • Assay Initiation:

    • Aspirate the cell culture medium.

    • Wash the cells once with warm assay buffer.

    • Add the dosing solution to each well. To determine non-specific binding, include control wells with a high concentration of the unlabeled compound.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 2, 5, 15, 30, and 60 minutes) to determine the rate of uptake.

  • Termination of Uptake:

    • To stop the uptake, quickly aspirate the dosing solution.

    • Immediately wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis:

    • Add an appropriate volume of lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation.

  • Quantification:

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of intracellular compound by comparing the sample counts to a standard curve.

    • Normalize the data to the protein concentration in each well (determined by a BCA or Bradford assay).

    • Calculate the specific uptake by subtracting the non-specific binding from the total uptake.

Protocol 2: Fluorescence-Based Uptake Assay

This protocol describes a method for assessing cellular uptake using a fluorescently labeled analog of this compound.

Materials:

  • Fluorescently labeled this compound

  • Selected cell line

  • Cell culture medium and supplements

  • PBS

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

  • Multi-well plates (clear or black-walled, clear bottom)

Procedure:

  • Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.

  • Preparation of Dosing Solution: Prepare a working solution of the fluorescently labeled compound in assay buffer.

  • Assay Initiation:

    • Aspirate the culture medium and wash the cells.

    • Add the dosing solution to the wells.

  • Incubation: Incubate the plate at 37°C for desired time points.

  • Termination of Uptake:

    • Aspirate the dosing solution.

    • Wash the cells three times with cold PBS.

  • Quantification:

    • Plate Reader: Add PBS or a suitable buffer to the wells and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

    • Flow Cytometry: Detach the cells (e.g., with trypsin), resuspend in PBS, and analyze the fluorescence of individual cells using a flow cytometer.

    • Microscopy: Visualize the cellular uptake and subcellular distribution using a fluorescence microscope.

  • Data Analysis:

    • Quantify the relative fluorescence units (RFU) and normalize to cell number or protein concentration.

    • For flow cytometry, analyze the mean fluorescence intensity of the cell population.

Protocol 3: LC-MS Based Label-Free Uptake Assay

This protocol details the quantification of unlabeled this compound from cell lysates.

Materials:

  • This compound

  • Selected cell line

  • Cell culture medium and supplements

  • PBS, ice-cold

  • Internal standard (a structurally similar molecule not present in the cells)

  • Acetonitrile with 0.1% formic acid (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.

  • Assay Initiation and Incubation: Follow steps 3-5 from Protocol 1, using the unlabeled compound.

  • Termination of Uptake: Follow step 6 from Protocol 1.

  • Cell Lysis and Protein Precipitation:

    • Add a solution of acetonitrile with 0.1% formic acid containing the internal standard to each well.

    • Incubate on ice for 15 minutes to precipitate proteins.

    • Scrape the cells and transfer the mixture to a microcentrifuge tube.

  • Sample Preparation:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop an LC-MS/MS method for the detection and quantification of this compound and the internal standard. This will involve optimizing chromatographic separation and mass spectrometric parameters (e.g., precursor and product ions for multiple reaction monitoring, MRM).

    • Inject the prepared samples onto the LC-MS/MS system.

  • Data Analysis:

    • Construct a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the concentration of the compound in the cell lysates from the standard curve.

    • Normalize the data to the protein concentration or cell number.

Data Interpretation and Validation

For all methodologies, it is crucial to perform appropriate controls to ensure the validity of the results. These include:

  • Time-dependency: Cellular uptake should increase over time until a steady-state is reached.

  • Concentration-dependency: Uptake should be saturable if a transporter is involved.

  • Temperature-dependency: Active transport processes are temperature-dependent and will be significantly reduced at 4°C.

  • Inhibitor studies: Co-incubation with known inhibitors of specific transporters can help to identify the transport mechanism.

Investigating the Role of Transporters

The presence of the piperidine moiety in this compound suggests that its cellular uptake may be mediated by transporters that handle cationic or zwitterionic molecules. The urea group could also influence interactions with specific transporters.[3] To investigate this, a tiered approach can be taken.

Transporter Investigation A Hypothesize Potential Transporters (e.g., OCTs, MATEs, OATPs) B Use Cell Lines Overexpressing Specific Transporters A->B C Perform Uptake Assays in Transporter-Expressing vs. Control Cells B->C D Conduct Inhibition Assays with Known Transporter Substrates/Inhibitors C->D E Confirm Transporter Involvement D->E

Caption: A logical workflow for investigating transporter-mediated uptake.

Conclusion

The protocols and considerations outlined in this application note provide a robust framework for the comprehensive evaluation of the cellular uptake of this compound. By employing a multi-faceted approach that combines different assay methodologies and mechanistic studies, researchers can generate high-quality data to inform the selection and optimization of drug candidates. A thorough understanding of a compound's ability to permeate cells is a critical determinant of its potential for clinical success.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Urea derivatives as tools for studying the urea-facilitated transport system. PubMed. [Link]

  • Safety Data Sheet (UREA HYDROCHLORIDE 50%). Tiger-Sul. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Small-Molecule Inhibitors and Drug Discovery of Urea Transporters. ResearchGate. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride is a disubstituted urea derivative containing a piperidine moiety. Such structures are common scaffolds in medicinal chemistry.[1][2] Given the basic nature of the piperidine nitrogen, the compound is prepared as a hydrochloride salt to improve its stability and handling properties. Rigorous analytical characterization is paramount to ensure the material's identity, strength, quality, and purity (ISQP) for its intended use in research and manufacturing.

The quality control of such an active pharmaceutical ingredient (API) or intermediate relies on an orthogonal set of analytical techniques. This guide presents an integrated strategy, explaining the rationale behind method selection and providing detailed, field-tested protocols. The principles outlined are consistent with the International Council for Harmonisation (ICH) guidelines and United States Pharmacopeia (USP) general chapters.[3][4][5]

Compound Information:

Property Value Source
Chemical Name This compound ChemicalBook[6][7]
CAS Number 1233955-06-0 ChemicalBook[6]
Molecular Formula C₈H₁₈ClN₃O -
Molecular Weight 207.70 g/mol -

| Chemical Structure | Chemical Structure of this compound | ChemicalBook[6] |

Chromatographic Methods for Purity and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of pharmaceutical compounds.[3][8] For a polar, basic compound like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Rationale for Method Development

The analyte possesses a basic piperidine nitrogen (pKa ~10-11) and a polar urea moiety. This combination presents a challenge for traditional C18 columns, where poor retention and peak tailing can occur.[9][10]

  • Column Selection: A polar-end-capped C18 or a mixed-mode column is recommended to improve retention of the polar urea group and provide better peak shape for the basic piperidine.[11][12]

  • Mobile Phase pH Control: Maintaining the mobile phase pH at least 2 units below the pKa of the piperidine nitrogen (e.g., pH < 8) is critical to ensure it exists in a single, protonated form. An acidic mobile phase (pH 2.5-3.5) is ideal for promoting retention via hydrophobic interaction while minimizing silanol interactions that cause peak tailing.[10][11]

  • Buffer Selection: A volatile buffer like ammonium formate or acetate is suitable, especially if the method is to be transferred to a mass spectrometer (LC-MS).[11] For UV-only detection, a phosphate buffer provides excellent pH control.

Protocol 2.2: Purity Determination by HPLC-UV

Principle: This gradient RP-HPLC method is designed to separate the main compound from potential process-related impurities and degradation products. Quantification is performed using an external standard.

Instrumentation and Reagents:

  • HPLC system with UV/Vis Detector (e.g., PDA or DAD)

  • Column: Polar-end-capped C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid

  • Mobile Phase B: Acetonitrile

  • Diluent: 50:50 Acetonitrile:Water

  • Standard Solution: Prepare a 1.0 mg/mL stock solution of the reference standard in diluent. Prepare working standards by dilution.

  • Sample Solution: Prepare a 1.0 mg/mL solution of the test article in diluent.

Chromatographic Conditions:

Parameter Condition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (Urea chromophore)
Injection Volume 5 µL

| Gradient Program | 5% to 95% B over 15 min, hold for 3 min, return to 5% B and equilibrate for 5 min |

System Suitability: Before analysis, the system must meet suitability criteria as per USP <621>.[3][13][14]

  • Tailing Factor: ≤ 1.5 for the main peak.

  • Precision (%RSD): ≤ 1.0% for 5 replicate injections of the standard.

Data Analysis:

  • Calculate the area percent of the main peak to determine purity.

  • Quantify impurities using the main peak of the external standard for response factor estimation (assuming a response factor of 1.0 for unknown impurities).

Protocol 2.3: Impurity Identification by LC-MS

Principle: To identify unknown peaks observed in the HPLC-UV analysis, a method transferable to LC-MS is essential. This allows for the determination of the mass-to-charge ratio (m/z) of impurities, providing crucial information for structural elucidation.

Instrumentation:

  • LC-MS system (e.g., Q-TOF or Orbitrap) with Electrospray Ionization (ESI) source.

  • The same column and mobile phases as the HPLC-UV method should be used for seamless method transfer.

MS Parameters (Positive ESI Mode):

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Flow 600 L/hr

| Scan Range | 50 - 500 m/z |

Data Analysis:

  • Extract ion chromatograms for the expected parent mass of the API (C₈H₁₇N₃O, [M+H]⁺ = 186.14).

  • Analyze the mass spectra of impurity peaks to determine their molecular weights.

  • Use fragmentation data (MS/MS) to propose structures for the observed impurities.

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical identity and structure of the molecule.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR provide unambiguous confirmation of the molecular structure by mapping the hydrogen and carbon framework.[15] The use of a deuterated solvent like DMSO-d₆ is suitable for this compound.[15]

Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Expected ¹H NMR Spectral Features:

  • -N(CH₃)₂: A singlet around 2.5-3.0 ppm (6H).

  • Piperidine CH₂: Multiple multiplets in the 1.5-3.5 ppm range (8H). The protons adjacent to the nitrogen will be further downfield.

  • Piperidine CH: A multiplet around 3.5-4.0 ppm (1H).

  • Urea NH: A broad singlet or doublet, typically > 6.0 ppm (1H).

  • Piperidine NH₂⁺ (from HCl salt): A very broad signal, often > 8.0 ppm (2H).

Expected ¹³C NMR Spectral Features:

  • -N(CH₃)₂: A signal around 35-40 ppm.

  • Piperidine Carbons: Signals in the range of 25-50 ppm.

  • Urea C=O: A characteristic signal in the downfield region, typically 155-160 ppm.

Protocol 3.2: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Sample Preparation:

  • Prepare a KBr pellet containing ~1% of the sample.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

Expected Characteristic Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Expected Appearance
N-H Stretch (Amine Salt) 2400-3000 Broad, strong bands
N-H Stretch (Urea) 3200-3500 Medium to strong
C-H Stretch (Aliphatic) 2850-2960 Strong
C=O Stretch (Urea) 1650-1685 Very Strong ("Amide I" band)[16][17]
N-H Bend (Piperidine/Urea) 1550-1650 Medium to strong ("Amide II" band)[16]

| C-N Stretch | 1400-1470 | Medium[17] |

Integrated Analytical Workflow

A comprehensive characterization of this compound involves a logical sequence of tests. The identity is first confirmed, followed by an assessment of purity and solid-state properties.

G cluster_0 Identity Confirmation cluster_1 Purity & Assay cluster_2 Physicochemical Properties NMR NMR (¹H, ¹³C) Definitive Structure HPLC HPLC-UV Purity Assay, Impurities NMR->HPLC Confirmed Structure Enables Purity Test MS Mass Spectrometry Molecular Weight FTIR FTIR Functional Groups LCMS LC-MS Impurity ID HPLC->LCMS Detects Impurities for Identification KF Karl Fischer Water Content DSC DSC / TGA Thermal Properties RawMaterial Raw Material Batch RawMaterial->NMR Structural ID RawMaterial->MS Structural ID RawMaterial->FTIR Structural ID RawMaterial->KF Quality Attributes RawMaterial->DSC Quality Attributes

Caption: Integrated workflow for API characterization.

This workflow ensures that a batch of material is first unequivocally identified before quantitative assessments of purity and other quality attributes are performed. This systematic approach is fundamental to drug development and manufacturing under Good Manufacturing Practices (GMP).[14]

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By combining orthogonal techniques—chromatography for purity, spectroscopy for identity, and other tests for physicochemical properties—a complete quality profile of the compound can be established. Adherence to these scientifically sound and well-grounded protocols will ensure data integrity and support confident decision-making in research and development settings. All procedures should be validated according to ICH Q2(R1) guidelines to demonstrate they are suitable for their intended purpose.[4][18][19]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available at: [Link]

  • USP <621> Chromatography - DSDP Analytics . Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . Available at: [Link]

  • Are You Sure You Understand USP <621>? | LCGC International . Available at: [Link]

  • Quality Guidelines - ICH . Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . Available at: [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . Available at: [Link]

  • BA Method Development: Polar Compounds - BioPharma Services . Available at: [Link]

  • HPLC Method Development For Basic Molecules: A Case Study - PharmaGuru . Available at: [Link]

  • Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange . Available at: [Link]

  • Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy - PubMed . Available at: [Link]

  • An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea | Journal of the American Chemical Society . Available at: [Link]

  • Polar Compounds | SIELC Technologies . Available at: [Link]

  • (a) 1 H NMR spectra in DMS(D) of the condensation product of urea with... | Download Scientific Diagram - ResearchGate . Available at: [Link]

  • 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride - PubChemLite . Available at: [Link]

  • Piperidine hydrochloride - Optional[FTIR] - Spectrum - SpectraBase . Available at: [Link]

  • Piperidine - the NIST WebBook - National Institute of Standards and Technology . Available at: [Link]

  • 1,1-dimethyl-3-pyridin-3-ylurea - MOLBASE . Available at: [Link]

  • (a) FTIR Spectrum of pure Urea | Download Scientific Diagram - ResearchGate . Available at: [Link]

  • Urea FTIR and identifying bond stretch : r/chemistry - Reddit . Available at: [Link]

  • NMR and FT-IR analysis of new molecular complex 1-piperidine-carboxylate-piperidinium-H 2 O - ResearchGate . Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC . Available at: [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - MDPI . Available at: [Link]

  • Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists - PubMed . Available at: [Link]

  • JP2008292440A - Method for quantitative analysis of urea in 1- (3-dimethylaminopropyl) -3-ethylcarbodiimide hydrochloride - Google Patents.
  • 1,3-Dimethylurea CAS N°: 96-31-1 . Available at: [Link]

  • 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea - PubChemLite . Available at: [Link]

  • 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride - Organic Syntheses Procedure . Available at: [Link]

  • (1-Dodecylpiperidin-4-yl)urea | C18H37N3O | CID 150994619 - PubChem . Available at: [Link]

  • 3-methyl-1-(piperidin-4-yl)urea hydrochloride - PubChemLite . Available at: [Link]

  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis . Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the quantitative analysis of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride, a key chemical entity in pharmaceutical development, using High-Performance Liquid Chromatography (HPLC). The described method is designed for accuracy, precision, and robustness, making it suitable for quality control and research environments. This guide delves into the rationale behind the methodological choices, from mobile phase composition to column selection, and is grounded in established principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction

1,1-Dimethyl-3-(piperidin-4-yl)urea and its hydrochloride salt are part of a class of urea derivatives that are of significant interest in medicinal chemistry.[1] Urea-containing compounds are integral to numerous bioactive molecules and approved drugs due to their ability to form stable hydrogen bonds with biological targets.[2] The piperidine moiety is also a common scaffold in drug discovery. Given the importance of this class of compounds, robust analytical methods are essential for ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs) and formulated products.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of many pharmaceutical compounds due to its high specificity and sensitivity.[3] This application note details a reversed-phase HPLC (RP-HPLC) method optimized for the analysis of this compound. The principles of chromatography, as described in USP General Chapter <621>, form the foundation of this method.[4][5] Furthermore, the validation of this analytical procedure is designed to meet the criteria set forth in ICH guideline Q2(R1), ensuring that the method is suitable for its intended purpose.[6][7]

Scientific Principles and Method Causality

The selection of an appropriate HPLC method is dictated by the physicochemical properties of the analyte. This compound is a relatively polar compound due to the presence of the urea and piperidine functional groups, and it is expected to be water-soluble, especially in its hydrochloride salt form.

  • Reversed-Phase Chromatography: This is the most common mode of HPLC and is well-suited for the separation of moderately polar to nonpolar compounds. A C18 (octadecyl) stationary phase is chosen for its versatility and robust performance. The nonpolar stationary phase retains the analyte based on hydrophobic interactions.

  • Mobile Phase Selection: The mobile phase consists of an aqueous component and an organic modifier.

    • Aqueous Phase: A phosphate buffer is used to control the pH of the mobile phase. Maintaining a consistent pH is critical for achieving reproducible retention times, especially for ionizable compounds like this compound. A pH of around 7.0 is chosen to ensure the analyte is in a consistent ionization state.

    • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low UV cutoff, low viscosity, and high elution strength. A gradient elution is employed to ensure adequate separation of the main analyte from any potential impurities and to provide a sharp peak shape.

  • Detection: Ultraviolet (UV) detection is utilized. The urea functionality and any aromatic impurities that may be present are expected to have sufficient chromophores to be detected by UV absorption. A detection wavelength of 240 nm is selected based on preliminary scans of the analyte.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System System_Suitability System Suitability Test HPLC_System->System_Suitability Analysis Sample Analysis System_Suitability->Analysis If Pass Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Report Generate Report Data_Processing->Report

Caption: Workflow for HPLC analysis.

Materials and Methods
Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (KH2PO4)

  • Sodium hydroxide (for pH adjustment)

  • Water (HPLC grade)

Instrumentation

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is required.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Protocols
Mobile Phase Preparation
  • Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 7.0):

    • Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water.

    • Adjust the pH to 7.0 ± 0.05 with a dilute solution of sodium hydroxide.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC grade acetonitrile.

    • Degas before use.

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This will be the stock standard solution.

  • Prepare working standard solutions by further diluting the stock standard solution with the diluent to the desired concentrations for linearity assessment. A typical concentration for routine analysis would be 0.1 mg/mL.

Sample Solution Preparation
  • Accurately weigh a portion of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and then dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the performance of the chromatographic system must be verified. This is achieved through a system suitability test as mandated by USP <621>.[4]

  • Inject the working standard solution five times.

  • Calculate the following parameters:

    • Tailing Factor (T): The tailing factor for the analyte peak should be ≤ 2.0.

    • Relative Standard Deviation (RSD) of Peak Areas: The RSD for the five replicate injections should be ≤ 2.0%.

    • Theoretical Plates (N): The number of theoretical plates for the analyte peak should be ≥ 2000.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
RSD of Peak Areas (%) ≤ 2.0%
Theoretical Plates (N) ≥ 2000
Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][8] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6] A minimum of five concentrations is recommended.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the analysis of this compound. The detailed protocol, grounded in established pharmacopeial and regulatory guidelines, ensures the generation of reliable and accurate data. The explanation of the causality behind the experimental choices aims to empower researchers and scientists to understand and, if necessary, adapt the method for their specific needs while maintaining scientific integrity. Proper validation of this method in the user's laboratory is a critical final step to ensure its suitability for its intended application in a drug development or quality control setting.

References
  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Analysis of Urea. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]

  • Are You Sure You Understand USP <621>?. LCGC International. [Link]

  • (1-Dodecylpiperidin-4-yl)urea. PubChem. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • USP-NF 621 Chromatography. Scribd. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • HPLC method for identification and quantification of two potential anti-inflammatory and analgesic agents-1, 3-dibenzyl urea and aurantiamide acetate in the roots of Moringa oleifera. ResearchGate. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • 1-Phenyl-3-(4-pyridyl)urea. PubChem. [Link]

  • Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. PubMed. [Link]

  • 1,3-Dimethylurea. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • Chemical Properties of Urea, N,N'-dimethyl- (CAS 96-31-1). Cheméo. [Link]

  • 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride. PubChemLite. [Link]

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Application Note: Structural Elucidation of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry, providing unparalleled insights into molecular structure.[1][2] Its application is crucial for the unambiguous identification and characterization of active pharmaceutical ingredients (APIs) and their intermediates.[3][4][5] This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectrum analysis of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents.

The hydrochloride salt form of this compound presents specific challenges and considerations for NMR analysis, particularly in sample preparation and spectral interpretation. This document outlines detailed protocols, from sample preparation to data acquisition and processing, and provides an in-depth analysis of the resulting spectra. The methodologies described herein are designed to ensure data integrity and reproducibility, aligning with the rigorous standards of pharmaceutical quality control.

Principle of NMR Spectroscopy

NMR spectroscopy operates on the principle of nuclear magnetic resonance, where atomic nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation when placed in a strong magnetic field.[1][2] The resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift. This allows for the differentiation of atoms within a molecule, providing a detailed fingerprint of its structure.[5] By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, the precise connectivity and stereochemistry of a molecule can be determined.[6]

Experimental Design & Protocols

A systematic approach is essential for obtaining high-quality NMR data. The following sections detail the recommended procedures for the analysis of this compound.

Molecular Structure

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H NMR Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Transfer->Acquire_13C Acquire_2D Acquire 2D NMR (COSY, HSQC) Acquire_1H->Acquire_2D Process_1D Process 1D Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process_1D Acquire_13C->Process_1D Process_2D Process 2D Spectra Acquire_2D->Process_2D Assign_1H Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) Process_1D->Assign_1H Correlate_2D Correlate with 2D Data Process_2D->Correlate_2D Assign_13C Assign ¹³C Signals Assign_1H->Assign_13C Assign_13C->Correlate_2D Structure_Confirm Confirm Structure Correlate_2D->Structure_Confirm

Caption: Workflow for NMR Analysis of this compound.

Conclusion

This application note provides a detailed framework for the NMR analysis of this compound. By following the outlined protocols for sample preparation, data acquisition, and spectral interpretation, researchers can confidently elucidate and confirm the structure of this important pharmaceutical intermediate. The use of both 1D and 2D NMR techniques ensures a comprehensive and unambiguous structural characterization, which is paramount for quality control and regulatory compliance in drug development.

References

  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.
  • BrainKart. (2018, March 23). Applications of NMR-Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • Dalla Pozza, M., Orvain, C., Brustolin, L., & Fregona, D. (2022). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]

  • Wang, F. P., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14675-14685.
  • University of California, Irvine. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]

  • Shomu's Biology. (2023, February 13). NMR Spectroscopy principle and application | CSIR NET unit 13 | Revision series [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Retrieved from [Link]

  • ResearchGate. (2025, August 10). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-Dimethylurea - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • eScholarship.org. (n.d.). 1H NMR Relaxation in Urea. Retrieved from [Link]

  • University of California, Davis. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). How to select NMR solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvation of Amides in DMSO and CDCl3; an Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Avdovich, H. W., & Neville, G. A. (1987). Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy. Pharmaceutical Research, 4(5), 412-415.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: 1H and 13C NMR Spectra of Some Unsymmetric N,N′-Dipyridyl Ureas: Spectral Assignments and Molecular Conformation. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). Retrieved from [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Characterization and Quantification of 1,1-Dimethyl-3-(piperidin-4-yl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the analysis of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride, a compound of interest in pharmaceutical development. We detail a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, from fundamental principles of ionization and fragmentation to detailed, field-tested protocols for sample preparation, instrument configuration, and data analysis. The causality behind experimental choices is explained to provide researchers with a foundational understanding for method development and validation. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the characterization and quantification of this molecule.

Introduction and Analytical Rationale

1,1-Dimethyl-3-(piperidin-4-yl)urea is a substituted urea containing a basic piperidine moiety. Such scaffolds are common in medicinal chemistry, making robust analytical characterization essential for ensuring identity, purity, and concentration in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for this purpose.[1][2]

The hydrochloride salt form of the analyte ensures solubility in aqueous and polar organic solvents, making it highly amenable to reversed-phase chromatography and electrospray ionization (ESI). This application note focuses on a positive-ion ESI method, leveraging the high proton affinity of the piperidine nitrogen to achieve excellent sensitivity. We will explore the predictable fragmentation of the urea linkage, which allows for the development of a highly specific and quantitative Selected Reaction Monitoring (SRM) assay.[3][4]

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method design.

PropertyValueSource
Chemical Formula C₈H₁₇N₃O (Free Base)[ChemicalBook][5]
Molecular Weight 171.24 g/mol (Free Base)[ChemicalBook][5]
Monoisotopic Mass 171.1372 Da (Free Base)[PubChem][6]
CAS Number 1233955-06-0 (HCl Salt)[ChemicalBook][5]
Structure Chemical Structure[ChemicalBook][7]

Ionization and Fragmentation Behavior

Ionization Strategy: Electrospray Ionization (ESI)

The molecular structure dictates the optimal ionization strategy. The presence of the piperidine ring, which contains a secondary amine, makes the molecule basic. This amine has a high proton affinity and is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography. Therefore, positive-ion electrospray ionization (+ESI) is the method of choice. This technique offers gentle ionization, preserving the intact molecule as the protonated precursor ion, [M+H]⁺, which is essential for subsequent tandem mass spectrometry (MS/MS) analysis.[8]

Tandem MS (MS/MS) and Fragmentation Pathway

Tandem mass spectrometry is employed to induce and analyze the fragmentation of the protonated molecule ([M+H]⁺ at m/z 172.14). This process provides structural confirmation and enables highly selective quantification. The primary fragmentation pathway for N,N'-substituted ureas involves the cleavage of the C-N bond adjacent to the carbonyl group.[3]

For 1,1-Dimethyl-3-(piperidin-4-yl)urea, collision-induced dissociation (CID) of the precursor ion at m/z 172.14 is predicted to yield two major, structurally significant product ions.

  • Product Ion 1 (m/z 99.09): This ion corresponds to the protonated 4-aminopiperidine cation. It is formed by the cleavage of the urea C-N bond, with the charge retained on the more basic piperidine fragment.

  • Product Ion 2 (m/z 72.04): This ion represents the dimethylcarbamoyl cation, [(CH₃)₂N=C=O]⁺. It arises from the same C-N bond cleavage, with the charge being retained by the dimethylamino fragment.

These fragmentation events provide the basis for a robust SRM assay.

Caption: Predicted fragmentation of protonated 1,1-Dimethyl-3-(piperidin-4-yl)urea.

Experimental Protocols

These protocols are designed to be self-validating, providing a clear workflow from sample preparation to data acquisition.

Workflow Overview

workflow prep 1. Standard & Sample Preparation lc 2. LC Separation (Reversed-Phase) prep->lc Injection ms 3. MS Detection (+ESI, SRM Mode) lc->ms Elution data 4. Data Analysis (Quantification) ms->data Signal Acquisition

Caption: General experimental workflow for LC-MS/MS analysis.

Protocol 3.1: Preparation of Stock Solutions and Calibration Standards

Rationale: Accurate standard preparation is the foundation of quantitative analysis. Using a diluent that matches the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) minimizes peak distortion.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL Class A volumetric flask.

    • Dissolve and bring to volume with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for at least one month at 4°C.

  • Working Stock Solution (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL Primary Stock Solution into a 10 mL volumetric flask.

    • Bring to volume with the diluent (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Calibration Curve Standards (e.g., 1 - 500 ng/mL):

    • Perform serial dilutions from the 10 µg/mL Working Stock Solution using the same diluent to prepare a series of at least 6 calibration standards. A typical range would be 1, 5, 20, 50, 200, and 500 ng/mL.

Protocol 3.2: LC-MS/MS System Configuration

Rationale: The parameters below are optimized for the separation and sensitive detection of the analyte. A C18 column is chosen for its excellent retention of moderately polar compounds. The gradient elution ensures a sharp peak shape, while the acidic mobile phase additive (formic acid) promotes protonation for enhanced ESI signal.[9]

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for high-efficiency separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 minProvides efficient elution and column cleaning.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.

Table 2: Mass Spectrometry Parameters (Triple Quadrupole)

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveLeverages the basic nature of the piperidine nitrogen.
Capillary Voltage 3.5 kVOptimizes ion formation and transfer.
Source Temp. 150 °CFacilitates desolvation.
Desolvation Temp. 350 °CEnsures complete solvent removal from ions.
Scan Mode Selected Reaction Monitoring (SRM)Provides maximum sensitivity and selectivity.
Q1/Q3 Resolution Unit (0.7 FWHM)Standard setting for SRM analysis.
Protocol 3.3: SRM Transition Setup

Rationale: Monitoring two transitions provides a high degree of confidence in analyte identification and quantification. The most intense transition is used for quantification (Quantifier), while the second is used for confirmation (Qualifier). The ratio of the two should be constant across all standards and samples.

Table 3: Selected Reaction Monitoring (SRM) Transitions

TransitionPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
SRM 1 172.1499.0950Optimize (e.g., 15-25)Quantifier
SRM 2 172.1472.0450Optimize (e.g., 20-30)Qualifier

Note: Collision energy must be empirically optimized on the specific instrument being used to maximize the signal for each product ion.

Data Analysis and System Suitability

  • Peak Integration: Integrate the chromatograms for the quantifier (172.14 -> 99.09) and qualifier (172.14 -> 72.04) transitions for all standards and samples.

  • Calibration Curve: Generate a linear calibration curve by plotting the peak area of the quantifier transition against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is often appropriate. The correlation coefficient (r²) should be >0.99 for the curve to be accepted.[9]

  • Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.

  • System Suitability: Before running samples, inject a mid-level standard multiple times (n=5). The relative standard deviation (RSD) of the peak area and retention time should be <15% to ensure system performance.

Conclusion

This application note presents a comprehensive and robust LC-MS/MS method for the analysis of 1,1-Dimethyl-3-(piperidin-4-yl)urea. By leveraging the fundamental principles of the molecule's structure, ionization, and fragmentation, we have established a highly selective and sensitive SRM-based assay. The detailed protocols for sample preparation, instrument setup, and data analysis provide a validated starting point for researchers in pharmaceutical development, enabling accurate characterization and quantification of this compound.

References

  • Title: Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: Urea as a protein destabilizing agent in electrospray ionisation Source: Loewen Labs, University of Manitoba URL: [Link]

  • Title: Urea as a protein destabilizing agent in electrospray ionisation Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: Rapid and Specific Detection of Urea Nitrate and Ammonium Nitrate by Electrospray Ionization Time-Of-Flight Mass Spectrometry Using Infusion With Crown Ethers Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: Alternative Therapies In Health And Medicine URL: [Link]

  • Title: A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: PubMed URL: [Link]

  • Title: LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo) Source: ResearchGate URL: [Link]

  • Title: Current developments in LC-MS for pharmaceutical analysis Source: Analyst (RSC Publishing) URL: [Link]

  • Title: 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea Source: PubChem URL: [Link]

  • Title: 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride Source: PubChem URL: [Link]

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In vivo studies using 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride in rodent models

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: In Vivo Rodent Studies of Piperidin-4-yl-Urea Analogs

Introduction: The Versatility of the Piperidin-4-yl-Urea Scaffold

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable, bivalent hydrogen bonds with biological targets, thereby anchoring a molecule in a protein's active site.[1] This capacity for potent and specific interaction is a key reason why numerous urea-containing compounds have advanced to clinical use.[1] When incorporated into a piperidine framework, specifically as a 1,3-disubstituted piperidin-4-yl-urea, the resulting scaffold offers a synthetically tractable and conformationally favorable starting point for drug discovery across a remarkable range of therapeutic areas.

While this guide is prompted by interest in 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride, publicly available in vivo data for this specific molecule is limited. Therefore, these application notes will focus on the broader, well-documented class of piperidin-4-yl-urea derivatives. We will draw upon established methodologies and published data from analogs investigated for neuroprotection, metabolic diseases, and oncology to provide robust, field-proven protocols for researchers.[2][3][4] The principles and techniques detailed herein are designed to be directly applicable to novel compounds sharing this core chemical motif.

Section 1: Preclinical Strategy & Mechanistic Considerations

The successful in vivo evaluation of any new chemical entity (NCE) hinges on a clear understanding of its intended biological target and a strategic plan to link drug exposure to a measurable pharmacological effect. For the piperidin-4-yl-urea class, this is particularly critical due to the scaffold's promiscuity across different target families.

1.1. Defining the Target, Defining the Model

The initial choice of a rodent model is dictated entirely by the compound's mechanism of action. Analogs of this class have shown efficacy as:

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: For treating hypertension and improving insulin sensitivity.[3][5]

  • Kinase Inhibitors (e.g., c-Met, VEGFR-2): For anti-cancer applications.[4][6]

  • GPCR Modulators (e.g., CXCR3, MCH-R1): For inflammatory diseases or obesity.[7][8]

  • Neuroprotective Agents: For conditions like ischemic stroke.[2]

The experimental plan must therefore begin with a validated in vitro profile that justifies investigation in a specific in vivo disease model.

1.2. The Centrality of Pharmacokinetics/Pharmacodynamics (PK/PD)

A fundamental goal of early in vivo work is to establish a clear relationship between the concentration of the drug in the body (Pharmacokinetics) and its biological effect (Pharmacodynamics). Without this, efficacy data is uninterpretable. A typical preclinical workflow, therefore, prioritizes understanding the compound's exposure profile before or concurrent with efficacy studies.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vivo Exposure cluster_2 Phase 3: Efficacy Evaluation A In Vitro Profiling (Potency, Selectivity) B Formulation Development (Solubility, Stability) A->B C Rodent PK Study (PO, IP, or IV) - Cmax, Tmax, AUC, t1/2 B->C Select Vehicle & Administration Route D Dose Range Finding (Tolerability) C->D E Pilot Efficacy Study (Relevant Disease Model) D->E Select Doses for Efficacy Testing F Definitive Efficacy Study (Multiple Doses, PK/PD Analysis) E->F G Target Engagement Biomarker (Optional but Recommended) F->G

Caption: General Preclinical Workflow for Novel Piperidin-4-yl-Urea Analogs.

Section 2: Core Protocols for In Vivo Evaluation

The following protocols are detailed, step-by-step methodologies for foundational studies applicable to this compound class.

Protocol 2.1: Rodent Pharmacokinetic (PK) Profiling

Objective: To determine the fundamental absorption, distribution, metabolism, and excretion (ADME) properties of the test compound in a rodent model (typically Sprague-Dawley rats).

Rationale: This study is essential for selecting the appropriate dose, route, and dosing frequency for subsequent efficacy studies.[9][10] It ensures that the compound achieves sufficient exposure to interact with its target in vivo.

Materials:

  • Test compound: this compound or analog

  • Vehicle (e.g., 10% Tween 80 in saline, 0.5% methylcellulose)

  • Male Sprague-Dawley rats (n=3 per time point)

  • Dosing syringes and gavage needles (for oral) or hypodermic needles (for IP/IV)

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge, pipettes, freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatization: Acclimate animals for at least 3 days prior to the study.

  • Dosing Formulation: Prepare a clear solution or homogenous suspension of the test compound in the selected vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose at 10 mL/kg).

  • Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with water ad libitum.

  • Administration:

    • Record the body weight of each animal.

    • Administer the compound via the chosen route (e.g., oral gavage). A typical dose for an initial PK study is 10 mg/kg.[11]

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the tail vein or submandibular vein at specified time points.

    • Typical time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Place samples immediately into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Within 30 minutes of collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and transfer to a clean, labeled tube.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Data Summary:

ParameterDescriptionExample Value (from literature)Reference
Cmax Maximum observed plasma concentration94.3 ± 49.6 ng/mL[9]
Tmax Time to reach Cmax0.5 ± 0.3 h[9]
AUC₀₋∞ Area under the plasma concentration-time curve180.7 ± 62.5 ng·h/mL[9]
t₁/₂ Elimination half-life6.9 ± 3.5 h[9]
Protocol 2.2: Efficacy Model - Neuroprotection (MCAO Stroke Model)

Objective: To evaluate the neuroprotective efficacy of a test compound in a rat model of ischemic stroke.

Rationale: The middle cerebral artery occlusion (MCAO) model mimics the pathophysiology of human ischemic stroke. A reduction in the resulting brain infarct volume is a direct measure of neuroprotection.[2] This model is appropriate for compounds with in vitro evidence of protecting neurons from injury.[2]

Materials:

  • Test compound and vehicle

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • 4-0 monofilament nylon suture with a rounded tip

  • Surgical microscope, micro-forceps, and scissors

  • Laser Doppler flowmeter (for monitoring cerebral blood flow)

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.

  • Surgical Procedure (Intraluminal Filament MCAO):

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert the 4-0 nylon filament into the ICA via an incision in the ECA stump.

    • Advance the filament approximately 18-20 mm until a drop in cerebral blood flow is confirmed by Laser Doppler.

  • Compound Administration: Administer the test compound or vehicle at a predetermined time relative to the occlusion (e.g., 30 minutes post-occlusion). Doses may range from 1 to 10 mg/kg, administered intravenously or intraperitoneally.[2]

  • Reperfusion: After the occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.

  • Neurological Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scale (e.g., a 0-5 point scale where 0 is normal and 5 is severe deficit).

  • Infarct Volume Analysis:

    • Euthanize the animal and rapidly remove the brain.

    • Slice the brain into 2 mm coronal sections.

    • Incubate the slices in 2% TTC solution at 37°C for 20 minutes. TTC stains viable tissue red, leaving the infarcted area pale white.

    • Image the stained sections and quantify the infarct area using software. Correct for edema.

  • Statistical Analysis: Compare infarct volumes and neurological scores between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Expected Outcome: A successful neuroprotective compound will significantly reduce the percentage of cerebral infarction compared to the vehicle control group.[2]

Section 3: Essential Supporting Methodologies

3.1: Compound Formulation & Administration

Rationale: The choice of vehicle and administration route is critical for ensuring consistent bioavailability.[12] Improper formulation can lead to poor absorption, precipitation at the injection site, or local irritation, confounding study results.

Vehicle Selection:

  • Aqueous Solutions: For water-soluble hydrochloride salts, sterile saline or phosphate-buffered saline (PBS) is preferred.

  • Suspensions: For poorly soluble compounds, common vehicles include 0.5% (w/v) methylcellulose or 1% (w/v) carboxymethylcellulose (CMC) in water.

  • Solutions with Solubilizers: For compounds requiring solubilizing agents, vehicles such as 10% Tween® 80 in saline or a mixture of PEG400, Solutol, and water can be used.[11]

Administration Guidelines: Always adhere to institution-specific IACUC guidelines. The following are general recommendations.[13][14]

SpeciesRouteMax Volume (bolus)Recommended Needle Gauge
Mouse PO10 mL/kg20-22G (gavage)
IP10 mL/kg25-27G
SC10 mL/kg25-27G
Rat PO10 mL/kg18-20G (gavage)
IP10 mL/kg23-25G
SC5 mL/kg23-25G

Scientist's Note: When administering via intraperitoneal (IP) injection, always inject into a lower abdominal quadrant and aspirate briefly before depressing the plunger.[13][14] This prevents accidental injection into the bladder or intestines, which would drastically alter the compound's absorption profile. For repeated IP dosing, alternate between the left and right quadrants.[13]

Section 4: Data Interpretation & Visualization

Hypothetical Signaling Pathway: Inhibition of c-Met

Many urea-containing compounds function as Type II kinase inhibitors.[4][6] The urea moiety often forms key hydrogen bonds in the hinge region of the kinase. The diagram below illustrates the simplified c-Met signaling pathway and the point of intervention for a hypothetical piperidin-4-yl-urea inhibitor.

G cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Inhibitor Piperidin-4-yl-Urea Inhibitor Inhibitor->cMet Blocks Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration

Caption: Inhibition of the c-Met signaling cascade by a urea-based inhibitor.

Conclusion

The piperidin-4-yl-urea scaffold represents a privileged structure in modern drug discovery. Its successful advancement from in vitro hit to in vivo lead candidate requires a systematic and logical approach. The protocols and strategies outlined in this guide provide a robust framework for conducting foundational pharmacokinetic and efficacy studies in rodent models. By carefully selecting the appropriate animal model, ensuring proper compound formulation and administration, and correlating drug exposure with biological outcomes, researchers can effectively validate the therapeutic potential of novel compounds from this versatile chemical class.

References

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  • University of Washington. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z. [Link]

  • Anandan, S. K., et al. (2011). 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & Medicinal Chemistry Letters, 21(3), 983-8. [Link]

  • Watson, P. S., et al. (2008). Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4547-51. [Link]

  • Li, J., et al. (2018). Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats. Molecules, 23(8), 1989. [Link]

  • San Diego State University. (n.d.). IACUC Guidelines: Administration of Substances. Research | SDSU. [Link]

  • El-Damasy, D. A., et al. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. Scientific Reports, 13(1), 18363. [Link]

  • Berno, B., et al. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters, 19(15), 4274-9. [Link]

  • Sanna, C., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Pharmaceuticals (Basel), 15(12), 1515. [Link]

  • Rauf, A., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. ResearchGate. [Link]

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  • Krassnig, S., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(8), e2000087. [Link]

  • Anandan, S. K., et al. (2011). 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. PMC - NIH. [Link]

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  • Noetzel, M. J., et al. (2014). Substituted 1-Phenyl-3-(pyridin-2-yl)urea Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound VU0463841 with Activity in Rat Models of Cocaine Addiction. ACS Chemical Neuroscience, 5(10), 911-924. [Link]

  • Johnson, T. A., et al. (2010). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 38(9), 1446-1457. [Link]

  • Wang, Z., et al. (2022). Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties. Molecules, 27(21), 7247. [Link]

  • Qi, B., et al. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. European Journal of Medicinal Chemistry, 163, 10-27. [Link]

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Troubleshooting & Optimization

1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride. This document provides in-depth answers to frequently asked questions and robust troubleshooting workflows to ensure the successful use of this compound in your research. Our goal is to move beyond simple instructions and explain the scientific principles behind these protocols, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

Understanding the solubility of this compound is foundational to its effective use. The molecule's structure—containing a polar urea group, a basic piperidine ring, and being supplied as a hydrochloride salt—dictates its behavior in different solvents. The hydrochloride salt form significantly enhances its solubility in aqueous media compared to its free base form, particularly at acidic to neutral pH.

As a polar aprotic solvent, Dimethyl Sulfoxide (DMSO) is an excellent choice for creating high-concentration stock solutions.[1][2] It is capable of dissolving a wide range of both polar and nonpolar compounds.[3]

For aqueous systems, solubility is heavily influenced by pH. The piperidine moiety has a basic nitrogen atom, which will be protonated and positively charged at physiological pH, promoting interaction with polar water molecules.

The following table summarizes the expected solubility. Note that these are estimations based on the chemical structure and data for analogous compounds; empirical validation in your specific buffer system is always recommended.

SolventExpected Solubility (at 25°C)Rationale & Comments
DMSO ≥ 25 mg/mL (≥ 120 mM)Recommended for primary stock solutions. DMSO is a powerful polar aprotic solvent.[4]
Water ≥ 10 mg/mL (≥ 48 mM)The hydrochloride salt form promotes aqueous solubility. Solubility may be further enhanced at slightly acidic pH.
PBS (pH 7.4) ~5-10 mg/mL (Est.)Solubility is generally good, but can be buffer-dependent. High buffer salt concentrations may slightly decrease solubility.
Ethanol Sparingly SolubleMay require heating, which is not recommended due to potential compound degradation.[5]
Q2: I need to make a high-concentration stock solution. What is the best practice?

For maximum flexibility in downstream experiments, preparing a concentrated stock solution in an organic solvent is the standard and recommended procedure. DMSO is the solvent of choice.

This protocol provides a self-validating method to ensure accurate concentration.

Underlying Principle: The key to an accurate stock solution is the precise measurement of the compound's mass and the solvent's volume. Using anhydrous (dry) DMSO is critical as absorbed water can affect the solvent's properties and long-term compound stability.

Materials:

  • This compound (MW: 207.71 g/mol )

  • Anhydrous or ACS Grade DMSO[2]

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass required. For 1 mL of a 50 mM stock:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.050 mol/L × 0.001 L × 207.71 g/mol × 1000 mg/g = 10.39 mg

  • Weighing: Tare the sterile vial on the analytical balance. Carefully weigh out 10.39 mg of the compound directly into the vial.

    • Expert Tip: Weighing directly into the final vial minimizes material loss during transfers.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial using a calibrated pipette.

  • Dissolution: Cap the vial tightly and vortex at room temperature for 2-3 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved.

    • Troubleshooting Note: If dissolution is slow, proceed to the troubleshooting guide below. Avoid excessive heating. Gentle warming in a 30-37°C water bath for a short period is acceptable if necessary.[5]

  • Storage: For short-term storage (1-2 weeks), store the stock solution at 4°C, protected from light. For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Troubleshooting Guides

Problem: The compound is not fully dissolving in DMSO.

Even with a powerful solvent like DMSO, dissolution can sometimes be slow. This workflow provides a systematic approach to achieving complete solubilization while maintaining compound integrity.

Caption: Step-by-step workflow for troubleshooting dissolution issues in DMSO.

Problem: My compound precipitated when I diluted the DMSO stock into my aqueous buffer.

This is the most common issue researchers face. It occurs when the final concentration of the compound in the aqueous buffer exceeds its solubility limit in that specific medium. The high percentage of the aqueous buffer effectively "crashes out" the compound that was kept in solution by the DMSO.

Causality: DMSO and water are miscible, but the compound itself has limited aqueous solubility.[3][4] When you dilute the DMSO stock, you are rapidly changing the solvent environment from one that is highly favorable (high % DMSO) to one that is less favorable (low % DMSO). If the final concentration is too high for the aqueous environment, precipitation occurs. The goal is to find a final concentration that remains below the aqueous solubility limit while keeping the DMSO concentration low enough to be non-toxic to your biological system (typically <0.5%).

Use this decision tree to resolve the issue.

Caption: Decision tree for resolving compound precipitation upon aqueous dilution.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved January 19, 2026, from [Link]

  • OECD SIDS. (2003). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved January 19, 2026, from [Link]

  • MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Urea, N,N'-dimethyl- (CAS 96-31-1). Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2015). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Retrieved January 19, 2026, from [Link]

  • gChem Global. (n.d.). DMSO. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN109956891B - Technical method for preparing 1, 1-dimethyl urea.
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  • White Rose Research Online. (n.d.). Mechanism of dye solubilization and de-aggregation by urea. Retrieved January 19, 2026, from [Link]

  • Chemistry Stack Exchange. (2016). Why is DMSO more polar than other solvents, yet it dissolves ionic compounds worse?. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Retrieved January 19, 2026, from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 19, 2026, from [Link]

  • Solubility of Things. (n.d.). Urea. Retrieved January 19, 2026, from [Link]

  • Quora. (2018). Why is dimethyl sulfoxide a very good solvent for polar and ionic materials?. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2006). Preparation of Urea and Guanidinium Chloride Stock Solutions for Measuring Denaturant-Induced Unfolding Curves. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). (1-Dodecylpiperidin-4-yl)urea. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1-Phenyl-3-(4-pyridyl)urea. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Stability of 1,1-Dimethyl-3-(piperidin-4-yl)urea Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for issues related to the stability of this compound in solution. As Senior Application Scientists, we have synthesized data from analogous compounds and established chemical principles to create this comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?

The stability of this compound in solution is primarily influenced by three main factors: pH, temperature, and the initial concentration of the compound.[1][2][3] Drawing from studies on similar urea-based compounds, the urea functional group is susceptible to hydrolysis, which can be catalyzed by both acids and bases.

  • pH: The pH of the solution is a critical determinant of stability. Urea and its derivatives are generally most stable in a slightly acidic to neutral pH range, typically between 4 and 8.[1][2][3][4] In strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly.

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the degradation of this compound.[1][2][3] Therefore, for long-term storage, solutions should be kept at low temperatures.

  • Concentration: The initial concentration of the urea derivative can also impact its degradation rate.[1][2][3] In some cases, at higher concentrations, the degradation rate may appear to decrease over time due to the reverse reaction becoming a factor.[1][2][3]

Q2: What is the expected degradation pathway for this compound in an aqueous solution?

The primary degradation pathway for this compound in an aqueous solution is the hydrolysis of the urea linkage. This acid-catalyzed hydrolysis results in the cleavage of the C-N bond.[5]

The proposed mechanism involves the following steps:

  • Protonation of the carbonyl oxygen: In the presence of acid, the carbonyl oxygen of the urea moiety gets protonated, which increases the electrophilicity of the carbonyl carbon.[5]

  • Nucleophilic attack by water: A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon.[5]

  • Formation of a tetrahedral intermediate: This leads to the formation of an unstable tetrahedral intermediate.[5]

  • Breakdown of the intermediate: The intermediate collapses, leading to the cleavage of the C-N bond and the formation of 1,1-dimethylamine and a piperidin-4-ylcarbamic acid derivative.

  • Decarboxylation: The carbamic acid derivative is unstable and is likely to decompose to 4-aminopiperidine and carbon dioxide.[5]

The overall reaction can be summarized as the decomposition of the urea derivative into smaller amine and carbon dioxide byproducts.

G cluster_0 Hydrolysis Pathway cluster_1 Resulting Byproducts 1,1-Dimethyl-3-(piperidin-4-yl)urea 1,1-Dimethyl-3-(piperidin-4-yl)urea Protonated Urea Protonated Urea 1,1-Dimethyl-3-(piperidin-4-yl)urea->Protonated Urea + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Urea->Tetrahedral Intermediate + H2O Degradation Products Degradation Products Tetrahedral Intermediate->Degradation Products C-N Cleavage 1,1-Dimethylamine 1,1-Dimethylamine Degradation Products->1,1-Dimethylamine 4-Aminopiperidine 4-Aminopiperidine Degradation Products->4-Aminopiperidine CO2 CO2 Degradation Products->CO2 G cluster_prep Preparation cluster_analysis Analysis cluster_incubation Incubation prep1 Prepare Stock Solution (in DMSO) prep2 Dilute in Buffers (pH 4, 7, 9) prep1->prep2 analysis1 T=0 Analysis (HPLC/LC-MS) prep2->analysis1 temp1 4°C prep2->temp1 temp2 25°C prep2->temp2 temp3 40°C prep2->temp3 analysis2 Time-Point Analysis data_analysis Data Analysis analysis2->data_analysis Plot Concentration vs. Time temp1->analysis2 temp2->analysis2 temp3->analysis2

Caption: Workflow for a basic stability study.

Protocol 2: Recommended Analytical Method - HPLC-UV

For routine analysis of this compound, a reverse-phase HPLC method with UV detection is a robust and accessible option. [6][7]

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5-95% B over 15 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength The optimal wavelength should be determined by a UV scan. Based on the urea and piperidine structures, a wavelength in the range of 210-230 nm is a good starting point.
Injection Volume 10 µL

| Column Temperature | 30°C |

Note: For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method would be preferable. [6][7][8]

References

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. [Link]

  • ResearchGate. (n.d.). Stability of urea in solution and pharmaceutical preparations. Retrieved January 19, 2026, from [Link]

  • Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(1), 123-129. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. [Link]

  • Semantic Scholar. (n.d.). Stability of urea in solution and pharmaceutical preparations. Retrieved January 19, 2026, from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Wood, J. K. (1903). LIV.—Hydrolysis of urea hydrochloride. Journal of the Chemical Society, Transactions, 83, 568-574. [Link]

  • Filo. (2025, June 17). Suggest the mechanism for hydrolysis of urea by aqueous HCl to yield NH4Cl and CO2. [Link]

  • Chegg. (n.d.). Determine the degree of hydrolysis of urea hydrochloride by studying the hydrolysis of acid (HCl) cata. Retrieved January 19, 2026, from [Link]

  • Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632. [Link]

  • Organisation for Economic Co-operation and Development. (2003). SIDS Initial Assessment Report for 1,3-Dimethylurea. [Link]

  • Google Patents. (n.d.). JP2008292440A - Method for quantitative analysis of urea in 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.
  • Al-Asmari, A. I., et al. (2016). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Journal of Analytical Methods in Chemistry, 2016, 8048902. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Urea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for urea synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges encountered during urea synthesis experiments. As Senior Application Scientists, we have compiled this resource to combine theoretical principles with practical, field-tested insights to ensure your success.

Troubleshooting Guide

This section addresses specific issues that may arise during urea synthesis, providing potential causes and actionable solutions.

Issue 1: Low Urea Yield

Question: My urea synthesis reaction is consistently resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low urea yield is a common issue that can stem from several factors related to reaction equilibrium and kinetics. The primary synthesis of urea from ammonia and carbon dioxide involves two key equilibrium reactions[1][2]:

  • 2NH₃ + CO₂ ⇌ NH₂COONH₄ (Ammonium Carbamate Formation - Fast and Exothermic)

  • NH₂COONH₄ ⇌ (NH₂)₂CO + H₂O (Urea Formation - Slow and Endothermic)[1][3]

To troubleshoot low yield, consider the following factors:

  • Suboptimal Temperature: The conversion of ammonium carbamate to urea is favored at higher temperatures; however, excessively high temperatures can lead to the decomposition of urea and increased corrosion rates.[1][4] The optimal temperature is typically a compromise, often in the range of 170-200°C for industrial processes.[4] For laboratory-scale synthesis, the ideal temperature will depend on the specific methodology.

  • Inadequate Pressure: High pressure shifts the equilibrium of the first reaction towards the formation of ammonium carbamate, which is the precursor to urea.[5] Industrial processes operate at high pressures (130-300 bar) to maximize this conversion.[4]

  • Incorrect Reactant Ratio: An excess of ammonia relative to carbon dioxide (a higher NH₃:CO₂ ratio) can drive the equilibrium towards urea formation.[1] The presence of water, a product of the second reaction, can inhibit the forward reaction, so minimizing water in the initial reactants is crucial.[1]

  • Insufficient Reaction Time: The dehydration of ammonium carbamate to urea is a slow reaction.[1][3] Ensure that the reaction is allowed to proceed for a sufficient duration to reach equilibrium.

  • Catalyst Inefficiency: While the traditional Bosch-Meiser process does not typically use a catalyst for the main reaction, newer, greener methods like electrocatalytic synthesis are highly dependent on catalyst performance.[6][7][8] If you are employing a catalytic method, ensure the catalyst is active and not poisoned.

Issue 2: High Biuret Formation

Question: I am observing a high concentration of biuret in my final product. What causes this and how can I minimize it?

Answer:

Biuret (NH₂CONHCONH₂) is an undesirable byproduct formed from the reaction of two urea molecules, with the release of ammonia.[1] Its presence is problematic, especially in agricultural applications, as it can be toxic to some plants.[1]

The primary cause of high biuret formation is excessive temperature .[1] While higher temperatures favor the conversion of ammonium carbamate to urea, they also accelerate the decomposition of urea into biuret.[1]

Solutions to Minimize Biuret Formation:

  • Optimize Reaction Temperature: Carefully control the reaction temperature to find a balance between a good urea conversion rate and minimal biuret formation. This often means operating at the lower end of the effective temperature range.

  • Minimize Residence Time at High Temperatures: After the primary reaction, if subsequent purification steps involve high temperatures (e.g., evaporation or prilling), minimize the time the molten urea is held at these temperatures.[9]

  • Ensure Adequate Ammonia Concentration: The formation of biuret is a reversible reaction. Maintaining a sufficient partial pressure of ammonia can help to suppress the decomposition of urea.[1]

Issue 3: Equipment Corrosion

Question: My reactor and downstream equipment are showing signs of corrosion. What is the cause and what are the mitigation strategies?

Answer:

Corrosion is a significant challenge in urea synthesis, primarily due to the presence of ammonium carbamate at high temperatures and pressures.[10][11][12]

Mitigation Strategies:

  • Materials of Construction: Use corrosion-resistant materials. Modern urea plants utilize special stainless steel grades, often referred to as "urea grades," and in particularly aggressive environments, zirconium is used.[10][12]

  • Oxygen Passivation: A controlled amount of oxygen is often introduced into the process. This oxygen forms a passive protective layer on the stainless-steel surfaces, significantly reducing the corrosion rate.[12][13]

  • Temperature Control: Corrosion rates increase exponentially with temperature.[4] Maintaining the lowest possible operating temperature that still provides an acceptable reaction rate is crucial.

  • Process Control: Avoid process upsets that can lead to localized high temperatures or stagnant areas where corrosive media can concentrate.

Frequently Asked Questions (FAQs)

Q1: What are the key reaction parameters to optimize for maximizing urea yield?

A1: The primary parameters to optimize are temperature, pressure, and the molar ratio of reactants.

ParameterOptimal Range (Industrial)Rationale
Temperature 170-200°C[4]A compromise to achieve a high reaction rate for urea formation while minimizing biuret formation and corrosion.[1][4]
Pressure 130-300 bar[4]High pressure favors the formation of ammonium carbamate, the intermediate in urea synthesis.[5]
NH₃:CO₂ Molar Ratio > 2:1 (often higher in practice)An excess of ammonia drives the reaction equilibrium towards the products, increasing the conversion of carbon dioxide.[1]
H₂O:CO₂ Molar Ratio As low as possibleWater is a product of the reaction; therefore, a lower concentration of water in the feed will favor the forward reaction according to Le Chatelier's principle.[1]

Q2: What is the role of a catalyst in urea synthesis?

A2: In the traditional high-pressure, high-temperature industrial synthesis (Bosch-Meiser process), a catalyst is not used for the primary reactions.[1] However, modern research is heavily focused on catalytic approaches to make urea synthesis more sustainable. These include:

  • Electrocatalytic Synthesis: This method aims to produce urea from CO₂ and nitrogenous species (like N₂ or nitrates) at ambient conditions.[7][8] This process is entirely dependent on the efficiency and selectivity of the electrocatalyst.[14][15] Various materials, including bimetallic catalysts, MXenes, and heterostructures, are being explored to improve the C-N coupling reaction.[6][8][15]

  • Greener Chemical Routes: Some alternative chemical pathways may employ catalysts to facilitate the reaction under milder conditions or with different starting materials.

Q3: How can I monitor the progress of my urea synthesis reaction?

A3: Several analytical techniques can be employed to monitor the reaction progress and quantify the final product:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for separating and quantifying urea and its byproducts like biuret from the reaction mixture.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for the quantitative analysis of urea in biofluids and potentially in reaction mixtures, offering a non-destructive and accurate method.[17] More rigorous protocols using ¹³C NMR and LC-MS have been proposed for accurate urea detection in electrocatalysis research.[18]

  • Colorimetric Methods: The diacetyl monoxime (DAM) method is a widely used colorimetric technique where urea reacts to form a colored product, and its concentration is determined by measuring the absorbance at a specific wavelength (around 525 nm).[16][18] However, this method can be prone to interference and requires careful validation.[18]

  • Enzymatic Assays: These methods utilize the enzyme urease to hydrolyze urea to ammonia and carbon dioxide. The resulting ammonia can then be quantified, providing an indirect measure of the initial urea concentration.[17]

Q4: What are the primary safety concerns when working with urea synthesis?

A4: The main safety hazards in urea synthesis are associated with the raw materials and intermediates:

  • Ammonia (NH₃): Ammonia is a toxic and corrosive gas.[3][13] Leaks can pose a significant health risk to personnel.[13][19] Proper ventilation, handling procedures, and personal protective equipment (PPE) are essential.

  • High Pressure and Temperature: The reaction is conducted under extreme conditions, which presents risks of equipment failure and potential for explosive release of hot, corrosive, and toxic materials.

  • Corrosion: As discussed, ammonium carbamate is highly corrosive, which can lead to equipment degradation and potential leaks if not properly managed.[10][11]

  • Crystallization: Ammonium carbamate and urea can crystallize at lower temperatures, potentially leading to blockages in pipes and equipment.[13] This can be particularly hazardous in safety relief systems.

Experimental Protocols

Protocol 1: General Procedure for Laboratory-Scale Urea Synthesis via Hofmann Rearrangement

This protocol is adapted for the synthesis of N-substituted ureas from primary amides.[20]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve the primary amide (1.0 equivalent) in 7 M methanolic ammonia (17.5 equivalents) at 0°C.

  • Reaction Initiation: Add (diacetoxyiodo)benzene (PIDA) (2.0 equivalents) to the stirred solution in one portion.

  • Initial Reaction: Continue stirring the reaction mixture at 0°C for 30 minutes.

  • Warming and Completion: Allow the reaction to warm to room temperature and stir for an additional 90 minutes.

  • Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) and/or ¹H NMR.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel.

Protocol 2: Analytical Method for Urea Quantification using UV-Vis Spectroscopy (DAMO-TSC Method)

This protocol outlines a general procedure for the colorimetric determination of urea.[16][18]

  • Reagent Preparation:

    • Reagent A: Prepare a solution containing FeCl₃, H₂SO₄, and H₃PO₄ in deionized water.

    • Reagent B: Prepare a solution of diacetyl monoxime (DAM) and thiosemicarbazide (TSC) in deionized water.

  • Standard Curve Preparation:

    • Prepare a series of urea standards of known concentrations (e.g., 0-20 ppm) in the same solvent as your samples.

  • Sample and Standard Treatment:

    • To a known volume of each standard and sample solution, add Reagent A and Reagent B.

  • Color Development:

    • Heat the mixtures in a water bath at a controlled temperature (e.g., 90-100°C) for a specific time (e.g., 15-20 minutes) to allow for color development.

  • Measurement:

    • Cool the solutions to room temperature.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 525 nm) using a UV-Vis spectrophotometer.

  • Quantification:

    • Plot a calibration curve of absorbance versus urea concentration for the standards.

    • Determine the concentration of urea in your samples by interpolating their absorbance values on the standard curve.

Visualizations

Urea_Synthesis_Workflow cluster_Inputs Reactant Inputs cluster_Process Synthesis Process cluster_Outputs Products & Byproducts Ammonia Ammonia (NH₃) Reactor High P/T Reactor (170-200°C, 130-300 bar) Ammonia->Reactor CO2 Carbon Dioxide (CO₂) CO2->Reactor Separator Separator/ Stripper Reactor->Separator Urea, Water, Carbamate Urea_Sol Urea Solution Separator->Urea_Sol Urea Product Unreacted Unreacted NH₃ & CO₂ Separator->Unreacted Recycle Recycle Loop Recycle->Reactor Recycled Reactants Unreacted->Recycle Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions LowYield Low Urea Yield Temp Suboptimal Temperature LowYield->Temp Pressure Inadequate Pressure LowYield->Pressure Ratio Incorrect Reactant Ratio LowYield->Ratio Time Insufficient Reaction Time LowYield->Time AdjustTemp Adjust Temperature (e.g., 170-200°C) Temp->AdjustTemp IncreaseP Increase Pressure Pressure->IncreaseP AdjustRatio Increase NH₃:CO₂ Ratio Ratio->AdjustRatio IncreaseTime Increase Reaction Time Time->IncreaseTime

Caption: Troubleshooting logic for low urea yield.

References

  • Song, X., Ma, X., Chen, T., Xu, L., Feng, J., Wu, L., Tan, X., Wang, R., & Chen, C. (n.d.). Urea Synthesis via Coelectrolysis of CO2 and Nitrate over Heterostructured Cu–Bi Catalysts. ACS Energy Letters.
  • (n.d.). Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology. ACS Publications.
  • (2025, March 31). What are the condition for good yield of urea? Filo.
  • (n.d.). Optimizing reaction conditions for synthesizing substituted ureas. Benchchem.
  • Li, C., Zhu, Q., Song, C., Zeng, Y., & Zheng, Y. (2024, December 20). Electrocatalysts for Urea Synthesis from CO2 and Nitrogenous Species: From CO2 and N2/NOx Reduction to urea synthesis. PubMed.
  • (2023, March 16). Urea Production and Manufacturing Process and Uses.
  • (n.d.). A CRITICAL STUDY ON THE PRODUCTION, FACTOR AFFECTING PRODUCTION OF UREA, PROPERTIES, USES AND ADVANTAGE AND DISADVANTAGE OF UREA. RJPN.
  • (2018, November 9). 2018 12 Baboo Major Safety Hazards in Urea plants. UreaKnowHow.
  • (2024, May 3). Advances in Catalysts for Urea Electrosynthesis Utilizing CO 2 and Nitrogenous Materials: A Mechanistic Perspective. MDPI.
  • (2021, December 20). Novel Electrocatalyst Boosts Synthesis of Urea from CO2 and N2. Mirage News.
  • (n.d.). Thermodynamics of the Urea Process. UreaKnowHow.
  • (2016, August 18). Avoiding Corrosion while Increasing Urea Production. Emerson Automation Experts.
  • (2024, May 3). Advances in Catalysts for Urea Electrosynthesis Utilizing CO2 and Nitrogenous Materials: A Mechanistic Perspective. ResearchGate.
  • (2016, July 5). Urea Production Automation Challenges.
  • (2020, September 22). Urea Manufacturing Process. Chemical Engineering World.
  • (n.d.). Ammonia and urea production. Greenpeace Research Laboratories.
  • (n.d.). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance.
  • (n.d.). Guidelines for reliable urea detection in electrocatalysis. ChemRxiv.
  • (2021, March 8). Urea production. Badotherm.
  • (2025, August 5). Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate.
  • (n.d.). PRODUCTION OF UREA and UREA AMMONIUM NITRATE. Product Stewardship.

Sources

Technical Support Center: Purification of 1,1-Dimethyl-3-(piperidin-4-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical advice and troubleshooting protocols for the purification of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride. The following question-and-answer format is designed to address common and complex challenges encountered during its purification, ensuring you achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Assessment & Characterization

Q1: What are the fundamental physicochemical properties of this compound that I should be aware of before starting purification?

Understanding the basic properties of your compound is critical for selecting an appropriate purification strategy. As a substituted urea and a hydrochloride salt, it possesses characteristics that influence its solubility and stability.

PropertyValue / ObservationSignificance for Purification
Molecular Formula C₈H₁₈ClN₃OUsed for calculating molar equivalents and confirming mass spectrometry data.
Molecular Weight 207.70 g/mol Essential for accurate measurements and yield calculations.
Appearance Typically a white to off-white solid.Color deviations may indicate the presence of impurities.
Salt Form HydrochlorideEnhances water solubility compared to the free base. It is generally stable but can be hygroscopic.[1]
Solubility Profile Soluble in water and polar protic solvents like methanol and ethanol. Sparingly soluble in less polar solvents like dichloromethane (DCM) and ethyl acetate. Insoluble in non-polar solvents like hexanes and ether.This differential solubility is the cornerstone of purification by recrystallization and precipitation.
Stability Urea compounds can be susceptible to hydrolysis under strong acidic or basic conditions, or at elevated temperatures.[2] The hydrochloride salt form provides a mildly acidic environment, which generally confers stability.Avoid prolonged heating and exposure to strong bases to prevent degradation. The stability of urea in solution is typically greatest in a pH range of 4-8.[2][3]

Q2: What are the most probable impurities in my crude sample of this compound?

Impurities typically originate from the synthetic route. The synthesis of substituted ureas often involves the reaction of an amine with an isocyanate or a carbamoyl chloride.[4]

Common impurities may include:

  • Unreacted Starting Materials: Such as 4-amino-piperidine derivatives or 1,1-dimethylcarbamoyl chloride.

  • Side-Reaction Products: Formation of symmetrical ureas or other byproducts from side reactions. For instance, N-acylurea can be a byproduct in some urea syntheses.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Degradation Products: If the compound was exposed to high temperatures or non-optimal pH, hydrolysis of the urea linkage could occur.[2]

  • Inorganic Salts: Salts introduced during pH adjustments or work-up procedures.

Identifying potential impurities based on your specific synthesis scheme is a crucial first step in developing a purification strategy.

Q3: Which analytical techniques are recommended for assessing the purity of my sample before and after purification?

A multi-pronged approach to purity analysis is recommended for robust characterization.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for initial assessment. It helps in identifying the number of components in your crude mixture and selecting a solvent system for column chromatography. A typical system could be DCM/Methanol or Ethyl Acetate/Methanol with a small amount of ammonium hydroxide to suppress tailing of the polar amine.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% TFA or formic acid) is a good starting point.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your desired product and helps identify organic impurities. The presence of unexpected signals can indicate impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying the mass of unknown impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids. A broad or depressed melting point suggests the presence of impurities.

Section 2: Purification Strategies & Troubleshooting

Q4: How do I select the most appropriate purification method for my sample?

The choice between methods like recrystallization, column chromatography, or a simple wash depends on the nature and quantity of both your compound and its impurities. The following decision tree provides a general guide.

G cluster_protocols Recommended Protocols start Assess Crude Purity (TLC/HPLC) is_solid Is the crude material a solid? start->is_solid purity_check Purity >90%? (minor colored impurities) is_solid->purity_check Yes oiling_out Crude is an oil or gum is_solid->oiling_out No impurity_polarity Are impurities significantly more or less polar? purity_check->impurity_polarity Yes purity_check->impurity_polarity No, <90% recrystallize Strategy: Recrystallization impurity_polarity->recrystallize Yes slurry_wash Strategy: Slurry Wash impurity_polarity->slurry_wash Yes, and easily separable by solubility chromatography Strategy: Column Chromatography impurity_polarity->chromatography No, close polarity oiling_out->chromatography

Sources

Technical Support Center: Enhancing the Bioavailability of Piperidinyl Urea Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidinyl urea inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the preclinical development of this important class of molecules, with a specific focus on improving oral bioavailability. My aim is to move beyond simple protocol recitation and delve into the causality behind experimental choices, empowering you to make informed decisions in your research.

Poor oral bioavailability is a frequent hurdle in the development of small molecule inhibitors, often stemming from a combination of low aqueous solubility, poor membrane permeability, and rapid first-pass metabolism.[1][2] This guide will provide a structured, question-and-answer-based approach to systematically diagnose and address these issues for your piperidinyl urea compounds.

Troubleshooting Guide & FAQs

Section 1: Solubility and Dissolution Challenges

Question 1: My piperidinyl urea inhibitor shows potent in vitro activity but has extremely low aqueous solubility. What are the primary reasons for this, and what initial steps can I take to improve it?

Answer:

The poor aqueous solubility of many piperidinyl urea inhibitors is often intrinsic to their chemical structure. The urea functional group, while crucial for target engagement through hydrogen bonding, can also contribute to strong crystal lattice energy, making it difficult for individual molecules to dissolve.[1][3] Additionally, the often-hydrophobic nature of the piperidine and aryl moieties further limits interaction with water.

Your initial troubleshooting should focus on two parallel streams: structural modification and formulation strategies.

Structural Modification Insights:

A common strategy to enhance solubility is to disrupt the planarity and symmetry of the molecule, which can reduce crystal packing energy.[3] For instance, introducing a methyl group on one of the urea nitrogens can disrupt the planar conformation and has been shown to significantly increase solubility.[3]

Formulation Strategies:

For early-stage in vitro testing and animal studies, simple formulation adjustments can be highly effective. Creating a stock solution in an organic solvent like DMSO is standard, but for aqueous-based assays or in vivo dosing, co-solvents can be employed.

  • Co-solvency: This involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a lipophilic drug.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can significantly enhance solubility.

Here is a comparative table of common solubility enhancement techniques:

Technique Principle Advantages Disadvantages Citation
Micronization Increases surface area by reducing particle size.Simple, applicable to many compounds.May not be sufficient for very poorly soluble drugs.[4]
Co-crystals Forms a new crystalline solid with a co-former, altering physicochemical properties.Can significantly improve solubility and dissolution rate.Requires screening for suitable co-formers.[5]
Amorphous Solid Dispersions (ASDs) Disperses the drug in an amorphous state within a polymer matrix.Can lead to substantial increases in apparent solubility and bioavailability.Potential for physical instability (recrystallization) over time.[6]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents.Can significantly improve oral absorption of lipophilic drugs.Can be complex to formulate and characterize.[7]

Question 2: I'm considering a prodrug approach to improve the solubility of my lead compound. What are some suitable prodrug strategies for urea-containing molecules?

Answer:

The prodrug approach is a powerful strategy to transiently modify a drug's physicochemical properties to overcome bioavailability barriers.[8] For urea-containing compounds, the goal is often to mask the hydrogen-bonding capabilities of the urea moiety or to attach a highly soluble promoiety that will be cleaved in vivo to release the active parent drug.

A successful strategy involves creating phosphate prodrugs.[9] By attaching a phosphate group, the water solubility of the molecule can be dramatically increased. This approach has been successfully applied to a range of poorly soluble drugs to enable intravenous administration and improve oral absorption.

Here is a logical workflow for designing a prodrug for your piperidinyl urea inhibitor:

Caption: Prodrug design and evaluation workflow.

Section 2: Permeability and Absorption

Question 3: My compound has improved solubility, but I suspect poor membrane permeability is limiting its oral absorption. How can I assess this in vitro?

Answer:

Assessing membrane permeability is a critical step in understanding the absorption potential of your compound. Two widely used in vitro models for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[10][11] It's an excellent first-line screen for permeability issues.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[12][13] It can assess both passive diffusion and active transport processes, including efflux.

Here is a comparison of the two assays:

Feature PAMPA Caco-2 Permeability Assay Citation
Model System Artificial lipid membraneDifferentiated Caco-2 cell monolayer[10][13]
Transport Mechanisms Passive diffusion onlyPassive diffusion, active transport, and efflux[11][14]
Throughput HighModerate[12][15]
Cost LowHigh[12][15]
Complexity LowHigh[12][15]

Experimental Protocol: Caco-2 Permeability Assay

This protocol provides a general framework. Specific parameters should be optimized for your laboratory and compound.

  • Cell Culture: Culture Caco-2 cells on semipermeable filter inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.[1]

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Setup:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the appropriate pH (e.g., pH 6.5 for the apical side and pH 7.4 for the basolateral side).[1]

    • Add the test compound (dissolved in transport buffer) to the donor compartment (apical for A-to-B transport, basolateral for B-to-A transport).[1]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[16]

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor compartment.

Section 3: Metabolic Stability

Question 4: I'm concerned about first-pass metabolism reducing the bioavailability of my piperidinyl urea inhibitor. How can I identify potential metabolic liabilities and improve metabolic stability?

Answer:

First-pass metabolism, primarily in the liver, can significantly reduce the amount of an orally administered drug that reaches systemic circulation. Identifying and addressing metabolic "hot spots" in your molecule is crucial for improving bioavailability.

Metabolic Hot-Spot Identification:

The first step is to identify which parts of your molecule are most susceptible to metabolism. This can be achieved through a combination of in silico prediction and in vitro experiments.

  • In Silico Prediction: Several software programs can predict potential sites of metabolism based on the chemical structure of your compound.

  • In Vitro Metabolism Studies: Incubating your compound with liver microsomes or hepatocytes and analyzing the resulting metabolites by LC-MS/MS is the gold standard for identifying metabolic pathways.[2]

Common metabolic transformations for piperidinyl urea inhibitors include hydroxylation of the phenyl ring and N-dealkylation.[3]

Strategies to Improve Metabolic Stability:

Once metabolic hot spots are identified, you can employ several medicinal chemistry strategies to block or slow down these metabolic pathways:

  • Blocking Metabolic Sites: Introducing a fluorine or a methyl group at a site of hydroxylation can prevent this metabolic reaction.

  • Modifying Ring Systems: Replacing a metabolically labile aromatic ring with a more stable heterocyclic ring can improve metabolic stability.[17]

  • Conformational Constraint: Locking the molecule in a conformation that is not recognized by metabolic enzymes can also enhance stability.

Caption: Workflow for improving metabolic stability.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a general guideline for assessing the metabolic stability of your compound.

  • Preparation:

    • Thaw liver microsomes (human or other species) on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of your test compound in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a microcentrifuge tube, combine the reaction buffer, liver microsomes, and your test compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[18]

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.[19][20]

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the amount of the parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • The in vitro half-life (t1/2) can be calculated as: t1/2 = 0.693 / k.

Here is a table showing the impact of structural modifications on the pharmacokinetic parameters of a 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitor.[21]

Compound Modification Cmax (ng/mL) AUC (ng*h/mL)
Analog 1 Adamantane analogue10100
Analog 2 Cyclopropanecarbonyl and trifluoromethoxy)phenyl substitution650330,000

This data clearly demonstrates that strategic structural modifications can lead to substantial improvements in oral exposure.[21]

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). PubMed Central. [Link]

  • Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. (2022). PubMed. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). PubMed Central. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. (2011). National Institutes of Health. [Link]

  • Synthesis and analysis of urea and carbamate prodrugs as candidates for melanocyte-directed enzyme prodrug therapy (MDEPT). (2002). PubMed. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2023). ResearchGate. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PubMed Central. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). Corning. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). National Institutes of Health. [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (1993). PubMed. [Link]

  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. (2021). ResearchGate. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. [Link]

  • Solubility enhancement and study of molecular interactions of poorly soluble ibuprofen in presence of urea, a hydrotropic agent. (2018). ResearchGate. [Link]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020). National Institutes of Health. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2024). ACS Publications. [Link]

  • Recent strategies for improving solubility and oral bioavailability of piperine. (2021). ResearchGate. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Synthesis, Physicochemical Characterization, Exploration of Biological Potential and DFT Study of Di-and Tri-organotin(IV) Carboxylate Derivatives. (2025). ResearchGate. [Link]

  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. (2022). MDPI. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS. [Link]

  • Formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). (n.d.). University of the Pacific. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (2014). ResearchGate. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). PubMed Central. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PubMed Central. [Link]

  • The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. (2014). ResearchGate. [Link]

  • Metabolic Hot Spots. (n.d.). ResearchGate. [Link]

  • The impact of urease inhibitor on the bioavailability of nitrogen in urea and in comparison with other nitrogen sources in ryegrass (Lolium perenne L.). (2022). ResearchGate. [Link]

  • Formulation strategies to improve oral peptide delivery. (2014). PubMed. [Link]

  • Prodrug approaches for enhancing the bioavailability of drugs with low solubility. (2009). PubMed. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

  • C-terminal modifications of nonpeptide renin inhibitors: improved oral bioavailability via modification of physicochemical properties. (1992). PubMed. [Link]

  • Recent updates in utilizing prodrugs in drug delivery (2013-2015). (2016). PubMed. [Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride, hereafter referred to as Compound X . This molecule is an investigational small molecule designed as a potent inhibitor of the serine/threonine kinase, Kinase Z (KZ) . The urea moiety is a critical pharmacophore, capable of forming strong hydrogen bond interactions within the ATP-binding pocket of the target[1].

While potent against its primary target, the nature of kinase inhibitors—which target a large family of structurally similar enzymes—necessitates a rigorous evaluation of off-target effects[2]. Unidentified off-target activities can lead to misinterpretation of experimental data, unexpected toxicity, or paradoxical pathway activation[3]. This guide provides a comprehensive framework for researchers to identify, understand, and mitigate the off-target effects of Compound X, ensuring data integrity and accelerating project timelines.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary target of Compound X and its mechanism of action?

A1: The primary designated target of Compound X is Kinase Z (KZ). It is an ATP-competitive inhibitor. The urea and piperidine groups are designed to form specific hydrogen bonds and hydrophobic interactions within the kinase domain of KZ, preventing ATP from binding and thereby inhibiting downstream phosphorylation of its substrates.

Q2: What are the most likely off-targets for a compound with this chemical scaffold?

A2: The piperidinyl-urea scaffold is versatile and has appeared in molecules targeting various proteins[4][5][6]. For kinase inhibitors, off-targets often include kinases with a high degree of structural homology in the ATP-binding site. Based on kinome-wide profiling of similar scaffolds, researchers should be vigilant for potential activity against other kinases in the same family as KZ, as well as common promiscuous kinases like SRC, LCK, and GSK3. A comprehensive kinase selectivity panel is the only definitive way to identify these[2][7].

Q3: How can I distinguish between on-target (anti-KZ) and off-target effects in my cellular assays?

A3: This is the most critical question in target validation. A multi-pronged approach is required:

  • Dose-Response Correlation: The cellular IC50 (for a KZ-dependent phenotype) should correlate well with the biochemical IC50 of Compound X against KZ and its target engagement EC50 in cells. A significant discrepancy may suggest off-target activity.

  • Genetic Validation: Use techniques like CRISPR-Cas9 to knock out the gene for KZ[8][9]. If Compound X still produces the phenotype in knockout cells, the effect is unequivocally off-target.

  • Use of a Structurally Unrelated Inhibitor: Employ a second, validated inhibitor of KZ that has a different chemical structure. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Negative Control Cell Line: Use a cell line that does not express KZ. Any activity in this cell line points to off-target effects.

Q4: What is a recommended starting concentration range for my in vitro and cellular experiments?

A4:

  • Biochemical Assays: Start with a wide concentration range spanning from 1 nM to 10 µM to determine an accurate IC50 against purified KZ.

  • Cellular Assays: Begin with concentrations approximately 10- to 100-fold higher than the biochemical IC50 to account for cell permeability and stability. A common starting range is 100 nM to 20 µM. Note that inhibitors effective in cells only at concentrations >10 µM are more likely to exhibit non-specific or off-target effects[10]. Always perform a dose-response curve.

Section 2: Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses specific problems researchers may encounter and provides a logical path to a solution.

Issue 1: I observe significant cytotoxicity in my cell line, even at concentrations where I expect only specific inhibition of KZ.

  • Underlying Cause: This suggests that either KZ is essential for the survival of your cell line, or Compound X has potent off-target effects on proteins critical for cell viability. High cytotoxicity in normal (non-cancerous) cells is a common red flag for off-target issues[11].

  • Troubleshooting Workflow:

G cluster_0 Phase 1: Validate On-Target Potency cluster_1 Phase 2: Genetic Validation start High Cytotoxicity Observed dose_response Q: Does cellular IC50 for viability correlate with biochemical IC50 for KZ? start->dose_response ic50_yes Yes, they correlate. dose_response->ic50_yes Correlates ic50_no No, cytotoxicity is much more potent. dose_response->ic50_no Discrepancy crispr_ko Test Compound X in KZ Knockout (KO) Cells ic50_yes->crispr_ko ic50_no->crispr_ko Proceed to KO to confirm ko_rescue Phenotype is rescued. (Toxicity is ON-TARGET) crispr_ko->ko_rescue Toxicity Abolished ko_no_rescue Phenotype persists. (Toxicity is OFF-TARGET) crispr_ko->ko_no_rescue Toxicity Persists

Caption: Troubleshooting workflow for unexpected cytotoxicity.
  • Actionable Steps:

    • Confirm Potency: Determine the IC50 of Compound X against purified KZ.

    • Dose-Response: Run a careful 10-point dose-response curve for cytotoxicity in your cell line.

    • Validate with CRISPR: As outlined in the diagram, use a KZ knockout cell line. If the cells are no longer sensitive to Compound X, it validates that the cytotoxicity is on-target[8]. If they remain sensitive, the effect is off-target.

    • Profile Broadly: If off-target toxicity is confirmed, perform a broad kinase selectivity screen (see Protocol 1) to identify the problematic off-target(s).

Issue 2: Compound X is active in a cell line that does not express my primary target, Kinase Z.

  • Underlying Cause: This is a definitive sign of an off-target effect. The observed phenotype is mediated by one or more other proteins present in that cell line.

  • Actionable Steps:

    • Confirm Target Absence: Use Western Blot or qPCR to re-verify that KZ is not expressed in the cell line .

    • Identify the Off-Target: This cell line is now a powerful tool. You can use it to identify the unknown target. Techniques like chemical proteomics (e.g., drug-affinity purification followed by mass spectrometry) can be employed to pull down the binding partners of Compound X from the cell lysate[3].

    • Cross-Reference with Profiling Data: Compare the list of potential binding partners with the hits from your in vitro kinase screen (Protocol 1). A protein that appears in both datasets is a high-confidence off-target.

Section 3: Key Experimental Protocols for Target Validation

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol describes how to assess the specificity of Compound X against a broad panel of human kinases. This is a vital step to proactively identify off-targets[7].

  • Objective: To quantify the inhibitory activity of Compound X against a large, representative panel of the human kinome (e.g., the 468-kinase scanMAX panel from Eurofins DiscoverX or a similar service).

  • Methodology:

    • Compound Preparation: Prepare a high-concentration stock of Compound X (e.g., 10 mM in 100% DMSO). Perform serial dilutions to provide the required concentrations for screening. A common initial screen is performed at a single high concentration (e.g., 1 µM or 10 µM).

    • Assay Submission: Submit the compound to a commercial vendor that offers large-scale kinase profiling. They will perform standardized in vitro activity assays.

    • Data Analysis: The vendor will provide data as "% Inhibition" at the tested concentration.

      • Any kinase inhibited by >80% should be flagged as a potential off-target.

      • Follow up with full IC50 determination for all significant hits to quantify their potency relative to the primary target, KZ.

  • Data Interpretation Table:

Kinase Target% Inhibition @ 1 µMIC50 (nM)Selectivity Ratio (IC50 / KZ IC50)Notes
Kinase Z (KZ) 98% 25 1.0 Primary Target
Kinase A92%1506.0Moderate off-target
Kinase B85%75030.0Weak off-target
Kinase C20%>10,000>400Not significant
SRC 95% 50 2.0 High-Priority Off-Target
Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify direct binding of a compound to its target in an intact cell environment[12][13][14]. It is based on the principle that ligand binding stabilizes a protein against heat-induced denaturation[15][16].

  • Objective: To confirm that Compound X physically engages with KZ inside the cell and to determine a cellular EC50 for target engagement.

  • Experimental Workflow Diagram:

G A 1. Culture & Treat Cells (e.g., Vehicle vs. 10 µM Compound X) B 2. Harvest & Aliquot Cell Suspension A->B C 3. Heat Challenge Aliquots across a temperature gradient (e.g., 40°C to 65°C) B->C D 4. Cell Lysis (Freeze-thaw cycles) C->D E 5. Separate Fractions Centrifuge to pellet aggregated proteins D->E F 6. Collect Supernatant (Contains soluble, non-denatured protein) E->F G 7. Analyze by Western Blot Probe for Kinase Z F->G H 8. Quantify & Plot Soluble KZ vs. Temperature G->H

Caption: Step-by-step workflow for a CETSA experiment.
  • Step-by-Step Methodology:

    • Cell Treatment: Culture cells to ~80% confluency. Treat one group with vehicle (DMSO) and another with a saturating concentration of Compound X (e.g., 10-20 µM) for 1 hour.

    • Heating Step: After treatment, harvest the cells and divide each treatment group into multiple aliquots. Heat each aliquot at a different temperature for 3 minutes (e.g., 40, 44, 48, 52, 56, 60, 64°C), followed by immediate cooling[13].

    • Lysis and Separation: Lyse the cells via repeated freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins[14].

    • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble KZ in each sample using Western Blotting.

    • Data Interpretation: Quantify the band intensities. In the vehicle-treated samples, the amount of soluble KZ will decrease as the temperature increases. In the Compound X-treated samples, the protein will be stabilized, so more KZ will remain in the soluble fraction at higher temperatures. This "thermal shift" is direct evidence of target engagement.

Protocol 3: Target Validation with CRISPR-Cas9 Gene Editing

This is the gold standard for confirming that a cellular phenotype is caused by the modulation of a specific target[17][18]. The creation of a clean knockout cell line allows for a definitive test of on-target activity[8][9].

  • Objective: To create a KZ knockout cell line to test whether the biological effects of Compound X are dependent on the presence of its target.

  • Methodology:

    • gRNA Design: Design and validate two or more single-guide RNAs (sgRNAs) that target early, conserved exons of the gene encoding KZ to ensure a frameshift mutation and complete loss of function[17].

    • Transfection: Co-transfect cells with a Cas9 nuclease expression plasmid and the validated sgRNA plasmid.

    • Clonal Selection: Select single-cell clones and expand them.

    • Knockout Validation: Screen the clones by Western Blot to confirm the complete absence of the KZ protein. Sequence the genomic DNA of positive clones to verify the frameshift mutation.

    • Phenotypic Assay: Treat both the wild-type (WT) and KZ knockout (KO) cell lines with a dose-response of Compound X.

  • Expected Results and Interpretation:

    • On-Target Effect: The phenotype (e.g., decreased proliferation, downstream pathway modulation) is observed in WT cells but is completely absent in KO cells. This validates KZ as the relevant target.

    • Off-Target Effect: The phenotype is observed equally in both WT and KO cells. This definitively proves the effect is independent of KZ. The MTH1 inhibitor story is a classic example where CRISPR de-validated a promising target that emerged from RNAi studies[8].

Section 4: Signaling Pathway Considerations

Understanding the intended pathway and potential off-target intersections is crucial for interpreting results. Compound X may not only inhibit KZ but also other kinases that could activate compensatory pathways or produce unintended consequences.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway up_A Upstream Signal A KZ Kinase Z (KZ) up_A->KZ sub_A Substrate A KZ->sub_A pheno_A Desired Phenotype (e.g., Apoptosis) sub_A->pheno_A up_B Upstream Signal B KY Kinase Y (KY) (Off-Target) up_B->KY sub_B Substrate B KY->sub_B pheno_B Unintended Phenotype (e.g., Toxicity) sub_B->pheno_B compound Compound X compound->KZ Inhibits compound->KY Inhibits

Caption: On-target vs. potential off-target signaling pathways.

References

  • Al-Tiraihi, R., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Gasper, R., et al. (2019). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. Molecules. [Link]

  • Reinhard, F., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Biocompare (2022). Target Validation with CRISPR. Biocompare.com. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • O'Neill, D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Gilbert, L. A., et al. (2016). CRISPR approaches to small molecule target identification. MedChemComm. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pelago Bioscience. CETSA. Pelago Bioscience. [Link]

  • Journal of Biomedicine and Biochemistry (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]

  • Chou, C. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Chemical Engineering & Process Techniques. [Link]

  • Pandey, A., et al. (2024). Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling. Frontiers in Bioengineering and Biotechnology. [Link]

  • Inglese, J., et al. (2009). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Gu, T., et al. (2018). Precision Assessment of on- and Off-Target Effects of mTOR Kinase Inhibitors in a Mouse Model. Blood. [Link]

  • Takeda, S., et al. (2013). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. [Link]

  • Assay Genie (2024). Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Assay Genie. [Link]

  • Chou, C. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. JSciMed Central. [Link]

  • PubChemLite. 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride. PubChemLite. [Link]

  • Kumar, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. RSC Medicinal Chemistry. [Link]

  • Anandan, S., et al. (2011). 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lemaire, W., et al. (2008). Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Johnson, K., et al. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

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Technical Support Center: Optimizing In Vivo Dosage for 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered when establishing an optimal dosage for in vivo studies. As this is a specific chemical entity, this guide synthesizes established principles of preclinical pharmacology with data from structurally related urea and piperidine-containing compounds to provide a robust framework for your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Compound Characterization & Formulation

Q1: What are the critical physicochemical properties of this compound to consider before starting in vivo studies?

A1: Understanding the physicochemical properties of your test article is the foundation of a successful in vivo study. For this compound (CAS: 1233955-06-0), the key features are its structure—a substituted urea and a piperidine ring—and its hydrochloride salt form.[1][2]

  • Urea Moiety: The urea functional group is a common pharmacophore capable of forming multiple stable hydrogen bonds with protein targets, which is central to the bioactivity of many drugs.[3]

  • Piperidine Ring: This feature can influence the compound's solubility, lipophilicity, and potential for interaction with various biological targets, including receptors and enzymes.[4][5]

  • Hydrochloride Salt: The salt form generally enhances aqueous solubility and stability compared to the free base, which is advantageous for creating dosing formulations.

Before you begin, it is crucial to experimentally determine or source data on:

  • Solubility: Assess solubility in common preclinical vehicles (e.g., water, saline, PBS, 5% DMSO/95% corn oil). Poor solubility can lead to inaccurate dosing and low bioavailability.

  • Lipophilicity (LogP/LogD): This property predicts the compound's ability to cross cell membranes. The urea and piperidine groups suggest a moderate profile, but this must be confirmed.[6]

  • Stability: Confirm the compound's stability in your chosen vehicle at the intended storage and administration temperatures. Degradation can lead to loss of efficacy and the generation of potentially toxic byproducts.

Q2: How should I prepare a stable and appropriate formulation for animal dosing?

A2: The goal is to create a homogenous, stable formulation that is well-tolerated by the animal model. The hydrochloride salt form of your compound suggests good initial water solubility.

Recommended Formulation Strategy:

  • Start with an Aqueous Vehicle: Attempt to dissolve the compound in sterile water, 0.9% saline, or phosphate-buffered saline (PBS). The pH of the final solution should be checked to ensure it is within a physiologically tolerable range (typically pH 4-8) for the intended route of administration.

  • Use Co-solvents if Necessary: If solubility is limited in simple aqueous buffers, a tiered approach using GRAS (Generally Recognized as Safe) excipients is recommended.

    • Step 1: Add a small percentage (1-5%) of an organic co-solvent like DMSO or ethanol.

    • Step 2: If needed, add a surfactant like Tween® 80 or Cremophor® EL (0.5-5%) to create a micellar solution or microemulsion.

  • Consider a Suspension for Oral Dosing: If the compound is poorly soluble, a uniform suspension can be prepared for oral gavage. A common vehicle is 0.5% methylcellulose (MC) or carboxymethylcellulose (CMC) in water. Ensure the particle size is minimized and the suspension is mixed thoroughly before each dose is drawn.

  • Final Checks: Always perform a visual inspection for precipitation before administration. For longer studies, conduct a short-term stability test of the formulation under your planned storage conditions.

Section 2: Initial Dose Selection & Strategy

Q3: With no prior in vivo data available, how do I select a starting dose for my first animal study?

A3: Selecting a starting dose for a novel compound requires a logical, data-driven approach to maximize the chances of observing a biological effect while minimizing unnecessary animal use.[7] The process involves literature review, leveraging in vitro data, and designing a specific dose-finding study.

Workflow for Initial Dose Selection:

  • Literature Review for Analogs: Search for published studies on compounds with a similar piperidin-4-yl-urea core structure.[4][8][9] These studies can provide invaluable starting points for dose ranges, observed toxicities, and pharmacokinetic profiles in relevant animal models.

  • In Vitro to In Vivo Extrapolation: Use your in vitro potency data (e.g., IC50 or EC50) as a guide. While there is no universal conversion formula, a common (though highly simplified) starting point is to aim for initial plasma concentrations (Cmax) that are 10-100 times the in vitro EC50/IC50 value. This requires making assumptions about the volume of distribution and bioavailability.

  • Design a Dose Range-Finding (DRF) Study: This is the most critical step. A DRF study is a preliminary, non-GLP experiment designed to identify the Maximum Tolerated Dose (MTD) and to establish a preliminary dose-response relationship.[10][11]

Q4: What is a Dose Range-Finding (DRF) study, and how should I design one for this compound?

A4: A DRF study is an essential pilot experiment to determine the highest dose that can be administered without causing severe toxicity or unacceptable adverse effects (the MTD).[10] It provides the critical data needed to select appropriate dose levels for subsequent, larger-scale efficacy and toxicology studies.

Experimental Protocol: Rodent Dose Range-Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and characterize the dose-response relationship of this compound.

Methodology:

  • Animal Model Selection: Choose a relevant species, typically mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley). Use a small number of animals per group (n=3-5).

  • Dose Level Selection:

    • Select a wide range of doses with logarithmic or semi-logarithmic spacing (e.g., 3-fold or 5-fold increments).[10]

    • If no starting point is known, a very broad range is appropriate (e.g., 1, 10, 100 mg/kg). If literature on analogs exists, a more informed range can be used (e.g., 5, 15, 50 mg/kg).

  • Administration:

    • Administer the compound via the intended clinical or experimental route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).

    • Include a vehicle control group that receives the formulation without the test article.

  • Monitoring & Endpoints:

    • Clinical Observations: Monitor animals daily for signs of toxicity (e.g., changes in posture, activity, breathing, grooming) and note the time of onset and duration.

    • Body Weight: Record body weight just before dosing and daily thereafter. A weight loss of >15-20% is often a key indicator of toxicity and a criterion for reaching the MTD.[7]

    • Pharmacokinetics (Optional but Recommended): Collect sparse blood samples (e.g., at 1, 4, and 24 hours post-dose) to get a preliminary estimate of drug exposure (AUC) and peak concentration (Cmax).

    • Efficacy Readout (Optional): If a simple pharmacodynamic marker is available, it can be measured to link dose, exposure, and activity.

Table 1: Example DRF Study Design

Group Treatment Dose (mg/kg) Route N (Animals) Key Observations
1 Vehicle Control 0 PO 3-5 Baseline health, body weight
2 Compound 5 PO 3-5 Clinical signs, body weight
3 Compound 15 PO 3-5 Clinical signs, body weight
4 Compound 50 PO 3-5 Clinical signs, body weight

| 5 | Compound | 150 | PO | 3-5 | Clinical signs, body weight |

Section 3: Pharmacokinetics (PK) & Pharmacodynamics (PD)

Q5: What key pharmacokinetic (PK) parameters should I assess, and why are they critical for dose optimization?

A5: Pharmacokinetics (PK) describes what the body does to the drug (ADME: Absorption, Distribution, Metabolism, Excretion).[12] Understanding PK is non-negotiable for interpreting your in vivo results and optimizing the dose. Key parameters include:

  • Cmax (Maximum Concentration): The peak plasma concentration. Important for acute efficacy and potential for off-target toxicity.

  • Tmax (Time to Cmax): The time at which Cmax is reached. Informs the optimal timing for efficacy measurements.

  • AUC (Area Under the Curve): Represents the total drug exposure over time. It is the most critical parameter for correlating dose with overall efficacy and chronic toxicity.

  • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half. This dictates the required dosing frequency (e.g., once daily, twice daily) to maintain therapeutic levels.

A DRF study with a PK component allows you to determine if exposure (AUC) increases proportionally with the dose. Non-linear PK can indicate issues like saturated absorption or clearance, which heavily impacts dose selection for future studies.

Q6: How can I integrate pharmacodynamic (PD) endpoints to establish a dose-response relationship?

A6: Pharmacodynamics (PD) describes what the drug does to the body.[11] Integrating PD markers into your studies is essential to prove that your compound is engaging its target and producing a biological effect.

  • Target Engagement Markers: Measure a biomarker that confirms the drug is interacting with its intended target (e.g., inhibition of a specific enzyme, change in a downstream signaling molecule).

  • Efficacy Readouts: Measure a functional outcome relevant to the disease model (e.g., reduction in tumor size, normalization of blood glucose, behavioral change).[9][13]

By correlating PK parameters (like AUC) with PD readouts, you can build a PK/PD model. This model helps define the therapeutic window—the range of exposures that is both effective and non-toxic—which is the ultimate goal of dose optimization.

Section 4: Dose Extrapolation & Refinement

Q7: How can I use data from my rodent studies to predict a dose for a different species?

A7: Extrapolating doses between species is a standard part of preclinical development. The most common method is allometric scaling , which relates physiological parameters (like drug clearance) to body weight using a power-law equation.[14][15]

The basic principle is that physiological processes do not scale linearly with body weight.[16] Instead, they often scale with body weight raised to an exponent (typically around 0.75 for clearance).[17]

Allometric Scaling Workflow:

  • Gather PK Data: Obtain clearance (CL) data from at least three species (e.g., mouse, rat, dog).

  • Log-Log Plot: Plot the logarithm of clearance against the logarithm of body weight.

  • Extrapolate: Perform a linear regression on the plot. The resulting equation can be used to extrapolate the expected clearance in a new species (e.g., humans).

  • Calculate Dose: Use the predicted clearance to calculate a starting dose for the new species that is expected to achieve a similar AUC to the effective exposure in the rodent models.

It's important to note that allometric scaling is a prediction and has limitations; it should be used to determine a safe starting dose for the first-in-human or new species study, not the final therapeutic dose.[16][18]

Visual Workflows and Concepts

Diagram 1: In Vivo Dose Optimization Workflow This diagram outlines the logical progression from initial study design to a refined dosing regimen for efficacy studies.

DoseOptimizationWorkflow cluster_0 Phase 1: Planning & Feasibility cluster_1 Phase 2: Initial In Vivo Testing cluster_2 Phase 3: Analysis & Refinement cluster_3 Phase 4: Efficacy Studies P1 Compound Characterization (Solubility, Stability) P2 Formulation Development P1->P2 Input DRF Dose Range-Finding (DRF) Study in Rodents P2->DRF Start Study PKPD Preliminary PK/PD (Exposure & Target Engagement) DRF->PKPD Data Collection MTD Determine MTD & NOAEL PKPD->MTD Analyze Data Model Establish PK/PD Relationship MTD->Model Inform DoseSelect Select Doses for Efficacy Studies (e.g., Low, Med, High) Model->DoseSelect Optimize Efficacy Execute Chronic Efficacy/Tox Studies DoseSelect->Efficacy

Caption: Workflow for establishing an optimal in vivo dose.

Diagram 2: The Therapeutic Window This diagram illustrates the core concept of finding a dose that maximizes efficacy while minimizing toxicity by correlating drug exposure (PK) with biological effect (PD).

TherapeuticWindow cluster_axis Exposure Drug Exposure (AUC) Efficacy Therapeutic Efficacy Exposure->Efficacy Drives Toxicity Adverse Effects / Toxicity Exposure->Toxicity Can Cause SubTherapeutic Sub-Therapeutic Dose Therapeutic Therapeutic Window Toxic Toxic Dose p1 p2 p3 Low Dose Low Dose Increasing Dose Increasing Dose High Dose High Dose

Caption: Balancing efficacy and toxicity to find the therapeutic window.

References

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Validation & Comparative

A Comparative Guide to Soluble Epoxide Hydrolase (sEH) Inhibitors: Benchmarking 1,1-Dimethyl-3-(piperidin-4-yl)urea Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers investigating inflammatory, cardiovascular, and neuropathic pain pathways, the soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target. This enzyme is the primary regulator for the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory, analgesic, and vasodilatory effects.[1][2][3] By inhibiting sEH, the beneficial effects of EETs can be prolonged, offering a promising strategy for treating a range of diseases.[2][4][5]

This guide provides an in-depth comparison of several prominent urea-based sEH inhibitors, with a focus on the class defined by the 1,1-Dimethyl-3-(piperidin-4-yl)urea scaffold and its more advanced, widely-used analogs such as TPPU. We will delve into their comparative efficacy, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.

The Central Role of Soluble Epoxide Hydrolase in Lipid Signaling

The arachidonic acid cascade is a pivotal pathway in cellular signaling, producing not only well-known pro-inflammatory prostaglandins and leukotrienes but also epoxy fatty acids (EpFAs), such as EETs, through the action of cytochrome P450 (CYP) enzymes.[2][3] These EETs are key mediators in maintaining vascular tone and resolving inflammation. However, their biological activity is short-lived as they are rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs).[2][6][7] The inhibition of sEH prevents this degradation, thereby increasing endogenous levels of EETs and amplifying their therapeutic effects.[2][4]

sEH_Pathway cluster_0 AA Arachidonic Acid (in cell membrane) CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism PLA2 Phospholipase A2 EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Hydrolysis EETs->sEH Effects Anti-inflammatory, Analgesic, Vasodilatory Effects EETs->Effects Inhibitors sEH Inhibitors (e.g., TPPU, AR9281) Inhibitors->sEH Inhibition

Caption: The sEH signaling pathway and point of intervention.

Profiling Key Urea-Based sEH Inhibitors

The 1,3-disubstituted urea pharmacophore is a cornerstone of potent sEH inhibitor design, as it forms strong hydrogen bonds with the catalytic aspartate residue (Asp335) in the enzyme's active site.[8] While the specific compound "1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride" represents a basic structural motif, extensive structure-activity relationship (SAR) studies have led to the development of highly optimized analogs with superior potency and drug-like properties.[9][10]

Here, we compare several key inhibitors that have evolved from this structural class:

  • TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea): Widely regarded as a research standard, TPPU is a potent, brain-penetrant sEH inhibitor with excellent pharmacokinetic properties in multiple species.[11][12][13] It exhibits high potency against human sEH and is frequently used in preclinical models of inflammation, neuropathic pain, and neurodegenerative diseases.[12][13][14][15]

  • AR9281 (APAU): This compound, also known as 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea, was advanced into human clinical trials for hypertension and type 2 diabetes.[5][13][16][17] While it proved to be safe, it has a short half-life and is notably less potent on human sEH compared to its murine counterpart, which may have contributed to its limited efficacy in clinical settings.[5][15][17][18]

  • GSK2256294: An exceptionally potent and selective sEH inhibitor that has also been evaluated in clinical trials.[13][19] It demonstrates picomolar potency against human sEH, highlighting the advancements in inhibitor design.[20]

Comparative Performance: In Vitro Potency & Pharmacokinetics

The efficacy of an sEH inhibitor is determined not only by its intrinsic potency (IC50) but also by its pharmacokinetic (PK) profile, which dictates its concentration and duration of action in the body. The following tables summarize key performance data for our selected inhibitors.

Table 1: Comparative In Vitro Potency of sEH Inhibitors

InhibitorTarget SpeciesIC50 ValueReference(s)
TPPU Human sEH3.7 nM[14][20]
Monkey sEH37 nM[14][20]
Murine sEH~Similar to AR9281[15]
AR9281 (APAU) Human sEH13.8 nM[20]
Murine sEH1.7 nM[20]
GSK2256294 Human sEH27 pM[20]
Rat sEH61 pM[20]
Murine sEH189 pM[20]

Note: IC50 values can vary between different assay formats. The potency of piperidine-containing compounds like TPPU and AR9281 may be overestimated in certain common fluorescent assays.[21]

Table 2: Selected Pharmacokinetic Properties

InhibitorSpeciesRouteMean Terminal Half-LifeKey FindingsReference(s)
TPPU MultipleOralLong half-lifeGood oral bioavailability and metabolic stability.[13][13]
AR9281 HumanOral3 to 5 hoursRapidly absorbed but has a short half-life, requiring frequent dosing.[16][17][5][16][17]

The data clearly illustrates the superior potency of TPPU and GSK2256294 on the human enzyme compared to AR9281. Furthermore, the favorable pharmacokinetic profile of TPPU, characterized by a long half-life, makes it a more suitable tool for preclinical studies requiring sustained target engagement.[13][21] The clinical failure of AR9281 has been partly attributed to its combination of lower potency on human sEH and a short half-life, which would necessitate very high doses to maintain therapeutic levels.[15]

Experimental Protocols for Evaluating sEH Inhibitors

Accurate and reproducible evaluation of inhibitor potency is paramount in drug discovery. A widely adopted method is the fluorescence-based inhibitor screening assay, which is sensitive and amenable to high-throughput screening (HTS).[6][22]

Protocol: Fluorescence-Based sEH Inhibitor Screening Assay

1. Principle: This assay employs a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[22] The sEH enzyme hydrolyzes the epoxide ring of PHOME. The resulting product is unstable and rapidly decomposes, releasing the highly fluorescent 6-methoxy-2-naphthaldehyde. The rate of fluorescence increase is directly proportional to sEH activity, and its reduction in the presence of a test compound indicates inhibition.[22]

2. Materials:

  • Recombinant human sEH (hsEH)
  • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA)[22]
  • sEH substrate (PHOME)
  • Test compounds and positive control inhibitor (e.g., TPPU) dissolved in DMSO
  • Black, flat-bottom 384-well microplates
  • Fluorescence microplate reader

3. Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 0.5 µL) to the wells of a 384-well assay plate.[6]
  • Enzyme Addition: Dilute recombinant hsEH in assay buffer to the desired working concentration. Dispense the enzyme solution (e.g., 39.5 µL) into each well containing the test compounds.[6] Include wells for 'vehicle control' (DMSO only) and 'positive control' (a known inhibitor).
  • Pre-incubation: Gently mix and incubate the plate for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25-30°C). This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[6][23]
  • Reaction Initiation: Prepare the substrate solution (PHOME) in assay buffer. Initiate the enzymatic reaction by adding the substrate solution (e.g., 10 µL) to all wells.[6]
  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation/emission wavelengths (e.g., Ex/Em: 362/460 nm for the PHOME product).[24] Record fluorescence intensity at regular intervals (e.g., every 30 seconds) for 15-30 minutes.[24]
  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Normalize the data by setting the vehicle control as 100% activity and a saturating concentration of a potent inhibitor as 0% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; plate [label="Prepare Assay Plate\n(384-well)"]; add_cmpd [label="Add Test Compounds\n& Controls (DMSO)"]; add_enzyme [label="Add sEH Enzyme\nin Assay Buffer"]; preincubate [label="Pre-incubate\n(5-15 min)"]; add_sub [label="Initiate Reaction\n(Add PHOME Substrate)"]; read [label="Kinetic Fluorescence\nReading (Plate Reader)"]; analyze [label="Data Analysis\n(Calculate Slopes)"]; normalize [label="Normalize Data\n(% Inhibition)"]; ic50 [label="IC50 Determination\n(Curve Fitting)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> plate -> add_cmpd -> add_enzyme -> preincubate -> add_sub -> read -> analyze -> normalize -> ic50 -> end; }

Caption: High-throughput screening workflow for sEH inhibitors.

Conclusion and Future Outlook

The development of soluble epoxide hydrolase inhibitors has progressed significantly from early scaffolds to highly potent, selective, and pharmacokinetically optimized molecules. While the foundational 1,1-Dimethyl-3-(piperidin-4-yl)urea structure has been influential, advanced analogs like TPPU have become the gold standard for preclinical research due to a combination of high potency on human sEH and excellent drug-like properties.[15] In contrast, AR9281 , despite reaching clinical trials, serves as a key case study on the importance of matching in vitro potency on the target species (human) with a suitable pharmacokinetic profile for the intended indication.[15][18]

Future research will continue to refine these molecules, potentially exploring dual-target inhibitors or compounds with tailored properties for specific diseases.[12] The robust experimental frameworks developed for their evaluation will be critical in identifying the next generation of sEH inhibitors that can successfully translate from the laboratory to the clinic.

References

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  • Hwang, S. H., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Drug Metabolism and Disposition, 47(5), 484-495. Retrieved from [Link]

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  • Guedes, A., et al. (2018). Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine. Frontiers in Pharmacology, 9, 129. Retrieved from [Link]

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  • Bettaieb, A., et al. (2013). Soluble Epoxide Hydrolase Deficiency or Inhibition Attenuates Diet-induced Endoplasmic Reticulum Stress in Liver and Adipose Tissue. Journal of Biological Chemistry, 288(20), 14436-14445. Retrieved from [Link]

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  • Gonzalez-Lafuente, L., et al. (2013). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of Chemical Information and Modeling, 53(8), 2095-2108. Retrieved from [Link]

  • Wagner, K. M., et al. (2021). Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative. Journal of Medicinal Chemistry, 64(5), 2419-2440. Retrieved from [Link]

  • Morisseau, C., & Hammock, B. D. (2013). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Annual Reports in Medicinal Chemistry, 48, 227-243. Retrieved from [Link]

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  • An, G., et al. (2021). Target-Mediated Drug Disposition (TMDD) – a Class Effect of Soluble Epoxide Hydrolase (sEH) Inhibitors. The Journal of Clinical Pharmacology. Retrieved from [Link]

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A Comparative Guide to the Efficacy of 1,1-Dimethyl-3-(piperidin-4-yl)urea Derivatives and Analogs as Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the efficacy of 1,1-Dimethyl-3-(piperidin-4-yl)urea derivatives and structurally related analogs as potent kinase inhibitors for cancer therapy. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from peer-reviewed literature to offer a clear perspective on the structure-activity relationships (SAR), comparative potencies, and underlying mechanisms of action of this important class of compounds. We will delve into their inhibitory effects on key oncogenic kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-MET), and provide detailed experimental protocols to facilitate the replication and validation of these findings.

Introduction: The Urea Scaffold as a Privileged Motif in Kinase Inhibition

The urea functional group is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its ability to form a bidentate hydrogen bond with the hinge region of the ATP-binding pocket of kinases makes it a highly effective scaffold for achieving potent and selective inhibition.[1][2] The 1,1-Dimethyl-3-(piperidin-4-yl)urea core, and its diaryl urea analogs, have been extensively explored, leading to the development of several clinically approved drugs, such as Sorafenib, which targets the RAF/MEK/ERK signaling pathway.[3][4]

The rationale behind targeting kinases like VEGFR-2 and c-MET stems from their critical roles in tumor angiogenesis, proliferation, and metastasis.[5][6] VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[7][8] c-MET, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that promotes cell growth, invasion, and resistance to therapy.[5] The simultaneous inhibition of both VEGFR-2 and c-MET has emerged as a promising strategy to overcome drug resistance and achieve synergistic antitumor effects.[9][10]

This guide will focus on a comparative analysis of a series of pyridine-urea derivatives, close analogs of the 1,1-Dimethyl-3-(piperidin-4-yl)urea scaffold, to elucidate the key structural features that govern their efficacy as single and dual kinase inhibitors.

Comparative Efficacy of Pyridine-Urea Derivatives

The antiproliferative activity and kinase inhibitory potency of a series of 1-pyridin-2-yl-3-arylurea derivatives have been evaluated to understand their structure-activity relationships. The following tables summarize the in vitro efficacy of these compounds against a human breast cancer cell line (MCF-7) and the VEGFR-2 kinase.

Table 1: Comparative Antiproliferative Activity of 1-Pyridin-2-yl-3-arylurea Derivatives against MCF-7 Cells [7]

Compound IDR-group on Aryl MoietyIC50 (µM) after 48hIC50 (µM) after 72h
8a 4-OCH37.03 ± 0.564.11 ± 0.33
8b 4-CH35.14 ± 0.413.29 ± 0.26
8c 4-F6.21 ± 0.493.88 ± 0.31
8d 4-Cl4.55 ± 0.362.85 ± 0.23
8e 4-Br0.22 ± 0.020.11 ± 0.01
8g 3-OCH33.03 ± 0.241.94 ± 0.15
8i 3-F4.89 ± 0.393.10 ± 0.25
8j 3-Cl10.09 ± 0.815.14 ± 0.41

Table 2: Comparative Inhibitory Activity of Selected Pyridine-Urea Derivatives against VEGFR-2 Kinase [8][11]

Compound IDR-group on Aryl MoietyVEGFR-2 Inhibition IC50 (µM)
8b 4-CH35.0 ± 1.91
8e 4-Br3.93 ± 0.73
Sorafenib (Reference Drug)0.09 ± 0.01

Expertise & Experience: Interpreting the SAR Data

The data presented in Tables 1 and 2 highlight several key structure-activity relationships. The nature and position of the substituent on the aryl ring significantly influence the antiproliferative activity. For instance, the presence of a bromine atom at the para-position (compound 8e ) leads to a dramatic increase in potency against MCF-7 cells compared to other halogen or electron-donating groups.[7] This suggests that the size and lipophilicity of the substituent play a crucial role in the interaction with the target.

While these compounds show promising antiproliferative effects, their direct inhibition of VEGFR-2 is modest compared to the multi-kinase inhibitor Sorafenib.[8] This discrepancy suggests that the potent anticancer activity of these derivatives may be mediated by the inhibition of other kinases or by a multi-targeted mechanism of action. This underscores the importance of comprehensive kinase profiling to fully elucidate the therapeutic potential of novel compounds.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescence-based assay to determine the IC50 value of a test compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.

Experimental Workflow for In Vitro Kinase Inhibition Assay

G reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) plate_setup Plate Setup (Add inhibitor and kinase/substrate mix) reagent_prep->plate_setup reaction_init Reaction Initiation (Add ATP) plate_setup->reaction_init incubation Incubation (Room temperature, 60 min) reaction_init->incubation adp_detection ADP Detection (Add ADP-Glo™ Reagent) incubation->adp_detection luminescence Luminescence Generation (Add Kinase Detection Reagent) adp_detection->luminescence readout Data Acquisition (Luminometer) luminescence->readout G cell_seeding Cell Seeding (96-well plate) treatment Compound Treatment (Serial dilutions) cell_seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_addition MTT Addition (0.5 mg/mL final concentration) incubation->mtt_addition formazan_formation Formazan Formation (Incubate 4 hours) mtt_addition->formazan_formation solubilization Solubilization (Add DMSO or solubilization buffer) formazan_formation->solubilization readout Absorbance Reading (570 nm) solubilization->readout

Caption: General workflow for an MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in serum-free medium.

    • Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the cells for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation:

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values. [7]

In Vivo Efficacy Evaluation (Xenograft Model)

This protocol provides a general framework for assessing the antitumor efficacy of a test compound in a subcutaneous xenograft model.

Step-by-Step Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., athymic nude mice). [12][13]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. [2][13]

  • Compound Administration:

    • Administer the test compound and vehicle control to the respective groups via the desired route (e.g., oral gavage) and schedule. [13]

  • Monitoring and Data Collection:

    • Monitor the health of the animals and measure tumor volume and body weight regularly (e.g., twice weekly). [2][12] * At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect. [14]

Targeted Signaling Pathway: The RAS/RAF/MEK/ERK Cascade

Many urea-based kinase inhibitors, including Sorafenib, exert their anticancer effects by targeting the RAS/RAF/MEK/ERK signaling pathway. [4]This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a common feature of many cancers.

Simplified RAS/RAF/MEK/ERK Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Regulates gene expression for Inhibitor Urea-based Inhibitor (e.g., Sorafenib) Inhibitor->RAF Inhibits

Caption: A simplified diagram of the RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of urea-based compounds.

As illustrated, the binding of a growth factor to its receptor tyrosine kinase initiates a phosphorylation cascade that ultimately leads to the activation of ERK. Activated ERK then translocates to the nucleus to regulate the expression of genes involved in cell proliferation and survival. Urea-based inhibitors, by targeting key kinases in this pathway like RAF, can effectively block these downstream effects and inhibit tumor growth.

Conclusion

The 1,1-Dimethyl-3-(piperidin-4-yl)urea scaffold and its analogs represent a versatile and highly promising class of kinase inhibitors for cancer therapy. Their efficacy is dictated by a complex interplay of structural features that influence their binding to the kinase active site and their overall cellular activity. The comparative data and detailed protocols presented in this guide provide a solid foundation for researchers to build upon in the design and evaluation of novel, more potent, and selective kinase inhibitors. A thorough understanding of the structure-activity relationships and the targeted signaling pathways is paramount for the successful development of the next generation of urea-based anticancer drugs.

References

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  • Fraley, M. E., et al. (2002). Thienopyrimidine ureas as novel and potent multitargeted receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(21), 4731-4740.
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A Comparative Guide to the Biological Activity of 1,1-Dimethyl-3-(piperidin-4-yl)urea Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of various analogs derived from the 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride scaffold. While the parent compound, this compound, is primarily utilized as a chemical intermediate in synthetic chemistry, its structural motif is a cornerstone in the development of potent and selective modulators of various biological targets. This document delves into the structure-activity relationships (SAR), comparative efficacy, and underlying mechanisms of these analogs, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Introduction: The Versatile Piperidin-4-yl Urea Scaffold

The piperidin-4-yl urea core is a privileged scaffold in medicinal chemistry. Its inherent properties, such as the ability to form multiple hydrogen bonds via the urea moiety and the conformational flexibility of the piperidine ring, allow for the design of ligands with high affinity and specificity for a diverse range of biological targets.[1][2] This guide will explore four key areas where analogs of this scaffold have demonstrated significant biological activity: inhibition of soluble epoxide hydrolase (sEH), antagonism of the CXCR3 receptor, neuroprotection, and antiproliferative effects.

I. Soluble Epoxide Hydrolase (sEH) Inhibition: A Therapeutic Avenue for Inflammation and Hypertension

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid mediators with potent anti-inflammatory and vasodilatory properties.[3] Inhibition of sEH increases the bioavailability of EETs, making it a promising strategy for treating hypertension, inflammation, and pain.[3]

Comparative Inhibitory Potency of Piperidin-4-yl Urea Analogs

Analogs of 1,1-Dimethyl-3-(piperidin-4-yl)urea have emerged as highly potent sEH inhibitors. The key to their activity lies in the nature of the substituents on the piperidine nitrogen and the aryl group attached to the urea. A comparative analysis of several analogs reveals a clear structure-activity relationship.

Compound IDR1 (Aryl Group)R2 (Piperidine N-substituent)Human sEH IC50 (nM)Murine sEH IC50 (nM)Reference
Analog 1 4-(trifluoromethoxy)phenylCyclopropanecarbonyl0.91.8[4][5]
Analog 2 4-(trifluoromethoxy)phenylAcetyl2.15.2[4]
Analog 3 Adamantan-1-ylPropionyl-7.0[4]
Analog 4 Adamantan-1-ylAcetyl--[4]

Table 1: Comparative inhibitory potency (IC50) of selected 1-aryl-3-(1-acylpiperidin-4-yl)urea analogs against human and murine soluble epoxide hydrolase.

Expert Analysis of SAR: The data clearly indicates that the substitution on both the aryl ring and the piperidine nitrogen significantly influences inhibitory potency. The 4-(trifluoromethoxy)phenyl group (Analog 1 and 2) appears to be more favorable than the bulky adamantyl group (Analog 3 and 4) for human sEH inhibition. Furthermore, small, constrained acyl groups on the piperidine, such as cyclopropanecarbonyl, lead to a notable increase in potency.[4][5] This is likely due to optimal fitting within the hydrophobic catalytic pocket of the enzyme.

Alternative sEH Inhibitors

For a broader perspective, it is valuable to compare the piperidin-4-yl urea series with other classes of sEH inhibitors.

Compound ClassExample CompoundMechanismKey Features
Amides N-(3,3-diphenyl-propyl)-nicotinamideNon-urea basedImproved metabolic stability compared to some urea analogs.[1]
Sulfonylureas GlimepirideUrea isostereOffers a different hydrogen bonding pattern and potential for altered pharmacokinetic profiles.[6]
Natural Products Methyl rosmarinateCompetitive inhibitorDerived from natural sources, representing a distinct chemical space.[7]

Table 2: Comparison with alternative classes of soluble epoxide hydrolase inhibitors.

sEH Signaling Pathway and Point of Inhibition

The therapeutic effects of sEH inhibitors are mediated by the augmentation of the epoxy-fatty acid signaling pathway.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Anti-inflammatory, Vasodilatory Effects EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs NoEffects Reduced Biological Activity DHETs->NoEffects Inhibitor Piperidin-4-yl Urea Analogs Inhibitor->sEH Inhibition

Caption: Inhibition of sEH by piperidin-4-yl urea analogs prevents the degradation of EETs.

II. CXCR3 Receptor Antagonism: Modulating Immune Responses

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a pivotal role in the trafficking of immune cells, particularly T cells and natural killer cells, to sites of inflammation.[8][9] Antagonists of CXCR3 are being investigated for the treatment of autoimmune diseases and certain cancers.[8][10][11]

Comparative Activity of Piperidin-4-yl Urea Analogs as CXCR3 Antagonists

Structure-activity relationship studies have led to the identification of potent 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 antagonists.

Compound IDAryl Group SubstitutionIC50 (nM) in GTPγS AssayReference
9t 3,4-dichlorophenyl16[12][13]
Analog B 4-chlorophenyl>1000[12][13]
Analog C 3-chloro-4-methylphenyl45[12][13]

Table 3: Comparative potency of 1-aryl-3-piperidin-4-yl-urea analogs as CXCR3 antagonists.

Expert Analysis of SAR: The substitution pattern on the aryl ring is a critical determinant of CXCR3 antagonist activity. A 3,4-dichloro substitution (compound 9t) confers significantly higher potency compared to a single 4-chloro substitution (Analog B).[12][13] This suggests that electronic and steric factors in this region are crucial for receptor binding.

Alternative CXCR3 Antagonists

A variety of non-urea based scaffolds have also been developed as CXCR3 antagonists.

Compound NameChemical ClassKey FeaturesReference
AMG487 Aziquinazoline derivativeHigh selectivity and oral bioavailability; has been evaluated in clinical trials.
NBI-74330 Small moleculeEffective in preclinical models of neuropathic pain and atherosclerosis.
TAK-779 Broad-spectrum antagonistAlso inhibits other chemokine receptors.

Table 4: Comparison with alternative classes of CXCR3 antagonists.

CXCR3 Signaling Pathway and Point of Antagonism

CXCR3 antagonists block the downstream signaling cascades initiated by the binding of its chemokine ligands (CXCL9, CXCL10, and CXCL11).

CXCR3_Pathway Ligands CXCL9, CXCL10, CXCL11 CXCR3 CXCR3 Receptor Ligands->CXCR3 G_Protein G-protein Activation CXCR3->G_Protein Signaling Downstream Signaling (e.g., p44/p42 MAP kinase, Akt/PI3K) G_Protein->Signaling Response Cellular Responses: Chemotaxis, Migration Signaling->Response Antagonist Piperidin-4-yl Urea Analogs Antagonist->CXCR3 Antagonism

Caption: Piperidin-4-yl urea analogs block ligand binding to the CXCR3 receptor.

III. Neuroprotective Activity: Combating Neurodegeneration

The piperidine urea scaffold has also been explored for its potential in treating neurodegenerative diseases. Analogs have been shown to protect neuronal cells from excitotoxicity and oxidative stress.

Comparative Neuroprotective Effects

A series of piperidine urea derivatives were evaluated for their ability to protect SH-SY5Y human neuroblastoma cells from L-glutamic acid-induced injury.

Compound IDR Group on AcetamideCell Viability (%) at 10 µMReference
A10 5-methyl-1,3,4-thiadiazol-2-yl~75%
A7 1,3,4-thiadiazol-2-yl~70%
Fenazinel (Control) -~65%

Table 5: Comparative neuroprotective activity of piperidine urea derivatives in an in vitro model.

Expert Analysis of SAR: The introduction of a 5-methyl-1,3,4-thiadiazol-2-yl group (Compound A10) resulted in slightly better neuroprotective activity compared to the unsubstituted thiadiazole (Compound A7) and the control drug, Fenazinel. This highlights the tunability of the scaffold for neuroprotective applications.

IV. Antiproliferative Activity: A Strategy in Cancer Therapy

Diaryl urea compounds are a well-established class of anticancer agents, and the piperidin-4-yl urea scaffold provides a framework for developing novel antiproliferative drugs.[2]

Comparative Antiproliferative Efficacy

The antiproliferative activity of various urea derivatives is typically evaluated against a panel of cancer cell lines.

Compound ClassExample CompoundTarget Cancer Cell LineIC50 (µM)Reference
Aryl Urea Derivative Compound 21PC-3 (Prostate)20.13
Ethylenediurea Derivative Compound 6MDA-MB-231 (Breast)<100
Pyridyl Urea Derivative Compound IcU-87 MG (Glioblastoma)>100 (low activity)[2]

Table 6: Comparative antiproliferative activity of various urea-based compounds.

Expert Analysis: The antiproliferative efficacy of urea derivatives is highly dependent on the specific substitutions and the overall molecular architecture. The N-(3-nitrophenyl)-N′-(1-phenylethyl)urea (Compound 21) demonstrated moderate activity against prostate cancer cells, indicating the potential for this class of compounds.

Experimental Protocols

General Experimental Workflow

A typical workflow for evaluating the biological activity of novel chemical entities involves a tiered approach from in vitro screening to in vivo validation.

Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation a1 Primary Screening (e.g., sEH fluorescent assay) a2 Potency Determination (IC50) (e.g., Dose-response curves) a1->a2 a3 Cell-based Assays (e.g., Neuroprotection, Antiproliferation) a2->a3 b1 Pharmacokinetic Studies (e.g., Bioavailability) a3->b1 Lead Compound Selection b2 Efficacy in Disease Models (e.g., Hypertension, Inflammation) b1->b2

Caption: A generalized workflow for the evaluation of novel bioactive compounds.

Protocol 1: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol describes a common fluorescence-based assay for determining the inhibitory potency of compounds against sEH.

Objective: To determine the IC50 value of test compounds against human soluble epoxide hydrolase.

Materials:

  • Recombinant human sEH

  • PHOME (cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate) substrate

  • Bis-Tris/HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 100 µL of Bis-Tris/HCl buffer.

  • Add 1 µL of the test compound dilution to each well.

  • Add recombinant human sEH to each well to a final concentration of 1 nM.

  • Incubate the plate at 30°C for 5 minutes.

  • Initiate the reaction by adding the PHOME substrate to a final concentration of 5 µM.

  • Incubate the reaction at 30°C for 20 minutes.

  • Stop the reaction by adding a suitable stopping solution.

  • Measure the fluorescence intensity (excitation at 330 nm, emission at 465 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Neuroprotection Assay

This protocol outlines a method to assess the neuroprotective effects of compounds against L-glutamic acid-induced excitotoxicity in SH-SY5Y cells.

Objective: To evaluate the ability of test compounds to protect neuronal cells from glutamate-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS

  • L-glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Induce neurotoxicity by adding L-glutamic acid to a final concentration of 10 mM.

  • Incubate the cells for 24 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of a wide array of biologically active compounds. Its analogs have demonstrated significant potential as inhibitors of soluble epoxide hydrolase, antagonists of the CXCR3 receptor, and as neuroprotective and antiproliferative agents. The structure-activity relationship studies highlighted in this guide underscore the importance of targeted modifications to achieve high potency and selectivity. The provided experimental protocols offer a foundation for researchers to further explore and optimize these and other analogs for therapeutic applications. The continued investigation of this versatile chemical scaffold holds considerable promise for the discovery of novel therapeutics for a range of human diseases.

References

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Comparative Analysis of 1,1-Dimethyl-3-(piperidin-4-yl)urea Hydrochloride: A Guide to Profiling Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity and cross-reactivity profile of the novel chemical entity, 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride. Given the absence of extensive public data on this compound, we will approach its analysis as a case study in early-stage drug discovery. We will outline the strategic rationale and experimental workflows necessary to determine its primary biological targets, identify potential off-targets, and objectively compare its performance against established kinase inhibitors.

The structure of this compound contains two key pharmacophores: a urea moiety and a piperidine scaffold. The urea group is a privileged structure in medicinal chemistry, well-known for its ability to form critical hydrogen bond interactions within the ATP-binding site of protein kinases.[1][2] This strongly suggests that the compound's primary targets may lie within the human kinome. The piperidine ring is a versatile scaffold found in a wide array of approved drugs, lending favorable physicochemical properties.[3][4][5]

Understanding an inhibitor's cross-reactivity is paramount. Unintended off-target interactions can lead to toxicity, while in some cases, a carefully characterized multi-target profile can be therapeutically advantageous (polypharmacology).[6][7] This guide will detail the methodologies to build this crucial selectivity profile from the ground up.

The Comparative Framework: Benchmarking Against Known Inhibitors

To contextualize the potential profile of this compound (hereafter referred to as Compound X ), we will compare its hypothetical data against two well-characterized kinase inhibitors with distinct selectivity profiles:

  • Gefitinib (Iressa®): A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It represents a desired profile for a precision oncology agent where minimizing off-target activity is critical.

  • Sunitinib (Sutent®): A multi-kinase inhibitor that targets VEGFR, PDGFR, c-KIT, and other kinases. It exemplifies a successful polypharmacology approach, where hitting multiple nodes in cancer signaling pathways leads to potent anti-angiogenic and anti-tumor effects.[8]

Experimental Design: A Step-Wise Screening Cascade

A tiered approach is the most efficient method for characterizing a new compound. The process begins with broad, high-throughput screening to identify potential targets and progressively narrows down to detailed cellular validation of the most relevant interactions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Cellular Validation A Compound X (10 µM concentration) B Broad Kinome Panel (>400 Kinases, Biochemical Assay) A->B  Initial Hit Identification C Dose-Response Assays (IC50 Determination) B->C  Prioritize Hits  (e.g., >70% Inhibition) D Orthogonal Binding Assay (e.g., Thermal Shift, Kd) C->D  Confirm Direct Interaction E Target Engagement Assay (e.g., Phospho-Western Blot) D->E  Validate On- and Off-Targets F Cellular Phenotypic Assay (e.g., Proliferation, Migration) E->F  Link Target to Function

Figure 1: A tiered experimental workflow for characterizing a novel kinase inhibitor.

Methodology 1: Broad Kinome Profiling

Rationale: The initial step is to screen Compound X at a single, high concentration (typically 1-10 µM) against a large, representative panel of human kinases. This provides a global view of its selectivity and identifies a preliminary list of "hits" for further investigation.[7][9] A radiometric assay using [³³P]-ATP is a robust and widely accepted method for this purpose.[8]

Protocol: Radiometric Kinase Assay ([³³P]-ATP)

  • Reaction Setup: In a 96-well filter plate, combine the kinase buffer, the specific substrate peptide for the kinase being tested, and the required cofactors (e.g., MgCl₂, MnCl₂).

  • Compound Addition: Add Compound X (or control vehicle/benchmark inhibitor) to the wells to achieve a final concentration of 10 µM.

  • Kinase Addition: Add the recombinant kinase enzyme to each well to initiate the reaction. Incubate for a predetermined time (e.g., 30 minutes) at 30°C.

  • Initiate Phosphorylation: Add the ATP mix, containing both unlabeled ATP and [³³P]-labeled ATP, to start the phosphorylation of the substrate. Incubate for 60-120 minutes at 30°C.

  • Stop Reaction & Wash: Terminate the reaction by adding phosphoric acid. The substrate peptide, now potentially radiolabeled, will bind to the filter membrane. Wash the wells multiple times with phosphoric acid to remove unincorporated [³³P]-ATP.

  • Quantification: Dry the plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO (vehicle) control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Hypothetical Screening Data

The results from this initial screen allow for a direct comparison of selectivity.

Table 1: Hypothetical Kinase Panel Screening Results (% Inhibition at 10 µM)

Kinase TargetCompound XGefitinib (Selective)Sunitinib (Multi-Targeted)
EGFR 35%98% 75%
VEGFR2 95% 15%99%
PDGFRβ 92% 10%97%
c-KIT 88% 8%95%
Aurora A 75% 5%40%
GSK3β 68%2%25%
ROCK1 12%4%18%
p38α 8%1%60%

Interpretation: The hypothetical data in Table 1 suggest that Compound X is not a highly selective inhibitor. It shows potent inhibition of several kinases (VEGFR2, PDGFRβ, c-KIT, and Aurora A), a profile that more closely resembles the multi-targeted nature of Sunitinib than the selective profile of Gefitinib. The moderate activity against GSK3β warrants follow-up, while the weak inhibition of EGFR, ROCK1, and p38α suggests these are likely not significant targets.

Methodology 2: IC50 Determination and Orthogonal Validation

Rationale: Hits identified in the primary screen must be confirmed. This involves generating full dose-response curves to determine the half-maximal inhibitory concentration (IC50), a key measure of potency. To ensure the observed effect is due to direct binding and not an artifact of the assay format, an orthogonal assay, such as a competitive binding assay that measures the dissociation constant (Kd), should be performed.[8]

Table 2: Hypothetical Potency and Binding Affinity Data (IC50/Kd in nM)

Kinase TargetCompound X (IC50)Gefitinib (IC50)Sunitinib (IC50)Compound X (Kd)
EGFR >10,000251,500>10,000
VEGFR2 45 >10,00015 60
PDGFRβ 60 >10,00025 85
c-KIT 110 >10,00030 150
Aurora A 250 >10,0002,500300
GSK3β 1,200>10,000>5,0001,500

Interpretation: The dose-response data confirm the primary screening results. Compound X demonstrates potent, nanomolar inhibition of VEGFR2, PDGFRβ, and c-KIT, with a secondary, less potent activity against Aurora A. The Kd values from a binding assay are in good agreement with the IC50 values, increasing confidence that Compound X directly binds to the ATP pocket of these kinases. This profile suggests Compound X may have anti-angiogenic properties similar to Sunitinib.

Methodology 3: Cellular Target Engagement

Rationale: A compound's activity in a biochemical assay does not guarantee its efficacy in a complex cellular environment. It is crucial to demonstrate that the compound can enter cells and inhibit the target kinase, which is typically measured by a reduction in the phosphorylation of a known downstream substrate.[7] Western blotting with phospho-specific antibodies is a standard method for this validation.

Protocol: Cellular Phospho-Kinase Western Blot

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HUVEC for VEGFR2) to 80% confluency. Starve cells of growth factors overnight.

  • Compound Incubation: Pre-incubate cells with varying concentrations of Compound X (or controls) for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF-A for VEGFR2) for a short period (e.g., 10 minutes) to induce kinase activation and substrate phosphorylation.

  • Lysis: Immediately wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-PLCγ1 for VEGFR2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping & Re-probing: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein to confirm equal loading.

G cluster_0 Cellular Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg1 PLCγ1 (Substrate) VEGFR2->PLCg1 Phosphorylates CompoundX Compound X (Inhibitor) CompoundX->VEGFR2 Inhibits ATP Binding pPLCg1 p-PLCγ1 (Phosphorylated Substrate) PLCg1->pPLCg1 Downstream Downstream Signaling (e.g., Proliferation, Migration) pPLCg1->Downstream Activates

Figure 2: Diagram of Compound X inhibiting the VEGFR2 signaling pathway.

Interpretation: A successful cellular target engagement experiment would show a dose-dependent decrease in the phosphorylated substrate (p-PLCγ1) in cells treated with Compound X, without affecting the total amount of the substrate protein. This would confirm that Compound X is cell-permeable and actively inhibits its intended target within a biological system.

Conclusion

This guide outlines a systematic and robust strategy for characterizing the cross-reactivity of a novel compound, this compound (Compound X). Based on its chemical structure, we hypothesized it would target protein kinases. Through a tiered experimental cascade, we can build a comprehensive selectivity profile.

Our hypothetical data portray Compound X as a multi-targeted inhibitor with potent activity against VEGFR2, PDGFRβ, and c-KIT, a profile analogous to the clinical agent Sunitinib. This suggests its potential as an anti-angiogenic agent but also highlights the need for careful evaluation of off-target activities (e.g., Aurora A, GSK3β) in subsequent safety and toxicology studies. By comparing its profile to both selective and multi-targeted benchmarks, researchers can make informed decisions about the compound's future development, optimizing its therapeutic potential while mitigating risks associated with unintended cross-reactivity.

References

  • Bajusz, D., et al. (2015). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PLoS Computational Biology. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Yang, Y., et al. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]

  • Yang, Y., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. Available at: [Link]

  • Talele, T. T. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Talele, T. T. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Timm, T., et al. (2011). Cross-reactivity of compounds with selected kinases. ResearchGate. Available at: [Link]

  • Rix, U., & Superti-Furga, G. (2009). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Vieth, M., et al. (2004). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Brylinski, M. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics. Available at: [Link]

  • Lo, Y., et al. (2019). Off-target identification of kinase drug candidates. ResearchGate. Available at: [Link]

  • Duncan, J. S., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research. Available at: [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Sharma, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]

  • Iovine, V., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Available at: [Link]

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  • He, L., et al. (2013). Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Anandan, S. K., et al. (2011). Synthesis and cytotoxic activity of diaryl urea derivatives with a 4-methylpiperazinylcarbonyl moiety. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Johnson, T. A., et al. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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A Senior Application Scientist's Guide to the Experimental Validation of 1,1-Dimethyl-3-(piperidin-4-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Piperidine-Urea Scaffold

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable, bidentate hydrogen bonds with protein targets, thereby anchoring a molecule in a binding site.[1] When incorporated into a piperidine scaffold, as in 1,1-Dimethyl-3-(piperidin-4-yl)urea, it creates a versatile molecule with potential applications ranging from receptor antagonists to enzyme inhibitors.[2][3] Derivatives of this class have shown promise as multi-tyrosine kinase inhibitors and antagonists for chemokine receptors like CXCR3.[2][4]

However, the journey from a synthesized powder to a validated research tool or drug candidate is fraught with challenges. Rigorous, multi-faceted validation is not merely a formality but the foundation of reproducible science. This guide provides a comprehensive framework for researchers to validate the identity, purity, and preliminary biological activity of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride. We will compare its analytical profile and performance against a hypothetical alternative, "Comparator A," a known inhibitor of a plausible target, "Kinase X," to provide a real-world context for performance evaluation.

Part 1: Physicochemical Identity and Purity Confirmation

Before any biological assessment, the fundamental identity and purity of the compound must be unequivocally established. This phase ensures that any observed biological effect is attributable to the compound of interest and not to residual solvents, starting materials, or synthesis byproducts.

Experimental Workflow for Physicochemical Validation

The following workflow outlines the essential steps for confirming the structural integrity and purity of a newly synthesized batch of this compound.

cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation synthesis Synthesis via Isocyanate Intermediate purification Purification by Recrystallization or Chromatography synthesis->purification nmr ¹H & ¹³C NMR (Structural Confirmation) purification->nmr Sample Prep ms HRMS (ESI+) (Molecular Weight Verification) nmr->ms hplc RP-HPLC (Purity Assessment >95%) ms->hplc final_product Qualified Compound hplc->final_product

Caption: Workflow for Synthesis and Analytical Validation.

Protocol 1: Synthesis of this compound

The synthesis of urea derivatives often proceeds through an isocyanate intermediate.[5] This protocol adapts a common procedure for creating unsymmetrical ureas.

Rationale: The reaction of an amine with an isocyanate is a high-yield, robust method for urea formation. The use of tert-butyl piperidin-4-ylcarbamate allows for selective reaction at the piperidine nitrogen after deprotection. The final hydrochloride salt form is often preferred for its improved solubility and stability.

Methodology:

  • Step A: Boc Deprotection: Dissolve tert-butyl 4-aminopiperidine-1-carboxylate in a 4M solution of HCl in 1,4-dioxane. Stir at room temperature for 4 hours until TLC or LC-MS confirms the complete consumption of starting material.

  • Step B: Neutralization & Isocyanate Formation (Hypothetical Intermediate): The resulting piperidin-4-amine dihydrochloride is neutralized. This guide assumes the direct use of a precursor amine.

  • Step C: Urea Formation: To a solution of piperidin-4-amine in a suitable aprotic solvent (e.g., Dichloromethane), add triethylamine (1.1 equivalents). Cool the mixture to 0°C.

  • Slowly add dimethylcarbamoyl chloride (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Salt Formation: Purify the crude product by column chromatography (silica gel, gradient of methanol in dichloromethane). Dissolve the purified free base in diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Protocol 2: Structural Confirmation by NMR and Mass Spectrometry

Rationale: Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the compound's connectivity and structure.[6] High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass-to-charge ratio.[7]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR: Acquire a proton NMR spectrum. Expected signals would include peaks for the two N-methyl groups (singlet), the piperidine ring protons (multiplets), and the NH protons.

  • ¹³C NMR: Acquire a carbon NMR spectrum. Expected signals include the urea carbonyl carbon (~155-160 ppm), the N-methyl carbons, and the distinct carbons of the piperidine ring.[8]

  • HRMS: Prepare a dilute solution (e.g., 1 µg/mL in methanol/water). Infuse into an ESI-TOF or Orbitrap mass spectrometer in positive ion mode. The expected [M+H]⁺ ion for the free base (C₈H₁₇N₃O) should be observed at the calculated m/z.

Protocol 3: Purity Assessment by Reverse-Phase HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. A well-developed method can separate the target compound from impurities, allowing for accurate quantification of purity as a percentage of total peak area.[9][10]

Methodology:

  • System: An HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Analysis: Dissolve the sample in the mobile phase. Inject and integrate all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. A purity of ≥95% is typically required for biological screening.

Table 1: Expected Physicochemical Validation Data

ParameterMethodExpected Result for 1,1-Dimethyl-3-(piperidin-4-yl)urea
Structure ¹H NMR (DMSO-d₆)Signals corresponding to N(CH₃)₂, piperidine CH/CH₂, and NH protons.
¹³C NMR (DMSO-d₆)Signals for C=O, N(CH₃)₂, and piperidine carbons.
Molecular Weight HRMS (ESI+)[M+H]⁺ for C₈H₁₇N₃O at m/z = 172.1444 ± 5 ppm.
Purity RP-HPLC (210 nm)≥ 95%

Part 2: Comparative In Vitro Performance Profiling

Once purity and identity are confirmed, the next logical step is to assess the compound's performance in relevant biological and drug-like property assays. Here, we propose a hypothetical scenario where this compound is evaluated as a potential inhibitor of "Kinase X" and compare its performance against a known inhibitor, "Comparator A." We also assess key absorption, distribution, metabolism, and excretion (ADME) properties.[11]

Workflow for Comparative In Vitro Profiling

cluster_bio Biological Activity cluster_adme ADME Profiling cluster_compare Comparative Analysis kinase_assay Kinase Inhibition Assay (IC₅₀ Determination) comparison Data Comparison vs. 'Comparator A' kinase_assay->comparison solubility Kinetic Solubility Assay stability Microsomal Stability Assay (Metabolic Fate) solubility->stability stability->comparison start Qualified Compound start->kinase_assay start->solubility

Caption: Workflow for Comparative Biological and ADME Profiling.

Protocol 4: Kinase X Inhibition Assay (Biochemical IC₅₀)

Rationale: Determining the half-maximal inhibitory concentration (IC₅₀) is a primary measure of a compound's potency. A FRET-based assay (like LanthaScreen®) is a robust, high-throughput method that measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase reduces the FRET signal.

Methodology:

  • Reagents: Kinase X enzyme, fluorescently labeled peptide substrate, ATP, and test compounds (1,1-Dimethyl-3-(piperidin-4-yl)urea HCl and Comparator A).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of each compound in DMSO, starting from 10 mM.

  • Assay Plate Setup: In a 384-well plate, add the kinase, substrate, and compound dilutions. Allow to incubate for 15 minutes.

  • Initiate Reaction: Add ATP at its known Kₘ concentration to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add a detection solution containing a labeled antibody that binds to the phosphorylated substrate, generating a FRET signal. Read the plate on a suitable plate reader.

  • Data Analysis: Convert raw fluorescence data to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5: Preliminary ADME Profiling

Early assessment of ADME properties is critical to identify potential liabilities that could halt drug development.[12][13]

A. Kinetic Solubility

Rationale: Poor solubility can hinder absorption and lead to unreliable results in biological assays. A nephelometric assay provides a rapid assessment of solubility.

Methodology:

  • Add concentrated DMSO stocks of the test compound to a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Incubate for 2 hours at room temperature.

  • Measure the turbidity (light scattering) using a nephelometer.

  • Compare the results to a standard curve of known precipitates to determine the solubility value (µg/mL or µM).

B. Liver Microsomal Stability

Rationale: This assay assesses how quickly a compound is metabolized by liver enzymes (cytochrome P450s), providing an early indication of its metabolic stability and potential in vivo half-life.[12]

Methodology:

  • Reagents: Pooled human liver microsomes (HLM), NADPH (a required cofactor), and test compound.

  • Incubation: Add the test compound (at a final concentration of 1 µM) to a solution of HLM. Pre-warm to 37°C.

  • Initiate Reaction: Add NADPH to start the metabolic reaction.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold solution of acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Calculation: Plot the natural log of the percent of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and in vitro half-life (t₁/₂).

Part 3: Comparative Data Summary and Interpretation

The results from the validation and profiling experiments allow for an objective comparison of this compound against an established alternative.

Table 2: Hypothetical Comparative Performance Data

Parameter1,1-Dimethyl-3-(piperidin-4-yl)urea HClComparator ADesired Outcome
Purity (HPLC) 98.7%99.1%> 95%
Kinase X IC₅₀ (nM) 150 nM25 nMLow value (High Potency)
Kinetic Solubility (µM) 125 µM45 µMHigh value
HLM Stability (t₁/₂, min) > 60 min22 minHigh value (High Stability)

Interpretation of Hypothetical Results:

  • Potency: In this scenario, our test compound is less potent against Kinase X than Comparator A (150 nM vs. 25 nM). This suggests that while it has activity, further optimization may be needed to improve its potency if this is the primary target.

  • Drug-Like Properties: The test compound demonstrates superior kinetic solubility and metabolic stability compared to Comparator A. These are highly desirable properties in drug discovery, as they may translate to better oral bioavailability and a longer duration of action in vivo.

Based on this hypothetical validation, this compound is a structurally confirmed, high-purity compound with moderate inhibitory activity against Kinase X and a promising ADME profile. While less potent than Comparator A, its superior solubility and stability make it a valuable lead compound.

Future work should focus on:

  • Selectivity Profiling: Assessing the compound's activity against a panel of other kinases to understand its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency while maintaining the excellent ADME properties.

  • Cellular Assays: Confirming on-target activity in a relevant cell-based model.

This comprehensive validation and comparison framework ensures that research decisions are based on robust, reliable data, ultimately accelerating the path of discovery and development.

References

  • Di, L., & Kerns, E. H. (2012). In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays. PubMed.
  • Lee, C., et al. (n.d.).
  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling.
  • PubMed. (n.d.). Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. PubMed. [Link]

  • PubChemLite. (n.d.). 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea. PubChemLite. [Link]

  • ResearchGate. (n.d.). The impact of early ADME profiling on drug discovery and development strategy. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. The Royal Society of Chemistry. [Link]

  • MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. [Link]

  • PubMed Central (PMC). (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • PubMed. (n.d.). A Selective and Sensitive Method Development and Validation of 1,1-Dimethyl-3-Hydroxy-Pyrrolidinium Bromide Impurity in Glycopyrrolate Oral Solution by Liquid Chromatography-Tandem Mass Spectroscopy. PubMed. [Link]

  • Hindawi. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Hindawi. [Link]

  • PubMed. (n.d.). Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed. [Link]

  • PubMed. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. PubMed. [Link]

  • PubMed. (2018). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. PubMed. [Link]

  • SpectraBase. (n.d.). 1,1-Dimethyl-3-(4-nitro-o-tolyl)urea - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

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The Devil is in the Controls: A Comparison Guide to Robust Assays for 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel therapeutic agents is a journey fraught with potential pitfalls. The biological activity of a compound is only as reliable as the assays used to measure it. This guide provides an in-depth technical comparison of essential control experiments for assays involving 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride , a compound representative of a class of molecules with significant therapeutic potential. As researchers, scientists, and drug development professionals, ensuring the scientific integrity of our findings is paramount. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to build self-validating assay systems.

The urea moiety is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets[1]. Similarly, the piperidine scaffold is a "privileged structure," enhancing physicochemical and pharmacokinetic properties[2]. However, these very features can also be sources of experimental artifacts and off-target effects. Therefore, a rigorous set of control experiments is not just recommended—it is essential for unambiguous interpretation of results.

The Imperative for Rigorous Controls

Every successful drug discovery campaign is built upon a foundation of robust and reproducible assays[3][4]. For a molecule like this compound, which may be screened against various targets such as G-protein coupled receptors (GPCRs) or enzymes, a multi-faceted approach to control experiments is necessary to navigate the complexities of its potential biological activities and liabilities.

This guide will dissect the critical control experiments needed to validate data from primary screens and subsequent mechanistic studies, ensuring that observed effects are specific, on-target, and not a result of experimental artifacts.

Core Control Strategies: A Comparative Overview

A well-designed assay for this compound must incorporate a suite of controls to address different potential sources of error. The following table provides a comparative summary of these essential controls, their purpose, and their applicability across common assay types.

Control Type Purpose Applicable Assays Key Insights Gained
Vehicle Control To assess the effect of the solvent (e.g., DMSO) on the assay system.All assaysDifferentiates compound-specific effects from solvent-induced artifacts.
Positive Control To confirm that the assay is performing as expected and can detect a known biological response.All assaysValidates assay sensitivity and dynamic range.
Negative Control (Inactive Compound) To ensure that the observed activity is due to the specific chemical structure of the test compound.All assaysRules out non-specific effects related to the general chemical class.
Counterscreen Assays To evaluate the selectivity of the compound against related and unrelated targets.Target-based assaysDetermines the specificity of the compound and identifies potential off-target liabilities.
Assay Interference Controls To identify and mitigate artifacts arising from the physicochemical properties of the compound.All assaysPrevents false positives or negatives due to interactions with assay components.
Cytotoxicity Assessment To distinguish between specific biological modulation and general cellular toxicity.Cell-based assaysEnsures that observed effects in cellular assays are not a consequence of cell death.

In-Depth Analysis and Experimental Protocols

The Foundational Controls: Vehicle and Positive Controls

The inclusion of vehicle and positive controls is fundamental to any biological assay.

  • Vehicle Control: The solvent used to dissolve this compound, typically dimethyl sulfoxide (DMSO), can exert biological effects on its own. A vehicle control, containing the same final concentration of DMSO as the test wells, is crucial to establish a baseline and ensure that any observed activity is attributable to the compound itself.

  • Positive Control: A known agonist or antagonist for the target of interest should be included to confirm that the assay is responsive and performing within its expected dynamic range. For instance, in a GPCR binding assay, a well-characterized ligand for that receptor would serve as the positive control[5].

The Specificity Check: The Inactive Compound as a Negative Control

A critical, yet often overlooked, control is the use of a structurally similar but biologically inactive analog of the test compound. This control is paramount for demonstrating that the observed biological effect is due to a specific pharmacophore and not a general property of the chemical scaffold.

For this compound, an ideal inactive analog would retain the core piperidinyl-urea structure but lack a key interacting feature. For example, removal or modification of a group critical for binding, as determined by structure-activity relationship (SAR) studies, would be a rational approach to designing such a control. A potential candidate could be a derivative where the dimethylurea group is altered to disrupt its hydrogen bonding capacity, for instance, by replacing it with a non-hydrogen bonding isostere.

Workflow for Negative Control Validation:

Caption: Workflow for validating an inactive analog as a negative control.

Probing Selectivity: Counterscreening for Off-Target Effects

The piperidine moiety is a known "privileged scaffold" and can interact with a variety of biological targets[2]. Therefore, it is crucial to assess the selectivity of this compound through a panel of counterscreen assays.

Recommended Counterscreen Panel:

Target Class Rationale Example Assays
Related GPCRs To assess selectivity within the same receptor family.Radioligand binding or functional assays for related receptor subtypes.
hERG Channel Piperidine-containing compounds can have an affinity for the hERG potassium channel, a critical cardiac liability[6].Patch-clamp electrophysiology or binding assays.
CYP450 Enzymes To evaluate potential for drug-drug interactions.Commercially available fluorescent or luminescent CYP inhibition assays.
Urease The urea moiety could potentially interact with urease enzymes[7][8].Colorimetric or fluorometric urease activity assays[9].

Experimental Protocol: hERG Inhibition Counterscreen (Automated Patch-Clamp)

  • Cell Culture: Maintain a stable cell line expressing the hERG channel (e.g., HEK293-hERG) under standard conditions.

  • Compound Preparation: Prepare a serial dilution of this compound and a known hERG inhibitor (positive control, e.g., astemizole) in the appropriate assay buffer.

  • Assay Execution: Utilize an automated patch-clamp system.

    • Establish a stable whole-cell recording from a single cell.

    • Apply a voltage protocol to elicit hERG channel currents.

    • Perfuse the vehicle control to establish a baseline current.

    • Sequentially perfuse increasing concentrations of the test compound, allowing for equilibrium at each concentration.

    • Perfuse the positive control to confirm assay sensitivity.

  • Data Analysis: Measure the peak tail current at each compound concentration. Calculate the percentage of inhibition relative to the baseline current. Fit the concentration-response data to a suitable model to determine the IC50 value.

Unmasking Artifacts: Controls for Assay Interference

The physicochemical properties of a test compound can interfere with assay readouts, leading to false-positive or false-negative results[10][11]. For this compound, potential sources of interference include:

  • Light-Based Assays: The compound may absorb or emit light at the wavelengths used in fluorescence or luminescence-based assays.

  • Enzyme Assays: The compound could directly inhibit a coupling enzyme in a multi-step enzymatic assay.

  • Cell-Based Assays: The compound might interfere with reporter gene expression or the viability dye itself in cytotoxicity assays[10].

Diagram of Assay Interference Logic:

Assay_Interference_Logic Test_Compound 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride Primary_Assay Primary Assay (e.g., Fluorescence-based) Test_Compound->Primary_Assay Interference_Control Interference Control (e.g., Readout-only assay) Test_Compound->Interference_Control Observed_Activity Observed Activity Primary_Assay->Observed_Activity True_Hit Potential True Hit Observed_Activity->True_Hit No_Activity No Activity in Interference Control Interference_Control->No_Activity Activity_Observed Activity Observed in Interference Control Interference_Control->Activity_Observed No_Activity->True_Hit False_Positive Likely False Positive Activity_Observed->False_Positive

Caption: Logic diagram for identifying assay interference.

Experimental Protocol: Fluorescence Interference Control

  • Assay Setup: In a microplate, add all assay components except the biological target (e.g., enzyme or receptor).

  • Compound Addition: Add this compound at the same concentrations used in the primary assay.

  • Incubation: Incubate for the same duration and under the same conditions as the primary assay.

  • Readout: Measure the fluorescence intensity.

  • Analysis: A significant change in fluorescence in the absence of the biological target indicates that the compound is interfering with the assay readout.

The Viability Check: Distinguishing Modulation from Cytotoxicity

In cell-based assays, it is crucial to determine if an observed effect is due to specific modulation of a cellular pathway or simply a consequence of cytotoxicity. A decrease in signal in a cell-based assay could be misinterpreted as antagonism if the compound is, in fact, killing the cells.

Comparison of Common Viability Assays:

Assay Principle Advantages Potential for Interference
MTT/XTT Measures metabolic activity (reduction of tetrazolium salts).Inexpensive, high-throughput.Can be affected by compounds that alter cellular metabolism or directly reduce the dye[10].
LDH Release Measures lactate dehydrogenase released from damaged cells.Measures membrane integrity.Can be inhibited by some compounds.
ATP Content Measures intracellular ATP levels (e.g., CellTiter-Glo®).Highly sensitive, reflects viable cell number.Can be affected by compounds that interfere with luciferase.
Trypan Blue Exclusion Visual counting of cells that take up the dye due to compromised membranes.Direct measure of membrane integrity.Low-throughput, subjective.

It is recommended to use at least two mechanistically distinct viability assays to obtain a comprehensive picture of the compound's cytotoxic potential.

Conclusion: Building a Foundation of Trustworthy Data

The robust characterization of this compound, or any drug candidate, is not merely about demonstrating activity in a primary assay. It is about systematically and rigorously ruling out alternative explanations for the observed effects. By implementing the comprehensive suite of control experiments outlined in this guide—from fundamental vehicle and positive controls to sophisticated counterscreens and interference assays—researchers can build a self-validating data package. This approach not only enhances the scientific integrity of the findings but also accelerates the drug discovery process by enabling confident, data-driven decisions.

References

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A Comparative Guide to 1-Aryl-3-(piperidin-4-yl)urea Derivatives as CXCR3 Antagonists: A Deep Dive into Structure-Activity Relationships and Competitive Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The C-X-C chemokine receptor 3 (CXCR3) has emerged as a critical therapeutic target for a spectrum of inflammatory and autoimmune diseases, as well as in immuno-oncology.[1][2] This G protein-coupled receptor (GPCR) and its chemokine ligands—CXCL9, CXCL10, and CXCL11—are key mediators in the recruitment of T helper 1 (Th1) lymphocytes to sites of inflammation.[1] Consequently, the development of small molecule antagonists for CXCR3 is an area of intense research. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of CXCR3 antagonists: the 1-aryl-3-(piperidin-4-yl)urea derivatives. We will dissect the key structural features influencing their potency and compare their performance against other notable CXCR3 antagonists, supported by experimental data and detailed methodologies.

The 1-Aryl-3-(piperidin-4-yl)urea Pharmacophore: A Blueprint for CXCR3 Antagonism

The 1-aryl-3-(piperidin-4-yl)urea scaffold represents a robust pharmacophore for CXCR3 antagonism. The core structure consists of a central piperidine ring linked to an aryl group via a urea moiety. This fundamental arrangement allows for critical interactions within the CXCR3 binding pocket.

Figure 1. Core pharmacophore of 1-aryl-3-(piperidin-4-yl)urea CXCR3 antagonists.

Dissecting the Structure-Activity Relationship (SAR)

Systematic modification of the 1-aryl-3-(piperidin-4-yl)urea scaffold has revealed critical insights into the structural requirements for potent CXCR3 antagonism. The following sections detail the impact of substitutions on the aryl group, the piperidine ring, and the urea linkage, with supporting data from seminal studies.[3]

The Aryl Group: Fine-Tuning Potency

The nature and substitution pattern of the aryl group are paramount for high-affinity binding. Early studies identified that a 3,4-disubstituted phenyl ring was beneficial for activity.

CompoundR1R2GTPγS IC50 (nM)[3]
1a HH>10000
1b 4-ClH1300
1c 3-Cl4-Cl200
1d 3-CF34-Cl50

As illustrated in the table above, moving from an unsubstituted phenyl ring (1a ) to a 4-chloro substitution (1b ) significantly improves potency. The introduction of a second substituent at the 3-position, particularly an electron-withdrawing group like trifluoromethyl (1d ), leads to a substantial increase in antagonist activity. This suggests that the electronic and steric properties of the aryl moiety play a crucial role in the interaction with a specific pocket of the CXCR3 receptor.

The Piperidine Ring: Optimizing for Potency and Properties

The central piperidine ring serves as a crucial scaffold, and modifications to this core have been explored to enhance both potency and pharmacokinetic properties. A key finding was that replacing the piperidine with a tropenyl or homotropenyl moiety could lead to significant improvements.[4]

CompoundCore ScaffoldGTPγS IC50 (nM)[4]
2a Piperidine50
2b exo-Tropane15

The incorporation of an exo-tropanyl unit (2b ) resulted in a compound with excellent potency against both human and murine CXCR3, coupled with improved drug-like properties and pharmacokinetics, highlighting the importance of the conformational rigidity and orientation of this central scaffold.[4]

The Urea Linkage: A Critical Hydrogen Bonding Motif

The urea linkage is a cornerstone of the pharmacophore, participating in key hydrogen bonding interactions within the receptor. While less explored in terms of extensive modifications, its presence is considered essential for maintaining high antagonist potency.

Comparative Analysis: 1-Aryl-3-(piperidin-4-yl)ureas vs. Other CXCR3 Antagonists

The landscape of small molecule CXCR3 antagonists is diverse, with several classes having progressed to preclinical and clinical evaluation. A comparison with these alternatives provides a broader context for the potential of the 1-aryl-3-(piperidin-4-yl)urea series.

Antagonist ClassExemplar CompoundMechanism of ActionPotency (IC50/Ki)Clinical Status
1-Aryl-3-(piperidin-4-yl)urea 9t [3]CXCR3 Antagonist16 nM (GTPγS)[3]Preclinical
Quinazolinone AMG487 CXCR3 Antagonist8.0 nM (CXCL10 binding)[5]Phase II (terminated)[1]
Pyrido[2,3-d]pyrimidin-2-yl NBI-74330 CXCR3 Antagonist7-18 nM (functional assays)Preclinical
Piperazine-piperidine ACT-777991 CXCR3 AntagonistHigh PotencyPhase I[6][7]

While AMG487 and NBI-74330 have shown potent in vitro activity and have been extensively studied in preclinical models, their clinical development has faced challenges.[1] The recently developed ACT-777991 represents a newer generation of CXCR3 antagonists with a promising pharmacokinetic and safety profile in early clinical studies.[7] The 1-aryl-3-(piperidin-4-yl)urea series, with its potent lead compounds, remains a highly relevant and promising scaffold for further optimization and development.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key in vitro assays used to characterize CXCR3 antagonists.

GTPγS Functional Assay

This assay measures the ability of a compound to inhibit agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, providing a functional readout of receptor antagonism.

Figure 2. Workflow for a typical GTPγS functional assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare membranes from cells stably expressing the human CXCR3 receptor.

  • Assay Buffer: Use an assay buffer typically containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 1 mM DTT, pH 7.4.

  • Reaction Mix: In a 96-well plate, combine 5-10 µg of membrane protein, 10 µM GDP, and varying concentrations of the test compound.

  • Agonist Stimulation: Initiate the reaction by adding a sub-maximal concentration (EC₈₀) of a CXCR3 agonist (e.g., CXCL10 or CXCL11) and 0.1 nM [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding and determine the IC₅₀ value for the antagonist.

Radioligand Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the CXCR3 receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize membranes from CXCR3-expressing cells as described for the GTPγS assay.

  • Binding Buffer: Use a binding buffer such as 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, and 0.5% BSA, pH 7.4.

  • Competition Reaction: In a 96-well plate, incubate 5-10 µg of membrane protein with a fixed concentration of a radiolabeled CXCR3 ligand (e.g., [¹²⁵I]CXCL10 or [¹²⁵I]CXCL11) and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a PEI-pre-soaked glass fiber filter plate.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Chemotaxis Assay

This functional assay assesses the ability of an antagonist to block the migration of CXCR3-expressing cells towards a chemokine gradient.

Figure 3. Workflow for a cell chemotaxis assay.

Step-by-Step Protocol:

  • Cell Preparation: Use a cell line expressing CXCR3 or primary cells known to express the receptor (e.g., activated human T-lymphocytes).

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the test compound for 30-60 minutes at 37°C.

  • Assay Setup: Place the pre-incubated cells in the upper chamber of a Transwell insert (typically with a 5 µm pore size).

  • Chemokine Gradient: Add a solution containing a CXCR3 chemokine (e.g., CXCL10 or CXCL11) at a concentration that elicits a robust chemotactic response to the lower chamber.

  • Migration: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours to allow for cell migration.

  • Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell counter, flow cytometry, or a fluorescent dye-based method.

  • Data Analysis: Calculate the percent inhibition of chemotaxis for each antagonist concentration and determine the IC₅₀ value.

Conclusion

The 1-aryl-3-(piperidin-4-yl)urea series represents a well-validated and highly potent class of CXCR3 antagonists. The detailed structure-activity relationship studies have provided a clear roadmap for the rational design of novel analogs with improved potency and drug-like properties. While facing competition from other chemical scaffolds, the inherent "drug-ability" of this series, as evidenced by the potent lead compounds identified, warrants its continued exploration. Future efforts should focus on optimizing the pharmacokinetic profile of these derivatives to enhance their in vivo efficacy and on further elucidating their interaction with the CXCR3 receptor at a molecular level. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of this and other classes of CXCR3 antagonists, with the ultimate goal of delivering novel therapeutics for a range of inflammatory and autoimmune disorders.

References

  • Allen, D. R., Bolt, A., Chapman, G. A., Knight, R. L., Meissner, J. W., Owen, D. A., & Watson, R. J. (2007). Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(3), 697–701. [Link]

  • (Reference for general information on CXCR3 antagonists - to be popul
  • (Reference for general information on CXCR3 antagonists - to be popul
  • Meyer, E. A., et al. (2023). Discovery of Clinical Candidate ACT-777991, a Potent CXCR3 Antagonist for Antigen-Driven and Inflammatory Pathologies. Journal of Medicinal Chemistry, 66(7), 4933–4953. [Link]

  • Hu, T., et al. (2024). CXCR3 inhibitors for therapeutic interventions: current status and perspectives. Frontiers in Immunology, 15, 1353845. [Link]

  • (Reference for CXCR3 in immuno-oncology - to be popul
  • Watson, R. J., et al. (2008). Development of CXCR3 antagonists. Part 3: Tropenyl and homotropenyl-piperidine urea derivatives. Bioorganic & Medicinal Chemistry Letters, 18(1), 147–151. [Link]

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  • Meyer, E. A., et al. (2024). Pharmacokinetics, pharmacodynamics and safety of the novel C-X-C chemokine receptor 3 antagonist ACT-777991: Results from the first-in-human study in healthy adults. British Journal of Clinical Pharmacology, 90(2), 588-599. [Link]

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  • Chen, X., et al. (2010). Amgen identifies novel CXCR3 antagonists for inflammatory conditions.

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A Technical Guide to the Pharmacokinetic Landscape of Novel Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the inhibition of soluble epoxide hydrolase (sEH) has emerged as a compelling therapeutic strategy for a spectrum of inflammatory and cardiovascular diseases. The enzyme sEH plays a critical role in the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the bioavailability of these beneficial EETs is increased, offering therapeutic potential. However, the journey from a potent inhibitor in vitro to a clinically effective therapeutic is paved with the complexities of pharmacokinetics (PK) – the study of how an organism affects a drug. This guide provides a comparative analysis of the pharmacokinetic profiles of several novel sEH inhibitors, supported by experimental data, to empower researchers in the selection and development of next-generation therapeutics.

The Imperative of Pharmacokinetics in sEH Inhibitor Development

The in vivo efficacy of an sEH inhibitor is not solely dictated by its intrinsic potency (e.g., IC50). Instead, it is a function of achieving and maintaining therapeutic concentrations at the target site, a process governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound with excellent in vitro potency but poor oral bioavailability, rapid metabolism, or a short half-life will likely fail to exert a significant therapeutic effect. Therefore, a thorough understanding and optimization of the pharmacokinetic profile are paramount in the development of sEH inhibitors. Key pharmacokinetic parameters that dictate the in vivo performance of these inhibitors include:

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the blood after administration.

  • Time to Reach Maximum Concentration (Tmax): The time it takes to reach Cmax.

  • Half-life (t1/2): The time required for the drug concentration in the body to be reduced by half.

  • Area Under the Curve (AUC): A measure of the total drug exposure over time.

  • Oral Bioavailability (%F): The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation.

This guide will delve into a comparative analysis of these critical parameters for a selection of novel sEH inhibitors that have shown promise in preclinical and, in some cases, clinical studies.

Comparative Pharmacokinetic Profiles of Novel sEH Inhibitors

The following table summarizes the key pharmacokinetic parameters of several novel sEH inhibitors in various preclinical species. This data, compiled from multiple studies, offers a snapshot of the current landscape and highlights the diversity in pharmacokinetic properties among different chemical scaffolds.

CompoundSpeciesDose & RouteCmaxTmaxt1/2Oral Bioavailability (%)Reference
GSK2256294 Human2-20 mg, OralDose-dependent increase~1-2 h25-43 hN/A[1][2]
TPPU Mouse0.3 mg/kg, s.c.~100 nM~2 h~93.9 h31-41% (oral)[3][4]
Rat0.2-5 mg/L in drinking waterDose-dependent increaseSteady state after 8 daysN/AN/A[5]
t-AUCB Mouse0.1 mg/kg, OralN/AN/AN/A68 ± 22%[6]
Mouse4 mg/L in drinking water~70 nM (steady state)N/AN/AN/A[7]
UB-SCG-74 Mouse30 mg/kg, Oral12 µM0.5 hN/AEnhanced vs UB-SCG-51[8]

Expert Insights: The data reveals a trend towards developing sEH inhibitors with improved oral bioavailability and longer half-lives compared to earlier generations of compounds like AUDA[6][7]. For instance, t-AUCB demonstrates good oral bioavailability in mice[6]. TPPU, another widely studied inhibitor, exhibits a remarkably long half-life in mice after subcutaneous administration and can be effectively administered through drinking water for chronic studies, maintaining steady-state concentrations[4][5]. GSK2256294, which has progressed to Phase I clinical trials, shows a promisingly long half-life in humans, supporting once-daily dosing[1][2]. The novel compound UB-SCG-74, an arginine salt of UB-SCG-51, was specifically designed for enhanced oral absorption and achieves a high maximum plasma concentration rapidly in mice[8]. The choice of inhibitor for a particular research application will depend on the desired dosing regimen, the duration of the study, and the target species.

The sEH Signaling Pathway: A Target for Therapeutic Intervention

To appreciate the significance of pharmacokinetic profiles, it is essential to understand the biological context in which these inhibitors operate. The following diagram illustrates the simplified arachidonic acid signaling pathway and the central role of sEH.

sEH_Pathway cluster_downstream Bioactive Lipid Mediators Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Arachidonic_Acid->PLA2 Prostaglandins Prostaglandins Thromboxanes Arachidonic_Acid->Prostaglandins Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) Arachidonic_Acid->EETs COX COX Prostaglandins->COX LOX LOX Leukotrienes->LOX DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) EETs->DHETs CYP450 CYP450 EETs->CYP450 sEH sEH DHETs->sEH sEH_Inhibitors sEH Inhibitors sEH->sEH_Inhibitors Inhibition

Caption: Simplified Arachidonic Acid Signaling Pathway.

This pathway illustrates how arachidonic acid, released from membrane phospholipids by phospholipase A2 (PLA2), is metabolized into various bioactive lipids. Cyclooxygenases (COX) and lipoxygenases (LOX) produce pro-inflammatory prostaglandins and leukotrienes, respectively. In parallel, cytochrome P450 (CYP450) epoxygenases convert arachidonic acid to EETs, which possess beneficial anti-inflammatory and vasodilatory properties. Soluble epoxide hydrolase (sEH) rapidly hydrolyzes EETs to their less active corresponding diols, DHETs. By blocking sEH, novel inhibitors increase the levels and duration of action of protective EETs.

Experimental Protocol: In Vivo Pharmacokinetic Study of an sEH Inhibitor in a Rodent Model

To ensure the generation of reliable and reproducible pharmacokinetic data, a well-defined experimental protocol is crucial. The following is a detailed, step-by-step methodology for a typical pharmacokinetic study of a novel sEH inhibitor in mice.

Objective: To determine the pharmacokinetic profile of a novel sEH inhibitor following oral administration in mice.

Materials:

  • Novel sEH inhibitor

  • Vehicle for formulation (e.g., corn oil, 0.5% methylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

  • Anesthetic (e.g., isoflurane)

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization and Housing:

    • House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the study.

    • Provide ad libitum access to food and water.

    • Rationale: Acclimatization minimizes stress-related physiological changes that could affect drug metabolism and pharmacokinetics.

  • Dose Formulation:

    • Prepare a homogenous suspension or solution of the sEH inhibitor in the chosen vehicle at the desired concentration.

    • Rationale: Proper formulation ensures accurate and consistent dosing. The vehicle should be non-toxic and should not interfere with the absorption of the test compound.

  • Dosing:

    • Fast mice for 4 hours prior to dosing (with free access to water).

    • Rationale: Fasting standardizes the gastrointestinal conditions, reducing variability in drug absorption.

    • Administer a single oral dose of the sEH inhibitor via gavage. A typical dose volume is 10 mL/kg.

    • Include a vehicle-treated control group.

  • Blood Sampling:

    • Collect blood samples (~50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Samples can be collected via tail vein, saphenous vein, or retro-orbital sinus under brief anesthesia.

    • Rationale: A sparse sampling design, where each mouse is sampled at a few time points, is often used to minimize stress and blood loss per animal.

    • Immediately transfer blood into anticoagulant-coated microcentrifuge tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

    • Rationale: Prompt separation and freezing of plasma are critical to prevent degradation of the analyte.

  • Bioanalysis by LC-MS/MS:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the sEH inhibitor in plasma.

    • Prepare calibration standards and quality control samples by spiking known concentrations of the inhibitor into blank mouse plasma.

    • Extract the inhibitor from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).

    • Analyze the extracted samples on the LC-MS/MS system.

    • Rationale: LC-MS/MS provides the high sensitivity and selectivity required for accurate quantification of drug concentrations in complex biological matrices.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) from the plasma concentration-time data.

Experimental Workflow Visualization

The following diagram provides a visual representation of the in vivo pharmacokinetic study workflow.

PK_Workflow cluster_pre_study Pre-Study Preparation cluster_study_execution Study Execution cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (1 week) Dose_Formulation Dose Formulation Animal_Acclimatization->Dose_Formulation Dosing Oral Dosing (Gavage) Dose_Formulation->Dosing Blood_Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage LC_MS_MS LC-MS/MS Analysis Sample_Storage->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Software) LC_MS_MS->PK_Analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion

The development of novel sEH inhibitors with favorable pharmacokinetic profiles is a critical step towards realizing their full therapeutic potential. This guide has provided a comparative overview of the pharmacokinetics of several promising candidates, highlighting the advancements in achieving improved oral bioavailability and extended half-lives. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to conduct their own in vivo pharmacokinetic studies. By integrating a deep understanding of the underlying biology with rigorous pharmacokinetic evaluation, the scientific community can continue to advance the field of sEH inhibition and develop innovative medicines for a range of human diseases.

References

  • Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies. ACS Pharmacology & Translational Science. [Link]

  • Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. British Journal of Clinical Pharmacology. [Link]

  • Pharmacokinetic studies of four novel soluble epoxide hydrolase (sEH) inhibitors and anti-inflammatory efficacy of the most promising one t-AUCB. ResearchGate. [Link]

  • Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation. British Journal of Pharmacology. [Link]

  • Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU): Resulting drug levels and modulation of oxylipin pattern. Prostaglandins & Other Lipid Mediators. [Link]

  • Pharmacokinetic Parameters of Selected sEH Inhibitors Followed by Oral Dosing on Rat a. ResearchGate. [Link]

  • Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern. Prostaglandins & Other Lipid Mediators. [Link]

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A Head-to-Head Comparison of Piperidine Urea Derivatives in Neuroprotective Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics for neurodegenerative diseases and acute neuronal injury, the scientific community has increasingly turned its attention to small molecules capable of shielding the nervous system from damage. Among these, piperidine urea derivatives have emerged as a promising class of compounds with demonstrated neuroprotective potential. This guide provides a comprehensive head-to-head comparison of two notable neuroprotective agents, the piperidine urea derivative Compound A10 and the aminopropyl carbazole P7C3-A20 , offering insights into their mechanisms, efficacy, and the experimental assays used to validate their neuroprotective claims.

The Imperative for Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis, along with acute injuries like ischemic stroke, represent a significant and growing global health burden. A common pathological thread weaving through these conditions is the progressive loss of neuronal structure and function. Neuroprotective strategies aim to interrupt this degenerative cascade, preserving neuronal viability and function. The ideal neuroprotective agent would not only prevent neuronal death but also promote repair and regeneration.

The rationale for focusing on piperidine urea derivatives stems from their structural versatility and their ability to interact with various biological targets implicated in neuronal survival pathways.[1] The urea functional group, in particular, has been a key feature in the design of numerous bioactive molecules.[1]

Unveiling the Contenders: Compound A10 and P7C3-A20

For this comparative guide, we will delve into the neuroprotective profiles of two distinct small molecules:

  • Compound A10: A novel piperidine urea derivative identified as a potent neuroprotective agent in models of ischemic stroke.[2] It was developed as a derivative of Fenazinel, a compound that showed promise in preclinical studies but had limitations due to side effects.

  • P7C3-A20: A proneurogenic and neuroprotective aminopropyl carbazole that has demonstrated remarkable efficacy in various models of neurodegeneration and neuronal injury.[3][4] While not a piperidine urea derivative, its well-documented neuroprotective effects in a comparable in vivo model make it an excellent benchmark for comparison.

The choice of these two compounds allows for a compelling comparative analysis. Compound A10 represents a targeted effort to optimize a known neuroprotective scaffold, while P7C3-A20 is a compound identified through phenotypic screening with a distinct mechanism of action.

Mechanism of Action: Divergent Paths to Neuroprotection

A fundamental aspect of drug development is understanding how a compound exerts its therapeutic effect. Compound A10 and P7C3-A20 achieve neuroprotection through distinct molecular mechanisms.

Compound A10: The precise mechanism of action for Compound A10 has not been fully elucidated in the available literature. However, its development as a Fenazinel derivative suggests it may share some mechanistic similarities. The parent compound, Fenazinel, has been studied for its ability to mitigate ischemic brain injury, though its exact molecular targets are not specified in the provided context. The neuroprotective activity of Compound A10 was evaluated in a glutamate-induced excitotoxicity model, suggesting it may counteract the downstream effects of excessive glutamate stimulation, such as oxidative stress and apoptosis.[2]

P7C3-A20: The mechanism of P7C3-A20 is better characterized. It functions as an activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[3] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in DNA repair and cell signaling. By enhancing NAD+ levels, P7C3-A20 is thought to bolster cellular energy metabolism and promote neuronal survival under conditions of stress.[4]

Signaling Pathway: P7C3-A20 and NAD+ Synthesis

P7C3_A20_Pathway cluster_0 Cellular Stress (e.g., Ischemia) cluster_1 P7C3-A20 Intervention cluster_2 NAD+ Salvage Pathway cluster_3 Downstream Neuroprotective Effects Stress Ischemia, Neurotoxins NAMPT NAMPT Stress->NAMPT depletes NAD+ P7C3_A20 P7C3-A20 P7C3_A20->NAMPT activates NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN catalyzes conversion NAM Nicotinamide (NAM) NAM->NMN NAD NAD+ NMN->NAD Energy Enhanced Energy Metabolism NAD->Energy Survival Increased Neuronal Survival NAD->Survival Repair DNA Repair NAD->Repair

Caption: P7C3-A20 activates NAMPT to boost NAD+ levels and promote neuroprotection.

Head-to-Head Performance in Neuroprotective Assays

The true measure of a neuroprotective compound lies in its performance in preclinical assays that model human disease. Here, we compare the efficacy of Compound A10 and P7C3-A20 in both in vitro and in vivo models.

In Vitro Neuroprotection: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurotoxicity and neuroprotection studies.[5][6][7] Glutamate-induced excitotoxicity is a key pathological mechanism in ischemic stroke and other neurodegenerative conditions.[7] In this assay, neuronal cells are exposed to high concentrations of glutamate, which triggers a cascade of events leading to cell death.

Experimental Workflow: In Vitro Neuroprotection Assay

in_vitro_workflow Start Start Cell_Culture Culture SH-SY5Y cells Start->Cell_Culture Pre_treatment Pre-treat with Compound A10 or P7C3-A20 Cell_Culture->Pre_treatment Glutamate Induce excitotoxicity with L-glutamic acid Pre_treatment->Glutamate Incubation Incubate for 24 hours Glutamate->Incubation Viability_Assay Assess cell viability (e.g., MTT assay) Incubation->Viability_Assay Data_Analysis Analyze and compare survival rates Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing in vitro neuroprotection against glutamate toxicity.

Comparative Data:

CompoundConcentration (µM)Cell Survival Rate (%) vs. Glutamate ControlReference
Compound A10 0.1Significantly increased[1]
1Significantly increased[1]
10Significantly increased (slightly better than Fenazinel)[1]
P7C3-A20 -Data not available in a comparable glutamate-induced SH-SY5Y assay-
In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is the most frequently used animal model for focal cerebral ischemia (stroke).[8][9] It involves the temporary or permanent occlusion of the middle cerebral artery, leading to a reproducible infarct in the brain. The efficacy of a neuroprotective agent is typically assessed by measuring the reduction in infarct volume and improvement in neurological function.

Comparative Data:

CompoundDosageOutcomeReference
Compound A10 Dose-dependentSignificantly reduced the percentage of cerebral infarction[2]
P7C3-A20 Twice daily injections for 7 daysSignificantly decreased cortical and hippocampal atrophy; Improved performance in sensorimotor and cognitive tasks[4]

Analysis: Both Compound A10 and P7C3-A20 demonstrate significant neuroprotective effects in the challenging MCAO rat model. Compound A10 was shown to directly reduce the area of brain damage.[2] P7C3-A20 not only reduced tissue loss but also led to functional recovery, which is a critical endpoint for any potential stroke therapeutic.[4] The restoration of NAD+ levels by P7C3-A20 in the ischemic cortex provides a clear mechanistic link to its neuroprotective effects.[4]

Experimental Methodologies in Detail

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed in this guide.

Protocol 1: Glutamate-Induced Cytotoxicity Assay in SH-SY5Y Cells

Objective: To assess the ability of a test compound to protect SH-SY5Y cells from glutamate-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • L-glutamic acid solution (e.g., 100 mM stock in sterile water)

  • Test compounds (Compound A10, P7C3-A20) dissolved in a suitable vehicle (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Pre-treatment: Prepare serial dilutions of the test compounds in serum-free DMEM. Remove the culture medium from the wells and replace it with 100 µL of medium containing the desired concentration of the test compound. Incubate for 1-2 hours.

  • Glutamate Challenge: Add a concentrated solution of L-glutamic acid to the wells to achieve the final desired concentration (e.g., 5-10 mM, to be optimized for the specific cell batch).[10] A control group should receive only the vehicle.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group (untreated, no glutamate). Compare the viability of cells treated with the test compounds plus glutamate to the glutamate-only control.

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To induce focal cerebral ischemia in rats to evaluate the in vivo efficacy of neuroprotective compounds.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, vessel clips)

  • 4-0 nylon monofilament with a rounded tip

  • Laser Doppler flowmeter (for monitoring cerebral blood flow)

  • Heating pad to maintain body temperature

  • Test compounds for administration (e.g., via intravenous or intraperitoneal injection)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Place the animal in a supine position on a heating pad to maintain body temperature at 37°C. Make a midline cervical incision.

  • Vessel Exposure: Carefully dissect and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Filament Insertion:

    • Ligate the distal ECA.

    • Place a temporary ligature around the CCA.

    • Make a small incision in the ECA stump.

    • Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery. A drop in cerebral blood flow, monitored by laser Doppler, confirms successful occlusion.[11][12]

  • Occlusion Period: The filament can be left in place for permanent occlusion or withdrawn after a specific period (e.g., 90-120 minutes) for transient occlusion to allow for reperfusion.

  • Compound Administration: Administer the test compound at the desired time point(s) (e.g., before, during, or after ischemia).

  • Post-operative Care: Suture the incision and allow the animal to recover. Monitor for neurological deficits.

  • Infarct Volume Assessment (at 24-48 hours post-MCAO):

    • Euthanize the rat and perfuse the brain with saline.

    • Remove the brain and slice it into 2 mm coronal sections.

    • Incubate the slices in a 2% TTC solution at 37°C for 30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.[9][11]

Conclusion and Future Directions

This head-to-head comparison reveals that both the piperidine urea derivative Compound A10 and the aminopropyl carbazole P7C3-A20 are promising neuroprotective agents with demonstrated efficacy in preclinical models of neuronal injury. Compound A10 shows excellent activity in an in vitro model of excitotoxicity and reduces infarct size in an in vivo stroke model. P7C3-A20, with its well-defined mechanism of action centered on NAD+ metabolism, not only reduces brain damage but also promotes functional recovery.

For researchers in the field of neuroprotective drug discovery, these findings offer several key takeaways:

  • The piperidine urea scaffold remains a valuable starting point for the design of novel neuroprotective agents. Further structure-activity relationship (SAR) studies on compounds like A10 could lead to even more potent derivatives.

  • Targeting cellular metabolism, as exemplified by P7C3-A20's activation of NAMPT, is a highly effective strategy for neuroprotection.

  • A combination of in vitro and in vivo assays is crucial for a comprehensive evaluation of a compound's neuroprotective potential.

Future research should focus on elucidating the precise molecular target(s) of Compound A10 to better understand its mechanism of action. Furthermore, a direct, side-by-side comparison of Compound A10 and P7C3-A20 in the same MCAO study, including both histological and functional outcomes, would provide a more definitive assessment of their relative efficacy. As the quest for effective neuroprotective therapies continues, the insights gained from comparative studies like this will be invaluable in guiding the development of the next generation of drugs to combat neurodegenerative diseases and acute neuronal injury.

References

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Safety Operating Guide

A Guide to the Safe Disposal of 1,1-Dimethyl-3-(piperidin-4-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride, ensuring the well-being of laboratory personnel and adherence to regulatory standards.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, a thorough risk assessment is crucial. Given the potential hazards, the following personal protective equipment should be considered the minimum requirement:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes of the chemical.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact with the potentially toxic and corrosive substance.[1][4]
Body Protection A flame-retardant lab coat or chemical-resistant apron.To protect against spills and contamination of personal clothing.[1]
Respiratory Protection To be used in a well-ventilated area, such as a chemical fume hood.To avoid inhalation of any dusts or aerosols.[6]
II. Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks:

  • Ensure Adequate Ventilation : All cleanup activities should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[6]

  • Contain the Spill : Prevent the material from spreading and entering drains or waterways.[6]

  • Clean-up :

    • For solid spills, carefully sweep up the material and place it into a designated, labeled container for hazardous waste.[6] Avoid generating dust during this process.[6]

    • For liquid spills (if the compound is in solution), absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.

  • Decontaminate the Area : Thoroughly clean the spill area with soap and water.[7]

  • Dispose of Contaminated Materials : All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[7]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be handled in accordance with local, state, and federal regulations.[3] The following protocol outlines a safe and compliant approach:

  • Waste Collection :

    • Collect waste this compound in a clearly labeled, sealable, and chemically compatible container.[4][6] It is often best to use the original container if it is in good condition.[8]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6][9] Separating waste streams prevents potentially hazardous reactions.[8]

  • Labeling :

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10][11]

    • The label should also include the date of waste generation and any known hazard warnings (e.g., "Toxic").[9]

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the supervision of laboratory personnel.[8][12]

    • The storage area must be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[4][6]

    • Ensure the container is tightly closed to prevent leaks or spills.[8]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[6]

    • Follow your institution's specific procedures for waste pickup requests and documentation.[9]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: Have Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect waste in a labeled, compatible container. ppe->collect label_waste Label container: 'Hazardous Waste' Full Chemical Name Date collect->label_waste store Store in designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact Institutional EHS or licensed waste contractor. store->contact_ehs pickup Arrange for waste pickup. contact_ehs->pickup end_point End: Compliant Disposal pickup->end_point contain Contain Spill spill->contain Yes cleanup Clean up with inert absorbent contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose_spill_waste Dispose of cleanup materials as hazardous waste. decontaminate->dispose_spill_waste dispose_spill_waste->store

Disposal Workflow for this compound
IV. Regulatory Compliance

All chemical waste disposal is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) provides regulations for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[12] Academic laboratories may have specific guidelines under Subpart K of these regulations.[13] It is imperative to be familiar with and adhere to the specific requirements of your institution and locality.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our primary commitment is to safety and precision in the laboratory. The handling of any chemical compound requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and handling procedures for 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride.

Hazard Assessment: Understanding the "Why" Behind the PPE

This compound is a substituted urea that exists as a hydrochloride salt. This chemical structure informs our safety strategy:

  • Solid Particulate Hazard: As a solid, likely crystalline or powdered, the primary physical risk is the generation of airborne dust during handling (e.g., weighing, transferring). Inhalation is a key route of potential exposure.[2][3]

  • Corrosivity and Irritation Potential: The hydrochloride salt form is critical. Urea hydrochloride is classified as harmful if swallowed and can cause severe skin burns and eye damage.[4][5] Therefore, we must assume a similar potential for this compound, making skin and eye protection paramount.

  • General Urea Compound Effects: While urea itself is generally of low toxicity, prolonged or repeated contact with urea compounds can lead to skin, eye, or respiratory system irritation.[2][6][7]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to mitigate the specific risks identified above.

Eye and Face Protection

Direct contact with the eyes, especially with a potentially corrosive hydrochloride salt, can cause serious damage.[5]

  • What to Use: Chemical splash goggles that meet ANSI Z87.1 standards.

  • Why: Safety glasses with side shields offer minimum protection, but goggles provide a full seal around the eyes, which is critical to prevent fine dust or an accidental splash from making contact.[1][3] For procedures with a higher risk of splashing, such as preparing solutions or in case of a large spill, a face shield should be worn in addition to goggles.[1]

Hand Protection

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • What to Use: Chemical-resistant nitrile or rubber gloves.[2][8]

  • Why: These materials provide an effective barrier against substituted urea compounds. Always inspect gloves for any signs of degradation or punctures before use.[1] Proper glove removal technique is crucial to avoid contaminating your skin.

Body Protection

Protecting your skin and personal clothing from contamination is essential.

  • What to Use: A fully buttoned laboratory coat.[1][8]

  • Why: A lab coat prevents incidental contact with the skin. For handling larger quantities or during tasks with a significant risk of spillage, chemical-resistant overalls or an apron may be necessary.[1][3]

Respiratory Protection

The inhalation of fine chemical dust is a significant and often overlooked hazard.

  • What to Use: A NIOSH-approved respirator.

  • Why: All handling of this solid compound that may generate dust should be performed within a certified chemical fume hood or a ventilated enclosure to minimize airborne particles.[8][9] If such engineering controls are not available or are insufficient, a dust mask (e.g., N95) or a respirator with an appropriate particulate filter is required to prevent inhalation.[1][3][8]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is critical for safety and experimental integrity.

Preparation and Pre-Handling Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[1][3][8]

  • Assemble PPE: Lay out all required PPE for inspection before beginning work.

  • Prepare a Designated Workspace: Ensure the work area is clean, uncluttered, and contains all necessary equipment for the procedure.

Experimental Protocol: Donning and Doffing PPE

The sequence of putting on and taking off PPE is designed to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Put on the laboratory coat and fasten all buttons.

  • Put on the respirator or dust mask, ensuring a proper seal.

  • Put on chemical splash goggles.

  • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a proper, skin-to-skin and glove-to-glove technique to avoid touching the contaminated exterior.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Lab Coat: Unbutton and remove by folding it inward, ensuring the contaminated exterior is contained.

  • Respirator/Mask: Remove last.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][2][10]

Disposal and Spill Management Plan

  • Waste Disposal: All waste materials, including contaminated gloves, wipes, and the chemical itself, must be placed in a clearly labeled, sealed hazardous waste container.[3][9] Disposal must follow all local, state, and federal regulations.[4]

  • Spill Response:

    • Alert personnel in the immediate area.

    • If a large spill occurs, evacuate the area. Emergency responders must use appropriate PPE, including respiratory protection.[3]

    • For small spills, wear your full PPE. Gently cover the spill with an inert absorbent material like sand.[11]

    • Carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.[9]

    • Clean the spill area thoroughly.

Data and Visualizations

Table 1: Summary of Recommended Personal Protective Equipment
Body PartRecommended PPESpecifications & Rationale
Eyes/Face Chemical Splash GogglesFull seal protects against dust and potential splashes from the corrosive hydrochloride salt.[1][3][5]
Face Shield (as needed)Required for tasks with a higher risk of splashing.[1]
Hands Nitrile or Rubber GlovesProvides a chemical-resistant barrier; inspect for damage before each use.[1][2][8]
Body Fully-Buttoned Lab CoatProtects skin and clothing from contamination.[1][3][8]
Respiratory NIOSH-Approved RespiratorRequired when handling outside of a fume hood or when dust generation is likely.[3][8]
Diagram 1: PPE Selection Workflow

PPE_Workflow cluster_assessment Risk Assessment cluster_routes Exposure Pathways & Barriers cluster_ppe Required PPE Task Handling Solid 1,1-Dimethyl-3-(piperidin-4-yl)urea HCl Exposure Potential Exposure Routes Task->Exposure Inhalation Inhalation of Dust Exposure->Inhalation Skin Skin/Body Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Respirator Fume Hood or NIOSH Respirator Inhalation->Respirator Gloves Nitrile/Rubber Gloves Skin->Gloves Coat Lab Coat Skin->Coat Goggles Chemical Splash Goggles Eyes->Goggles

Caption: PPE selection workflow based on exposure routes.

References

  • Genezis. (n.d.). Guidance on safe use karbamid (urea) and mikramid products.
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Retrosynthesis Analysis

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Reactant of Route 1
1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride
Reactant of Route 2
1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride

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